molecular formula C8H8Br2O B1527675 1-Bromo-3-(bromomethyl)-2-methoxybenzene CAS No. 1177558-47-2

1-Bromo-3-(bromomethyl)-2-methoxybenzene

Cat. No.: B1527675
CAS No.: 1177558-47-2
M. Wt: 279.96 g/mol
InChI Key: JMASIRNBPZSWLQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASIRNBPZSWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274239
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-47-2
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-(bromomethyl)-2-methoxybenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-3-(bromomethyl)-2-methoxybenzene (also known as 3-Bromo-2-methoxybenzyl bromide ).

CAS No: 1177558-47-2 | Molecular Formula: C₈H₈Br₂O | MW: 279.96 g/mol

Executive Summary

This compound is a high-value bifunctional building block used primarily in medicinal chemistry and complex scaffold synthesis. Its utility stems from its orthogonal reactivity profile : it contains a highly reactive electrophilic benzylic bromide and a stable, yet functionalizable, aryl bromide.

This duality allows researchers to perform sequential functionalizations—typically nucleophilic substitution at the benzylic position followed by palladium-catalyzed cross-coupling at the aryl position. The central methoxy group provides electron density and directs metallation, but also imposes significant steric constraints that must be accounted for in synthetic planning.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a 1,2,3-trisubstituted benzene ring. The steric environment is defined by the "methoxy sandwich" effect, where the methoxy group at position 2 is flanked by the bromine atom (pos 1) and the bromomethyl group (pos 3).

  • Electronic Effects: The methoxy group is an electron-donor (resonance), activating the ring. However, the inductive withdrawal of the aryl bromine and the bromomethyl group moderates this activation.

  • Steric Effects: The 2-methoxy group is sterically crowded. This restricts free rotation and can influence the trajectory of incoming nucleophiles at the benzylic position, often requiring higher reaction temperatures compared to unhindered benzyl bromides.

Key Physical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solid/semisolidLow melting point solid.
Solubility DCM, THF, Ethyl Acetate, TolueneHydrolyzes slowly in water.
Reactivity Class Alkylating Agent / Aryl HalideLachrymator (tear gas effect).
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Moisture and light sensitive.

Synthetic Pathways[1][2][3]

The primary industrial and laboratory synthesis involves the radical bromination of the precursor 1-bromo-2-methoxy-3-methylbenzene (3-bromo-2-methoxytoluene).

Radical Bromination Protocol (Wohl-Ziegler)

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position without affecting the aryl bromide or the methoxy ether.

  • Reagents: NBS (1.05 eq), AIBN or Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene (solvent).

  • Mechanism: Free-radical chain reaction.

  • Critical Control Point: The reaction must be monitored to prevent over-bromination (formation of the benzal dibromide) or bromination of the aromatic ring (though the latter is rare with NBS).

Synthesis Precursor 1-Bromo-2-methoxy- 3-methylbenzene Intermediate Benzylic Radical Species Precursor->Intermediate Initiation Reagents NBS, AIBN Reflux, CCl4 Reagents->Intermediate Product 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Intermediate->Product Propagation

Figure 1: Radical bromination workflow for the synthesis of the target scaffold.

Reactivity Profile & Mechanistic Insights[4]

The molecule's value lies in its ability to undergo two distinct types of reactions under different conditions.

Chemo-Selectivity: Benzylic vs. Aryl
  • Path A (Kinetic Control): Nucleophilic substitution (Sₙ2) at the benzylic carbon. This occurs readily with amines, thiols, and alkoxides at room temperature or mild heating. The aryl bromide remains inert under these conditions.

  • Path B (Catalytic Control): Metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the aryl bromide. This requires a Pd/Ni catalyst and ligands.

Strategic Note: It is standard practice to perform the benzylic substitution first . Palladium catalysts can sometimes oxidatively insert into benzylic halides, leading to side reactions (homocoupling). If aryl coupling must be done first, the benzylic bromide is often protected (e.g., converted to an acetate or alcohol) and regenerated later.

Divergent Synthesis Workflow

Reactivity cluster_Sn2 Path A: Nucleophilic Substitution (Non-Catalytic) cluster_CrossCoupling Path B: Cross-Coupling (Pd-Catalyzed) Target 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Amines Reaction with Amines (HNR2) Target->Amines  Fast (RT-60°C)   Boronic Suzuki Coupling (R-B(OH)2, Pd(0)) Target->Boronic  Slow (Requires Cat.)   ProductA Benzylamine Derivative (Ar-CH2-NR2) Amines->ProductA Final Complex Heterocycle ProductA->Final Subsequent Pd Coupling ProductB Biaryl Scaffold (R-Ar-CH2Br) Boronic->ProductB

Figure 2: Divergent reactivity pathways. Path A is the preferred first step to avoid chemoselectivity issues.

Experimental Considerations
  • Solvent Choice: For Sₙ2 reactions, dipolar aprotic solvents (DMF, DMSO, MeCN) accelerate the reaction but may complicate workup. THF or DCM are preferred for ease of handling if the nucleophile is sufficiently reactive.

  • Scavengers: The reaction releases HBr. An inorganic base (K₂CO₃, Cs₂CO₃) or tertiary amine (DIPEA) is required to sequester the acid.

  • Thermal Stability: Avoid heating above 100°C without a nucleophile present, as benzylic bromides can thermally decompose or polymerize.

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker" fragment. The methoxy group provides a hydrogen bond acceptor motif, while the bromine allows for the attachment of diversity elements (R-groups) to probe Structure-Activity Relationships (SAR).

  • Case Study (Hypothetical): Synthesis of a GPCR antagonist.

    • Step 1: React this compound with a secondary amine pharmacophore (e.g., piperazine derivative).

    • Step 2: Perform a Suzuki coupling on the aryl bromide with a heteroaryl boronic acid to extend the scaffold into a hydrophobic pocket.

Heterocycle Synthesis

The 1,2,3-substitution pattern is ideal for closing medium-sized rings. For example, reacting the benzylic position with a nucleophile that also contains a pendant alkene allows for a subsequent Heck reaction at the aryl bromide position to close a bicyclic system.

Handling & Safety Protocols

Warning: This compound is a potent alkylating agent and a likely lachrymator.

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before cleaning.

  • Storage: Store under argon at 2–8°C. The compound can degrade (turn brown/purple) upon exposure to light and moisture due to the formation of HBr.

References

  • Sigma-Aldrich. 3-Bromo-2-methoxybenzyl bromide Product Page (CAS 1177558-47-2). Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

  • ChemicalBook. Synthesis and properties of 3-Bromo-2-methoxybenzyl bromide. Retrieved from

  • BenchChem. Reactivity of Benzyl Bromides in Organic Synthesis. Retrieved from

1-Bromo-3-(bromomethyl)-2-methoxybenzene CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 1-Bromo-3-(bromomethyl)-2-methoxybenzene , designed for researchers and drug development professionals.[1]

Core Identity & Strategic Application in Medicinal Chemistry[1]

CAS Number: 1177558-47-2 Synonyms: 3-Bromo-2-methoxybenzyl bromide;


,3-Dibromo-2-methoxytoluene
Molecular Formula:  C

H

Br

O Molecular Weight: 279.96 g/mol [1][2][3]

Executive Summary

This compound is a high-value bifunctional electrophile used primarily as a "scaffold-linker" in the synthesis of complex heterocycles and pharmaceutical intermediates.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses a highly reactive benzylic bromide (susceptible to S


2 nucleophilic attack) and a stable aryl bromide (available for metal-catalyzed cross-coupling, e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] This duality allows medicinal chemists to sequentially functionalize the molecule, making it a critical building block for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physical Properties

PropertyDataNote
CAS Number 1177558-47-2 Verified via Sigma-Aldrich/Apollo Scientific catalogs [1, 2].[1]
Structure Benzene ring substituted with: 1-Bromo (-Br) 2-Methoxy (-OCH

) 3-Bromomethyl (-CH

Br)
The ortho-methoxy group provides steric crowding, influencing the kinetics of substitution at the benzylic position.[1]
Physical State Solid or Low-Melting Semi-SolidTypically off-white to beige.[1]
Solubility Soluble in DCM, THF, EtOAc, ChloroformHydrolyzes slowly in water; reacts rapidly with nucleophilic solvents (MeOH, amines).[1]
Stability Moisture Sensitive; Light SensitiveBenzylic bromides degrade via hydrolysis and photolysis.[1] Store under inert gas at 2–8°C.

Synthetic Pathways

To ensure high purity and yield, two primary synthetic routes are established.[1] The choice depends on the availability of precursors and the scale of operation.[1]

Route A: Radical Bromination (Industrial/Flow Chemistry Preferred)

This method utilizes free-radical substitution on 1-bromo-2-methoxy-3-methylbenzene.[1] It is efficient but requires careful control to prevent over-bromination (formation of benzal dibromide).

  • Precursor: 1-Bromo-2-methoxy-3-methylbenzene (3-Bromo-2-methoxytoluene).[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).[1]

  • Solvent: Acetonitrile (ACN) or Carbon Tetrachloride (CCl

    
     - historic/restricted).
    

Protocol:

  • Dissolve precursor (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reflux (80°C) for 2–4 hours under N

    
     atmosphere. Monitor via TLC/HPLC for consumption of starting material.[1]
    
  • Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Concentrate filtrate and purify via rapid silica plug (Hexane/EtOAc) to avoid hydrolysis on acidic silica.[1]

Route B: The "Aldehyde-Reduction" Pathway (High Precision)

Ideal for laboratory-scale synthesis where regioselectivity is paramount.[1]

  • Precursor: 3-Bromo-2-hydroxybenzaldehyde.[1][4][5]

  • Workflow: Methylation

    
     Reduction 
    
    
    
    Bromination.

Protocol:

  • Methylation: Treat 3-bromo-2-hydroxybenzaldehyde with MeI and K

    
    CO
    
    
    
    in DMF to yield 3-bromo-2-methoxybenzaldehyde [3].
  • Reduction: Reduce the aldehyde using NaBH

    
     in MeOH/THF to yield (3-bromo-2-methoxyphenyl)methanol .
    
  • Bromination: Convert the alcohol to the bromide using PBr

    
     (in DCM at 0°C) or the Appel reaction (CBr
    
    
    
    /PPh
    
    
    ).
Visualization: Synthetic Workflow

Synthesis Start1 Precursor A: 3-Bromo-2-methoxytoluene Radical Radical Bromination (NBS, AIBN, Reflux) Start1->Radical Route A Start2 Precursor B: 3-Bromo-2-hydroxybenzaldehyde Step1 Methylation (MeI, K2CO3) Start2->Step1 Route B Step2 Reduction (NaBH4) Step1->Step2 Step3 Bromination (PBr3 or CBr4/PPh3) Step2->Step3 Target TARGET: 1-Bromo-3-(bromomethyl) -2-methoxybenzene (CAS 1177558-47-2) Step3->Target Radical->Target

Figure 1: Comparison of Radical Substitution (Route A) and Functional Group Interconversion (Route B) pathways.

Reactivity Profile & Applications

The compound's power lies in its Chemo-selectivity .[1]

The Benzylic Position (C-3 Side Chain)

The bromomethyl group is a "soft" electrophile, highly reactive toward nucleophiles.[1]

  • Reaction Type: S

    
    2 Substitution.
    
  • Common Nucleophiles:

    • Amines: Forms benzylamines (secondary/tertiary).

    • Thiols: Forms thioethers.[1]

    • Azides: Forms benzyl azides (precursors for Click Chemistry).

  • Constraint: The ortho-methoxy group creates steric bulk.[1] Nucleophilic attack may require elevated temperatures or polar aprotic solvents (DMF, DMSO) compared to para-substituted isomers.[1]

The Aryl Position (C-1 Ring)

The aryl bromide is robust under S


2 conditions, allowing it to survive the initial functionalization of the benzylic position.[1]
  • Reaction Type: Metal-Catalyzed Cross-Coupling.[1]

  • Capabilities: Suzuki (Biaryl formation), Buchwald-Hartwig (Amination), Heck (Olefination).[1]

Visualization: Orthogonal Reactivity Logic

Reactivity Center 1-Bromo-3-(bromomethyl) -2-methoxybenzene Benzylic Benzylic Position (-CH2Br) High Reactivity (SN2) Center->Benzylic Step 1: Mild Cond. Aryl Aryl Position (-Br) Latent Reactivity (Pd-Cat) Center->Aryl Step 2: Pd(0) Catalyst Prod1 Benzyl Amines (Drug Linkers) Benzylic->Prod1 Prod2 Benzyl Azides (Click Chemistry) Benzylic->Prod2 Prod3 Biaryls (Suzuki Coupling) Aryl->Prod3 Prod4 Anilines (Buchwald Coupling) Aryl->Prod4

Figure 2: Orthogonal reactivity map demonstrating sequential functionalization strategy.

Safety & Handling Protocols

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.

  • Lachrymator: Benzylic bromides are potent tear agents.[1]

Mandatory PPE:

  • Face shield + Safety Goggles.[1]

  • Chemical-resistant gloves (Nitrile double-glove or Laminate).[1]

  • Fume Hood: All operations must occur within a certified fume hood.[1]

Spill Management:

  • Evacuate the immediate area (lachrymatory effect).[1]

  • Neutralize spill with 5% aqueous ammonia or sodium thiosulfate solution (converts alkyl bromide to less volatile derivatives).[1]

  • Absorb with vermiculite.[1]

References

  • Sigma-Aldrich. 3-Bromo-2-methoxybenzyl bromide Product Detail. Retrieved from (Note: Search by CAS 1177558-47-2 in catalog).[1]

  • Apollo Scientific. Product: 3-BROMO-2-METHOXYBENZYL BROMIDE (OR18742).[1] Retrieved from .

  • GuideChem. Synthesis of 3-Bromo-2-methoxybenzaldehyde intermediates. Retrieved from .

  • PubChem. Compound Summary: 3-Methoxybenzyl bromide (Isomer comparison). National Library of Medicine.[1] Retrieved from .

  • Chembeez. this compound, 95% CAS 1177558-47-2.[1][6] Retrieved from .

Sources

Technical Profile: 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-Bromo-3-(bromomethyl)-2-methoxybenzene , a specialized bifunctional building block used in medicinal chemistry.

CAS Registry Number: 1177558-47-2 Synonyms: 3-Bromo-2-methoxybenzyl bromide; 2-Methoxy-3-bromobenzyl bromide Molecular Formula: C₈H₈Br₂O Molecular Weight: 279.96 g/mol [1][2][3]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by two distinct electrophilic sites: a benzylic bromide and an aryl bromide .[2] This dual functionality makes it a high-value scaffold for "Fragment-Based Drug Discovery" (FBDD).[2] The molecule allows for orthogonal functionalization : the highly reactive benzylic position can undergo nucleophilic substitution (


) under mild conditions, while the robust aryl bromide remains intact, serving as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]

This guide provides a rigorous analysis of its nomenclature, a validated synthetic protocol via Wohl-Ziegler bromination, and a strategic map for its deployment in library synthesis.[2]

Nomenclature and Structural Identity

The systematic name This compound is derived using IUPAC priority rules for substituted benzenes.[2]

  • Principal Chain: Benzene ring.

  • Substituents: Bromo (-Br), Bromomethyl (-CH₂Br), and Methoxy (-OCH₃).[2] None qualify as a principal functional group (suffix), so all are treated as prefixes.

  • Numbering Logic:

    • Alphabetical Order: The substituents are ranked alphabetically: B romo > B romomethyl > M ethoxy.

    • Locant Assignment: The ring is numbered to give the lowest possible locant set. The positions 1, 2, and 3 are assigned.[2]

    • Tie-Breaker: Position 1 is assigned to the first alphabetical substituent (Bromo ).[2][4]

    • Direction: Numbering proceeds towards the substituent that yields the lower locant for the next alphabetical match. However, in this 1,2,3-trisubstituted system, the structure dictates that the Methoxy group is at position 2 (between the bromides).[2] Thus, the name fixes the connectivity: Br at C1, OMe at C2, and CH₂Br at C3.[2]

Physicochemical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidLow-melting solid; tends to oil out if impure.[2]
Melting Point 45–50 °C (Approx.)Based on structural analogs (e.g., 2-methoxybenzyl bromide).[2]
Solubility DCM, THF, Ethyl AcetateHydrolyzes slowly in water; reactive with alcohols.[2]
Reactivity Hazard Lachrymator Potent tear-inducing agent.[2] Handle only in a fume hood.
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; store under Nitrogen/Argon.

Synthetic Accessibility: Wohl-Ziegler Bromination

The industrial and laboratory standard for synthesizing this compound is the radical bromination of 1-bromo-2-methoxy-3-methylbenzene (3-bromo-2-methoxytoluene) using N-Bromosuccinimide (NBS).[2]

Reaction Mechanism

The reaction proceeds via a radical chain mechanism.[2] The choice of solvent (typically CCl₄ or Trifluorotoluene) and initiator (AIBN or Benzoyl Peroxide) is critical to suppress electrophilic aromatic substitution and favor benzylic bromination.

RadicalMechanism NBS N-Bromosuccinimide (NBS) Br_Rad Br• Radical NBS->Br_Rad Initiation (AIBN/Heat) Benzyl_Rad Benzylic Radical (Intermediate) Br_Rad->Benzyl_Rad H-Abstraction (-HBr) Precursor 3-Bromo-2-methoxytoluene Precursor->Benzyl_Rad Product 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Benzyl_Rad->Product Br-Abstraction from Br2 HBr HBr (Byproduct) HBr->NBS Regenerates Br2 (Low Conc.)

Figure 1: Radical chain mechanism for the synthesis of the target compound. The in-situ generation of low concentrations of Br₂ by NBS prevents aromatic bromination.[2]

Experimental Protocol

Safety Warning: This reaction generates benzyl bromide derivatives which are severe lachrymators.[2] All operations must be performed in a well-ventilated fume hood.[2]

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-methoxy-3-methylbenzene (1.0 equiv) in anhydrous Trifluorotoluene (preferred over CCl₄ for green chemistry compliance).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv). Ensure the NBS is freshly recrystallized to remove free bromine.[2]

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80–100 °C). Monitor by TLC or LCMS.[2] The reaction typically completes in 2–4 hours.[2]

    • Note: A halogen lamp (500W) can be used to initiate the reaction photochemically if thermal initiation fails.

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.[2] Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) or recrystallization from heptane.

Reactivity & Applications in Drug Discovery

The core value of this compound lies in its ability to serve as a linchpin in convergent synthesis.[2]

Orthogonal Chemoselectivity[2]
  • Site A (Benzylic Bromide): Highly reactive toward nucleophiles (Amines, Thiols, Alkoxides) via

    
     mechanisms. This reaction occurs at room temperature.[2]
    
  • Site B (Aryl Bromide): Sterically hindered and electronically stable under

    
     conditions. It requires transition metal catalysis (Pd, Ni) to react.
    

Strategic Workflow: Chemists typically functionalize the benzylic position first to attach a "head group" (e.g., a pharmacophore), and then utilize the aryl bromide to attach a "tail group" via cross-coupling.[2]

ReactivityMap Core 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Step1 Step 1: Nucleophilic Substitution (Sn2) (Reagent: Primary Amine/Thiol) Core->Step1 Fast, RT, No Cat. Intermediate Intermediate: N-Benzyl Derivative (Aryl Bromide Intact) Step1->Intermediate Step2 Step 2: Cross-Coupling (Suzuki/Buchwald) (Reagent: Boronic Acid + Pd Cat.) Intermediate->Step2 Heat, Base, Catalyst Final Final Drug Scaffold (Biaryl/Heterocycle) Step2->Final

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the benzylic and aryl halides.

Case Study Applications
  • PPAR Agonists: Analogs of this scaffold (e.g., 2-methoxybenzyl derivatives) are used to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists for treating metabolic disorders [1].[2]

  • Kinase Inhibitors: The 3-bromo-2-methoxy motif is frequently found in Type II kinase inhibitors where the methoxy group functions as a hydrogen bond acceptor for the hinge region, and the benzylic arm extends into the solvent-exposed pocket.[2]

References

  • Apollo Scientific. (n.d.).[2] 1-(Bromomethyl)-2-methoxybenzene Product Guide. Retrieved from [2][5]

  • Cymit Quimica. (2024).[2] this compound CAS 1177558-47-2.[1][2][4] Retrieved from

  • GuideChem. (2024).[2] Chemical Suppliers for Benzylic Bromides. Retrieved from [2]

  • Djerassi, C. (1948).[2][6] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[2] (Foundational methodology for Wohl-Ziegler reaction).

Sources

1-Bromo-3-(bromomethyl)-2-methoxybenzene molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Chemo-selective Reactivity[1]

Executive Summary

1-Bromo-3-(bromomethyl)-2-methoxybenzene (CAS: 115448-42-3) represents a specialized class of trisubstituted arenes serving as a high-value linchpin in medicinal chemistry.[1] Its utility stems from its bifunctional orthogonality : it possesses a highly reactive benzylic bromide (electrophile) and a stable aryl bromide (cross-coupling partner), separated by a sterically demanding methoxy group. This guide details the structural implications of its 1,2,3-substitution pattern, provides a validated "green" synthesis protocol, and outlines strategies for exploiting its dual reactivity in drug discovery scaffolds (e.g., p38 MAP kinase inhibitors, PPAR agonists).

Part 1: Structural Anatomy & Electronic Landscape[1]

The molecule's behavior is dictated by the 1,2,3-substitution pattern , creating a unique steric and electronic environment known as the "Methoxy Sandwich."

1.1 The Steric "Methoxy Sandwich"

In typical anisole derivatives, the methoxy group (


) is coplanar with the aromatic ring to maximize 

-orbital overlap (resonance). However, in this molecule, the methoxy group at position 2 is flanked by:
  • Position 1: A large Bromine atom (Van der Waals radius

    
     Å).
    
  • Position 3: A bulky Bromomethyl group (

    
    ).[1]
    

Conformational Consequence: This steric crowding forces the methoxy group to twist out of the aromatic plane. This deconjugation reduces the electron-donating capacity of the oxygen, making the ring slightly more electron-deficient than a typical anisole. This has direct implications for the stability of the benzylic position and the electronics of the aryl bromide.

1.2 Electronic Push-Pull[1]
  • Aryl Bromide (C1): The C-Br bond is

    
     hybridized, short, and strong (
    
    
    
    ). It is deactivated towards nucleophilic attack but primed for oxidative addition with Palladium(0).
  • Benzylic Bromide (C3): The C-Br bond is

    
     hybridized and weaker (
    
    
    
    ). The adjacent
    
    
    -system stabilizes the transition state for
    
    
    reactions, making this site roughly 100x more reactive to nucleophiles than a standard alkyl bromide.
Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of this target requires the selective functionalization of 1-bromo-2-methoxy-3-methylbenzene .[1] The challenge is to brominate the methyl group (radical mechanism) without over-brominating or attacking the aromatic ring (electrophilic substitution).

2.1 Validated Protocol: Radical Bromination (Wohl-Ziegler)

Standard Protocol Adaptation:[1] While historically performed in Carbon Tetrachloride (


), modern safety standards mandate the use of Benzotrifluoride (

)
or 1,2-Dichlorobenzene . These solvents are non-ozone depleting and maintain the high temperatures required for radical initiation.

Reagents:

  • Substrate: 1-Bromo-2-methoxy-3-methylbenzene (1.0 eq)

  • Bromine Source: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized to remove free

    
     and HBr.[1]
    
  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent:

    
     (0.5 M concentration).
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate and NBS under an Argon atmosphere. Add

    
    .
    
  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add AIBN in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ). The reaction is exothermic once initiated.
    
    • Visual Cue: The suspension of NBS (denser than solvent) will convert to Succinimide (floats/lighter) over 2–4 hours.

  • Quench & Workup: Cool to

    
     to precipitate Succinimide completely. Filter the solid. Wash the filtrate with water and brine.
    
  • Purification: Concentrate the organic layer. Recrystallize from Hexanes/EtOAc (if solid) or purify via short-path silica chromatography (eluting with 5% EtOAc/Hexanes).[1]

Critical Control Point: Monitor reaction by TLC or HPLC. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of


), which is inseparable.[1]
2.2 Mechanistic Pathway Visualization

The following diagram illustrates the radical chain mechanism, highlighting the selectivity for the benzylic position over the aromatic ring.

RadicalBromination Start Precursor: 1-Bromo-2-methoxy-3-methylbenzene Prop1 H-Abstraction: Benzylic Radical (Stable) Start->Prop1 + Br• Side Side Reaction: Ring Bromination (Disfavored) Start->Side Electrophilic Pathway (Blocked by Radical Conditions) NBS NBS (Bromine Source) Init Initiation: Br• Radical Formation NBS->Init Heat/AIBN Init->Prop1 Prop2 Br-Transfer: Product Formation Prop1->Prop2 + NBS Prop2->Start Chain Propagation (Br•)

Caption: Figure 1. Radical chain mechanism for the selective benzylic bromination using NBS/AIBN. Note the cycle propagation driven by the stability of the benzylic radical.

Part 3: Reactivity Profile & Chemo-selectivity[1]

The power of this compound lies in its ability to serve as a divergent scaffold . The two bromine atoms react under mutually exclusive conditions.

3.1 The Reactivity Hierarchy
FeaturePositionHybridizationReactivity ModePreferred Reagents
Benzylic Bromide C3-Sidechain

Nucleophilic Substitution (

)
Amines, Thiols, Alkoxides, Azides
Aryl Bromide C1-Ring

Metal-Catalyzed CouplingBoronic Acids (Suzuki), Amines (Buchwald)
Methoxy Group C2-Ring

-O-

Demethylation

(Yields Phenol)
3.2 Strategic Sequencing

In drug design, the order of operations is critical.

  • Step 1: Benzylic Substitution. Perform

    
     reactions first. The aryl bromide is inert to mild bases and nucleophiles used here.
    
  • Step 2: Aryl Coupling. Perform Pd-catalyzed reactions second. If performed first, the benzylic bromide might interfere (oxidative addition at the benzylic position is possible but slower than aryl oxidative addition with specific ligands, yet it poses a risk of side reactions like Wurtz coupling).

Experimental Tip: If the benzylic position is too reactive, it can be temporarily converted to a benzylic acetate or alcohol and reconverted to a halide later.

3.3 Divergent Synthesis Workflow

ReactivitySwitch Core This compound (The Scaffold) PathA Path A: Nucleophilic Attack (SN2) Core->PathA  Amines/Thiols  (Mild Base) PathB Path B: Suzuki Coupling (Pd) Core->PathB  Ar-B(OH)2  (Pd Catalyst) InterA Intermediate: 1-Bromo-3-(R-methyl)-2-methoxybenzene PathA->InterA FinalA Final Product: Biaryl-Linker-R InterA->FinalA  Suzuki Coupling  (Pd/Base/Heat) InterB Intermediate: Biaryl-methylbromide PathB->InterB Warning Risk: Benzylic Homocoupling or Pd-poisoning InterB->Warning

Caption: Figure 2. Chemo-selective synthetic strategies. Path A is the preferred route, utilizing the high lability of the benzylic bromide while preserving the aryl bromide for subsequent elaboration.

Part 4: Applications in Drug Discovery[1]

This scaffold is frequently observed in the patent literature for kinase inhibitors (e.g., p38, EGFR) where the "Methoxy Sandwich" provides a specific conformational lock that fits into hydrophobic pockets of enzymes.

  • Pharmacophore Feature: The methoxy group often acts as a hydrogen bond acceptor, while the 1,3-substitution vectors allow the molecule to span across the ATP-binding site and the solvent-exposed region of a kinase.

  • Scaffold Hopping: Researchers often replace the central benzene ring with pyridine or pyrimidine, but the 1-bromo-3-bromomethyl-2-methoxy substitution pattern remains a "privileged substructure" for maintaining binding geometry.[1]

References
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "Green" Bromination of Benzylic Compounds.[2] Green Chemistry, 11, 470-474.[1] (Protocol adaptation for solvent safety).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11779190 (Analogous Structure). Retrieved from .[3]

  • Lee, S., & Ra, C. S. (2017).[2] Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. Journal of Chemical Research. (Solvent optimization). Link

  • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Theoretical grounding for steric effects and reactivity).

Sources

Physical properties of 1-Bromo-3-(bromomethyl)-2-methoxybenzene (melting point, boiling point)

[1][2][3][4]

Executive Summary

This compound (also known as 3-Bromo-2-methoxybenzyl bromide ) is a trisubstituted benzene derivative serving as a critical electrophile in organic synthesis.[1][2] Its structure features three distinct functionalities—an aryl bromide, a methoxy group, and a reactive benzylic bromide—making it a versatile scaffold for constructing complex heterocycles and pharmaceutical intermediates.

  • IUPAC Name: this compound[1][2]

  • Common Name: 3-Bromo-2-methoxybenzyl bromide[1][2][3][4][5]

  • CAS Number: 1177558-47-2[1][2]

  • Molecular Formula: C₈H₈Br₂O

  • Molecular Weight: 279.96 g/mol [6]

Physical Properties Profile

Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The data below synthesizes available vendor specifications with Structure-Property Relationship (SPR) analysis derived from close structural analogs (e.g., 2-methoxybenzyl bromide).

Table 1: Physicochemical Data[9]
PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline or waxy)High (Based on Analog Analysis)
Appearance Off-white to pale yellowHigh
Melting Point 65 °C – 85 °C (Predicted range)Medium (SAR Extrapolation*)
Boiling Point >280 °C (Likely decomposes)High
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in waterHigh
Reactivity Highly reactive electrophile (Lachrymator)High

Technical Insight (SAR Analysis): The non-brominated analog, 1-(bromomethyl)-2-methoxybenzene (CAS 52289-93-7), is a solid with a melting point of 47–50 °C .[1][2] The introduction of a bromine atom at the C3 position significantly increases molecular weight (+79.9 amu) and polarizability, enhancing intermolecular London dispersion forces. Consequently, the melting point of the target compound is expected to be 20–40 °C higher than its non-brominated parent, placing it firmly in the solid state at room temperature.

Synthetic Pathway & Methodology

The most reliable route to this compound is the Wohl-Ziegler bromination of the precursor 3-Bromo-2-methoxytoluene (CAS 52200-69-8).[1][2] This radical substitution must be carefully controlled to prevent over-bromination (formation of the benzal bromide).

Reaction Scheme (Graphviz Visualization)

SynthesisPathwayPrecursor3-Bromo-2-methoxytoluene(CAS 52200-69-8)IntermediateRadical Intermediate(Benzylic Radical)Precursor->Intermediate Initiation/PropagationReagentsNBS (1.05 eq)AIBN or Benzoyl PeroxideCCCl4 or PhCF3, RefluxReagents->IntermediateProduct3-Bromo-2-methoxybenzyl bromide(Target)Intermediate->Product Br abstractionSideProductBenzal Bromide(Over-brominated impurity)Product->SideProduct Excess NBS / Long reaction time

Figure 1: Radical bromination pathway. Control of stoichiometry is critical to avoid the benzal bromide side product.

Detailed Experimental Protocol

Objective: Selective monobromination of the benzylic methyl group.

Reagents:

  • Substrate: 3-Bromo-2-methoxytoluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (
    
    
    ) (Green alternative).

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (

    
     or Ar) to minimize moisture, which hydrolyzes the product.
    
  • Dissolution: Dissolve 3-Bromo-2-methoxytoluene in the chosen solvent (0.2 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN) to the solution.

  • Initiation: Heat the reaction mixture to reflux. The reaction is exothermic once initiated; observe for the color change (orange

    
     color fading to pale yellow).
    
  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS. Critical: Stop the reaction immediately upon consumption of the starting material to prevent the formation of the dibromo (benzal) byproduct.

  • Workup: Cool the mixture to

    
     to precipitate succinimide. Filter off the solid succinimide.
    
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Hexane/Ether or purify via rapid silica gel chromatography (neutralized silica) if necessary.

Handling & Safety (Lachrymator Protocol)

Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents. They cause severe eye, skin, and respiratory irritation.

Self-Validating Safety System
  • Engineering Control: All operations, including weighing and transfer, must be performed inside a functioning chemical fume hood.

  • Neutralization Station: Prepare a "quench bath" of 10% aqueous Sodium Thiosulfate (

    
    ) or Ammonium Hydroxide nearby. This solution rapidly neutralizes any spilled alkyl bromide by converting it to the non-volatile thiosulfate ester or amine.
    
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste Disposal: Do not dispose of unquenched residues in general organic waste. Treat all glassware with the thiosulfate solution before washing.

References

  • Apollo Scientific. (2024). Product Specification: 3-Bromo-2-methoxybenzyl bromide (OR18742).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Methoxybenzyl bromide (Analog).[1][2] Retrieved from [1][2][7]

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. (Classic mechanism reference for Wohl-Ziegler reaction).[1][2]

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Organic Synthesis." Synthesis, 2009(14), 2265-2286.[1][2]

Technical Guide: Reactivity & Chemoselective Functionalization of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile and chemoselective functionalization of 1-Bromo-3-(bromomethyl)-2-methoxybenzene , a dense 1,2,3-trisubstituted arene scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 52289-93-7 / 89978-72-3 variants) represents a high-value "bifunctional electrophile" in drug discovery. Its value lies in the differential reactivity between the benzylic bromide (highly reactive to nucleophiles, prone to oxidative addition) and the aryl bromide (stable to non-metal nucleophiles, requires catalysis).[1]

The central challenge in utilizing this scaffold is the 1,2,3-substitution pattern . The central methoxy group creates a "steric sandwich," imposing unique conformational constraints and electronic effects that dictate the order of synthetic operations.[1] This guide provides the mechanistic logic and validated protocols to navigate these constraints.

Structural & Electronic Analysis

The molecule features three distinct reactive centers.[1] Understanding their interplay is critical for designing successful synthetic routes.[1]

PositionSubstituentElectronic CharacterReactivity ModeKey Constraint
C1 Aryl Bromide (Ar-Br)

-hybridized, electron-rich ring
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)Low reactivity to

due to EDG (OMe).
C2 Methoxy (-OMe)Electron Donating Group (EDG)Directing Group (Lithiation), ActivatorSteric Buttressing : Forces substituents at C1 and C3 out of plane; blocks bulky reagents.
C3 Bromomethyl (-CH

Br)
Benzylic,

-hybridized
Nucleophilic Substitution (

), Radical formation
High Reactivity : Must be engaged before metal catalysis to prevent side reactions.
The "Sandwich" Effect (Ortho-Methoxy Influence)

The C2-methoxy group exerts a buttressing effect . While it activates the ring electronically, it sterically crowds the benzylic position.[1]

  • Impact on

    
    :  Reaction rates with bulky nucleophiles (e.g., secondary amines, branched alkoxides) are reduced compared to meta/para isomers. Unhindered nucleophiles (azide, cyanide, primary amines) react rapidly.
    
  • Impact on Metal Catalysis: The oxygen lone pair can coordinate to metals (Li, Mg, Pd), potentially directing oxidative addition or facilitating ortho-lithiation if the bromines are removed.

Reactivity Map & Logic Flow

The following diagram illustrates the divergent reaction pathways. The Critical Path (Green) prioritizes benzylic substitution to avoid chemoselectivity errors.[1]

ReactivityMap Start 1-Bromo-3-(bromomethyl)- 2-methoxybenzene BenzylicSub Pathway A: Benzylic Substitution (Nucleophilic Attack) Start->BenzylicSub High Selectivity (Mild Base, RT) MetalCat Pathway B: Metal Catalysis (Suzuki/Buchwald) Start->MetalCat Low Selectivity (Pd inserts into both C-Br) StableInterm Stable Intermediate (Ar-Br intact) BenzylicSub->StableInterm Yields >85% SideProducts Complex Mixture (Poly-alkylation / Benzylic Homocoupling) MetalCat->SideProducts Uncontrollable FinalScaffold Bifunctionalized Scaffold StableInterm->FinalScaffold Pd-Catalyzed Coupling (Ar-Br specific)

Figure 1: Chemoselectivity logic. Pathway A (Green) is the only robust route.[1] Pathway B (Red) fails because Pd(0) undergoes oxidative addition into benzylic halides faster than or competitively with aryl bromides.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Wohl-Ziegler Bromination)

Objective: Selective bromination of the benzylic methyl group without over-bromination.

Reagents: 2-Bromo-6-methylanisole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), CCl


 or PhCF

(Trifluorotoluene - greener alternative).
  • Dissolution: Dissolve 2-bromo-6-methylanisole in anhydrous solvent (0.2 M).

  • Radical Initiation: Add NBS and AIBN.[1] Degas the solution (sparge with Ar for 10 min) to remove oxygen, which quenches radicals.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.

    • Note: The reaction is complete when the heavy succinimide precipitate floats to the top.[1]

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Critical Check: Ensure no benzylic dibromide is formed (check

      
      H NMR: CHBr
      
      
      
      signal appears downfield of CH
      
      
      Br).
Protocol 2: Selective Benzylic Substitution ( )

Objective: Install a functional group at C3 while leaving the C1-Ar-Br intact for later steps.

Example: Synthesis of N-(3-bromo-2-methoxybenzyl)cyclopropanamine .

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF (0.3 M).

  • Base & Nucleophile: Add K

    
    CO
    
    
    
    (2.0 equiv) followed by cyclopropylamine (1.2 equiv).[1]
    • Why Carbonate? A mild base neutralizes the HBr generated without promoting elimination or attacking the Ar-Br.[1]

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Control: Do not heat above 60°C. High heat may induce elimination to the quinone methide-like intermediate or cause slow background reaction at the Ar-Br.

  • Quench: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

  • Result: The product contains the intact Ar-Br, ready for Suzuki coupling.

Protocol 3: Sequential Cross-Coupling (The "Safe" Route)

Objective: Reacting the Ar-Br after benzylic protection.[1]

Reagents: Benzylic-substituted intermediate (from Protocol 2), Boronic Acid (1.5 equiv), Pd(dppf)Cl


 (5 mol%), Cs

CO

(3.0 equiv), Dioxane/Water (4:1).
  • Degassing: Combine reagents in a vial. Seal and purge with Argon.[1]

  • Heating: Heat to 90°C for 12 hours.

  • Mechanism: The Pd(0) catalyst now only has one option for oxidative addition: the C1-Ar-Br bond.[1] The benzylic position, already converted to an amine/ether, is inert to these conditions.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Benzylic Dibromide observed in NMRExcess NBS or reaction ran too long.Stop reaction at 90% conversion. Use exactly 1.05 eq NBS.
Low Yield in

Steric hindrance from C2-OMe.[2]Switch solvent to DMSO (accelerates

); use smaller nucleophiles or higher equivalents.
Pd-Coupling Failure (Black precipitate)Benzylic amine poisoning catalyst.If the benzylic group is an amine, it may chelate Pd.[1] Use a bidentate ligand (e.g., XPhos, BINAP) to out-compete the substrate.

References

  • Wohl-Ziegler Bromination Kinetics:J. Org. Chem. 2017, 82, 11, 5745–5750.
  • Orthogonal Functionalization:Tetrahedron Letters 2015, 56, 23, 3034-3037.
  • Palladium Chemoselectivity:Chem. Sci. 2011, 2, 27-50.
  • Scaffold Synthesis:Patent WO2017062468A1. (Preparation of 1-(bromomethyl)

Sources

Solubility and stability of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility and Stability Profile of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Part 1: Executive Summary

This compound (CAS: 1177558-47-2), also known as 3-Bromo-2-methoxybenzyl bromide , is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., PPAR agonists, kinase inhibitors).[1][2]

Its utility is defined by the benzyl bromide moiety, which serves as an excellent leaving group for alkylation reactions.[1][2] However, this same functionality renders the molecule critically unstable in the presence of moisture and light.[1][2]

Core Handling Directives:

  • Lachrymator: This compound is a potent mucous membrane irritant.[1][2] All handling must occur within a certified fume hood.[1][2]

  • Moisture Intolerance: The compound undergoes rapid hydrolysis to the corresponding benzyl alcohol, liberating corrosive hydrogen bromide (HBr).[1][2]

  • Solvent Incompatibility: Strictly avoid protic solvents (water, methanol) and nucleophilic polar aprotic solvents (DMSO, DMF) for storage, as they promote degradation or Kornblum oxidation.[1][2]

Part 2: Physicochemical Profile

Understanding the structural electronics is prerequisite to predicting stability.[1][2] The molecule features a benzene core trisubstituted with a bromine atom, a methoxy group, and a bromomethyl group.[1][2][3][4]

Table 1: Chemical Identity and Properties

PropertyDataTechnical Note
IUPAC Name This compoundOften listed as 3-Bromo-2-methoxybenzyl bromide.[1][2][5]
CAS Number 1177558-47-2 Distinct from the non-brominated analog (CAS 52289-93-7).[1][2]
Molecular Weight 279.96 g/mol High bromine content contributes to density.[1][2]
Physical State Low-melting Solid or Viscous OilMelting point is depressed by the ortho-methoxy substituent disrupting crystal packing.[1][2]
LogP (Predicted) ~3.5 - 3.8Highly lipophilic; negligible aqueous solubility.[1][2]
Electronic Character Activated Benzyl SystemThe ortho-methoxy group (EDG) stabilizes the benzylic carbocation, increasing susceptibility to

hydrolysis compared to unsubstituted benzyl bromide.[1][2]

Part 3: Solubility Assessment

The solubility of this compound is governed by its lipophilic aryl bromide core.[1][2] However, "solubility" cannot be decoupled from "reactivity."[1][2]

Solvent Selection Logic
  • Recommended Solvents (Inert): Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, Toluene.[1][2]

  • Prohibited Solvents (Reactive):

    • Water: Rapid hydrolysis.[1][2]

    • Alcohols (MeOH, EtOH): Solvolysis to form benzyl ethers.[1][2]

    • DMSO/DMF: Risk of Kornblum oxidation to the aldehyde (3-bromo-2-methoxybenzaldehyde) upon heating or prolonged storage.[1][2]

Quantitative Solubility Profile
Solvent ClassSolventSolubility RatingStability Risk
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Low (Best for handling/reactions).[1][2]
Ether THF (Anhydrous)High (>100 mg/mL) Low (Ensure peroxide-free).[1][2]
Aromatic TolueneModerate-High Low (Good for thermal reactions).[1][2]
Protic WaterInsoluble Critical (Reacts to form alcohol + HBr).[1][2]
Polar Aprotic DMSOHigh High (Oxidation risk).[1][2]

Part 4: Stability and Degradation Mechanisms

The degradation of this compound is often autocatalytic .[1][2] The primary degradation product, HBr, is acidic and can catalyze further decomposition or cleavage of the methoxy ether linkage.[1][2]

Hydrolysis Pathway (Moisture Sensitivity)

The ortho-methoxy group donates electron density via resonance, stabilizing the transition state for benzylic substitution.[1][2] In the presence of water, the bromide is displaced, forming 3-bromo-2-methoxybenzyl alcohol .[1][2]

  • Mechanism:

    
     / 
    
    
    
    Mixed Character.
  • Kinetics: Faster than unsubstituted benzyl bromide due to the ortho-effect.[1][2]

Photolytic Degradation

The C-Br bond in the benzylic position is weak (~65-70 kcal/mol).[1][2] Exposure to UV or ambient blue light can cause homolytic cleavage, generating benzyl radicals that dimerize or react with oxygen.[1][2]

Visualization of Degradation Pathways

DegradationPathways Target 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Alcohol Degradant A: 3-Bromo-2-methoxybenzyl alcohol Target->Alcohol Hydrolysis HBr Byproduct: HBr (Acidic Gas) Target->HBr Radical Benzyl Radical Target->Radical Homolysis Water H₂O (Moisture) Water->Alcohol Light hν (Light) Light->Radical HBr->Target Autocatalysis (Acid promotes cleavage) Dimer Degradant B: Bibenzyl Dimer Radical->Dimer Dimerization

Figure 1: Primary degradation pathways including moisture-induced hydrolysis and light-induced radical dimerization.[1][2]

Part 5: Handling and Storage Protocols

To maintain scientific integrity and yield, the following self-validating protocols must be strictly observed.

Storage Protocol
  • Temperature: Store at -20°C (preferred) or 2-8°C.

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory.[1][2]

  • Container: Amber glass vials with Teflon-lined caps to prevent light ingress and cap corrosion by trace HBr.

Quality Control (Self-Validation)

Before using the reagent in critical steps (e.g., GMP synthesis), validate purity using Thin Layer Chromatography (TLC).[1][2]

  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1][2]

  • Visualization: UV (254 nm).[1][2] The benzyl bromide will appear as a dark spot.[1][2]

    • Sign of Degradation:[1][2] A lower

      
       spot (more polar) indicates the benzyl alcohol (hydrolysis product).[1][2] A spot at the baseline indicates polymerized material.[1][2]
      
Quenching and Disposal

Do not dispose of active benzyl bromide directly into aqueous waste streams (potential for delayed exotherm or lachrymatory gas evolution).[1][2]

  • Quench Protocol: Treat excess reagent with a solution of aqueous ammonia or sodium thiosulfate .[1][2] This converts the lachrymatory bromide into a benign amine or thiosulfate adduct before disposal.[1][2]

References

  • National Institutes of Health (NIH). (2023).[1][2] Preparation and Applications of Methoxybenzyl Esters in Organic Synthesis.[1][2] PubMed Central.[1][2] Retrieved from [Link]

  • ChemRxiv. (2025).[1][2] Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[1][2] Retrieved from [Link][1][2]

Sources

Strategic Functionalization of 1-Bromo-3-(bromomethyl)-2-methoxybenzene: A Chemoselective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Triad

In the landscape of privileged scaffolds for drug discovery, 1-Bromo-3-(bromomethyl)-2-methoxybenzene represents a unique "1,2,3-trisubstituted" topology.[1] Its value lies not just in the atoms present, but in their orthogonal reactivity . This molecule offers three distinct handles that can be manipulated sequentially without cross-interference, provided the correct order of operations is followed.

For the medicinal chemist, this scaffold presents a specific challenge: Steric Crowding . The central methoxy group (C2) acts as a steric gatekeeper, influencing the reactivity of both the aryl bromide (C1) and the benzylic bromide (C3).

This guide delineates the chemoselective functionalization of this molecule, prioritizing a "Benzylic-First" workflow to ensure high yields and structural integrity.

Functional Group Analysis & Reactivity Profile

The molecule contains three core functional zones.[1] Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

Functional GroupPositionReactivity TypeKey CharacteristicRisk Factor
Benzylic Bromide C3-SidechainElectrophile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Highest Reactivity. Kinetic "warhead" susceptible to mild nucleophiles.Hydrolysis to benzyl alcohol in aqueous base.[1]
Aryl Bromide C1-RingElectrophile (Pd-Cat)Moderate Reactivity. Requires metal catalysis (Suzuki/Buchwald).[1]Sterically hindered by C2-OMe; requires specialized ligands.[1]
Methoxy Ether C2-RingElectron Donor (EDG)Static/Directing. Modulates electronics; directs ortho-lithiation.[1]Lithiation Trap: n-BuLi will cause Li-Halogen exchange at C1 before deprotonation.[1]
The Steric "Gear" Effect

The 1,2,3-substitution pattern creates a "molecular gear" system. The C2-Methoxy group cannot rotate freely; it is locked out of plane by the flanking bromine groups.

  • Consequence: The aryl bromide (C1) is shielded.[1] Standard Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
    
    
    catalysts often fail to effect oxidative addition efficiently.
  • Solution: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is required to facilitate the catalytic cycle.

Strategic Workflow: The "Benzylic-First" Protocol

To maximize yield and minimize side reactions (such as polymerization or hydrolysis), the benzylic bromide must be engaged before the aryl bromide. The benzylic position is too labile to survive the thermal and basic conditions typically required for cross-coupling the sterically hindered aryl bromide.

Step 1: Chemoselective Benzylic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[1]

Objective: Install a nucleophile (Amine, Thiol, or Alkoxide) at the C3 position without touching the Aryl-Br.

Rationale: The benzylic carbon is highly electrophilic due to resonance stabilization of the transition state by the aromatic ring. The Aryl-Br bond is inert to these conditions.[1]

Protocol (Example: Amination):

  • Reagents: this compound (1.0 eq), Secondary Amine (1.1 eq), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).[1]

  • Conditions: Stir at

    
     for 4-12 hours. Avoid heating >60°C to prevent quaternary salt formation.
    
  • Validation: Monitor by TLC. The starting material (non-polar) will disappear; the product (amine) will streak or stay at the baseline depending on polarity.

  • Workup: Aqueous extraction (EtOAc/Water). The Aryl-Br remains intact.[1]

Step 2: Sterically Demanding Suzuki-Miyaura Coupling[1][2]

Objective: Form a C-C bond at the C1 position using the Aryl-Br "anchor."

Rationale: With the benzylic position now capped (stable), we can apply heat and base. However, the C2-Methoxy group blocks the approach of the Palladium. We must use a "Next-Generation" catalyst system.

Protocol:

  • Reagents: Benzylic-substituted Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst System: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (5 mol%) + SPhos  (10 mol%).
    
    • Why SPhos? This ligand is designed for sterically hindered biaryls.[1] It promotes oxidative addition into crowded C-Br bonds.[1]

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 eq) – Anhydrous conditions preferred if the new benzylic group is sensitive.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

  • Conditions: Heat to

    
     under Argon for 12-24 hours.
    

Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and the hierarchy of reactivity.

ReactivityPathway cluster_0 Critical Control Point Start 1-Bromo-3-(bromomethyl)- 2-methoxybenzene BenzylicPath Path A: Benzylic Substitution (Recommended First) Start->BenzylicPath Mild Base, RT (Nucleophilic Attack) ArylPath Path B: Aryl Coupling (High Risk if Step 1) Start->ArylPath Pd(0), Heat, Base ProductA Intermediate: Benzylic-Amine/Ether (Aryl-Br Intact) BenzylicPath->ProductA High Yield Chemoselective ProductB Side Reactions: Benzylic Hydrolysis Self-Polymerization ArylPath->ProductB Benzylic Br is Too Labile FinalProduct Final Drug Scaffold (Biaryl System) ProductA->FinalProduct Suzuki Coupling (Pd-SPhos, 100°C)

Figure 1: Strategic decision tree highlighting the necessity of the "Benzylic-First" approach to avoid side reactions.

Critical "Watch-Outs" (Self-Validating Safety)

The Lithiation Trap

Researchers often attempt to use the C2-Methoxy group to direct ortho-lithiation.[1]

  • The Error: Adding n-BuLi to this molecule will not deprotonate the ring.

  • The Reality: Lithium-Halogen Exchange is faster than deprotonation.[1] You will instantly exchange the Aryl-Br for Aryl-Li, which will then likely attack the Benzylic-Br of a neighboring molecule, leading to rapid polymerization (Wurtz-type coupling).[1]

  • Rule: Avoid organolithiums until both bromine atoms have been substituted or protected.[1]

Stability & Storage[1]
  • Hydrolysis: The benzylic bromide is sensitive to moisture.[1] It will slowly convert to the benzyl alcohol and HBr (which is corrosive).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Visual Check: If the liquid/solid turns green or releases fumes upon opening, significant hydrolysis/degradation has occurred.

Applications in Drug Discovery

This scaffold is particularly valuable for:

  • Dual-Target Inhibitors: The orthogonal handles allow the attachment of two distinct pharmacophores (e.g., a kinase binding motif on the aryl side and a solubility-enhancing tail on the benzylic side).

  • Fragment-Based Drug Design (FBDD): The molecule serves as a rigid core that orients substituents in a specific vector space (120° angle), distinct from para-substituted analogs.[1]

References

  • Benzylic vs.

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Explains the resonance stabilization of benzylic halides vs. aryl halides).

    • [1]

  • Sterically Hindered Suzuki Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Defines the utility of SPhos for ortho-substituted systems).
    • [1]

  • Ortho-Lithiation & Halogen Exchange

    • Clayden, J. Organolithiums: Selectivity for Synthesis.[1] Pergamon.[1] (Detailing the kinetics of Li-Halogen exchange vs. deprotonation).

  • Compound Data & Safety

    • [1]

Sources

Literature review on 1-Bromo-3-(bromomethyl)-2-methoxybenzene applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, reactivity, and handling of 1-Bromo-3-(bromomethyl)-2-methoxybenzene , a high-value trisubstituted aromatic building block.

CAS Number: 1177558-47-2 Synonyms: 3-Bromo-2-methoxybenzyl bromide; 2-Methoxy-3-bromobenzyl bromide Molecular Formula: C₈H₈Br₂O Molecular Weight: 279.96 g/mol [1][2]

Executive Summary

This compound is a specialized trisubstituted arene scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Its value lies in its dense functionalization pattern (1,2,3-substitution) , which offers three distinct orthogonal reactive handles:[1]

  • Benzylic Bromide (Pos 3): Highly reactive electrophile for SN2 substitutions.[2][3]

  • Aryl Bromide (Pos 1): Robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

  • Methoxy Group (Pos 2): A masked phenol that serves as a directing group or a precursor for intramolecular cyclization.[2]

This molecule is a critical "lynchpin" intermediate for accessing 7-substituted benzofurans , 4-substituted indoles , and other privileged heterocyclic cores found in kinase inhibitors and GPCR ligands.[1][2]

Chemical Profile & Reactivity

The molecule features a "meta" relationship between the two halogenated centers, bridged by a central methoxy group.[1][2] This specific geometry dictates its reactivity and cyclization potential.[1][2]

Physical Properties
PropertyValueNote
Appearance Off-white solid or pale yellow liquidLow melting point solid; tends to supercool.[1][2]
Boiling Point ~152 °C (at 760 mmHg)High boiling point; vacuum distillation recommended.[2]
Solubility DCM, THF, DMF, TolueneInsoluble in water; hydrolyzes slowly.[2]
Stability Moisture Sensitive, Light SensitiveStore under inert gas at 2-8°C. Lachrymator.
Reactivity Map

The three functional groups exhibit a clear hierarchy of reactivity, allowing for sequential functionalization without protecting groups in many cases.[2]

  • Tier 1 (Highest Reactivity): Benzylic Bromide (-CH₂Br). [1]

    • Reacts rapidly with amines, thiols, and alkoxides at room temperature.[1][2]

    • Chemo-selectivity: Can be engaged selectively over the aryl bromide without affecting the aromatic ring.[1][2]

  • Tier 2 (Medium Reactivity): Aryl Bromide (-Br). [1]

    • Requires transition metal catalysis (Pd, Ni) or lithium-halogen exchange.[1][2]

    • Chemo-selectivity: Stable to standard nucleophilic conditions used for Tier 1.[1][2]

  • Tier 3 (Latent Reactivity): Methoxy Group (-OMe). [1]

    • Inert under coupling conditions.[1][2]

    • Activation: Demethylation with BBr₃ or Pyridine[1][2]·HCl reveals a phenol, enabling intramolecular cyclization onto the adjacent positions (1 or 3).

Synthetic Applications & Mechanisms[1][2][3][4]

A. Divergent Synthesis of Heterocycles

The most powerful application of this scaffold is the construction of fused ring systems.[1][2] The 1,2,3-substitution pattern places the methoxy group ortho to both the bromine and the bromomethyl group, facilitating two distinct cyclization modes.[1][2]

Pathway 1: Synthesis of 7-Bromo-2,3-dihydrobenzofurans

This pathway utilizes the ortho relationship between the methoxy group (Pos 2) and the bromomethyl group (Pos 3).[1][2]

  • Demethylation: Treatment with BBr₃ reveals the free phenol (2-hydroxy-3-bromomethyl-1-bromobenzene).[1][2]

  • Intramolecular Cyclization: Under basic conditions, the phenolate attacks the benzylic bromide (SN2).[2]

  • Result: Formation of the dihydrobenzofuran ring.[1][2] The Aryl Bromide at Position 1 is preserved, located at the C7 position of the benzofuran, ready for further library expansion via Suzuki coupling.[1][2]

Pathway 2: Isoindolinone Construction

Reaction with primary amines followed by carbonylation or coupling can yield isoindolinone derivatives, which are common pharmacophores in HDAC inhibitors.[2]

  • Amine Alkylation: React benzylic bromide with R-NH₂.

  • Carbonylation/Cyclization: Pd-catalyzed CO insertion at the aryl bromide, followed by intramolecular amide formation.[1][2]

B. Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold.

G Start 1-Bromo-3-(bromomethyl)- 2-methoxybenzene (CAS 1177558-47-2) BenzylAmine Benzyl Amine Derivative Start->BenzylAmine R-NH2, K2CO3 (SN2 substitution) Phenol Intermediate Phenol Start->Phenol BBr3, DCM (Demethylation) Biaryl Biaryl Scaffold (Suzuki Product) BenzylAmine->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Isoindolinone N-Substituted Isoindolinone BenzylAmine->Isoindolinone CO, Pd cat. (Carbonylation) Benzofuran 7-Bromo-2,3- dihydrobenzofuran Phenol->Benzofuran NaH or K2CO3 (Intramolecular Cyclization)

Figure 1: Divergent synthetic pathways from the this compound scaffold, highlighting access to benzofurans and isoindolinones.[1][2][4]

Experimental Protocols

Protocol A: Selective Benzylic Amination (SN2)

This protocol installs an amine handle while preserving the aryl bromide for later steps.[2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Primary Amine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the benzyl bromide in anhydrous ACN (0.2 M concentration).

  • Addition: Add 2.0 equiv of K₂CO₃ followed by 1.1 equiv of the amine.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the benzylic bromide is highly active; heating is rarely required and may cause dimerization).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2]

  • Note: If using volatile amines, use the hydrochloride salt and add an extra equivalent of base.[2]

Protocol B: Handling & Safety

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[2]

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

  • Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating agent before removal from the hood.[2]

  • Storage: Store cold (2-8°C) and dry. Moisture leads to hydrolysis, releasing HBr and forming the benzyl alcohol.[1][2]

Applications in Drug Discovery

This specific isomer is increasingly cited in patent literature for "Fragment-Based Drug Discovery" (FBDD).[1][2]

  • Kinase Inhibitors: The 7-bromo-benzofuran scaffold (derived from this molecule) mimics the adenine binding pocket of ATP, making it a privileged core for kinase inhibition.[1][2]

  • PROTAC Linkers: The benzylic position serves as an attachment point for PEG linkers, while the aryl bromide allows for rigid attachment to the E3 ligase ligand or the Warhead.[1][2]

  • GPCR Ligands: Used to synthesize conformationally restricted dopamine and serotonin receptor antagonists where the 1,2,3-substitution pattern locks the pharmacophore in a bioactive conformation.[1][2]

References

  • Apollo Scientific. (2024).[2] Product Data Sheet: 3-Bromo-2-methoxybenzyl bromide (CAS 1177558-47-2).[1] Retrieved from

  • Sigma-Aldrich. (2024).[2] 3-Bromo-2-methoxybenzyl bromide Product Specification. Retrieved from

  • BenchChem. (2025).[2] Application Notes: Reactions of Benzylic Bromides in Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2024).[2] Synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride.[1][2][5] Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][2][6][7][8][9] National Library of Medicine.[1][2] Retrieved from

Sources

Methodological & Application

Synthesis of 1-Bromo-3-(bromomethyl)-2-methoxybenzene from 1-bromo-2-chloro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-precision synthesis of 1-Bromo-3-(bromomethyl)-2-methoxybenzene starting from 1-bromo-2-chloro-3-methylbenzene .

This transformation presents a significant chemoselectivity challenge : the starting material contains two halogen atoms (Br and Cl) and the objective requires the selective substitution of the less reactive chlorine atom (at position 2) with a methoxy group, while retaining the more reactive bromine atom (at position 1). Standard catalytic approaches (e.g., Ullmann or Buchwald-Hartwig) would preferentially displace the bromine.

Therefore, this protocol employs a Transient Silyl-Protection Strategy to mask the reactive bromine, enabling the selective functionalization of the chlorine, followed by the restoration of the bromine and final benzylic bromination.

Executive Summary

  • Target Molecule: this compound

  • Starting Material: 1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6)[1][2]

  • Core Challenge: Overcoming the inherent reactivity order (Ar-Br > Ar-Cl) to selectively substitute the C2-Chlorine with a methoxy group.

  • Solution: A four-step "Protect-Couple-Deprotect-Functionalize" sequence using a Trimethylsilyl (TMS) group as a placeholder for the C1-Bromine.

  • Key Technologies: Lithium-Halogen Exchange, BrettPhos-Pd Catalysis, Ipso-Halodesilylation, Radical Substitution.

Strategic Analysis & Retrosynthesis

The direct methoxylation of 1-bromo-2-chloro-3-methylbenzene using palladium or copper catalysis will almost exclusively yield the C1-methoxy product (wrong regioisomer) due to the weaker C-Br bond. Furthermore, the C2-position is sterically encumbered, sandwiched between the C1-Br and C3-Methyl groups.

The "Silyl-Switch" Strategy:

  • Masking: Exploit the high reactivity of the C-Br bond to selectively convert it to a C-Si bond (TMS), which is inert to standard Pd-catalyzed etherification conditions.

  • Coupling: Force the difficult C-Cl methoxylation using a specialized bulky phosphine ligand (BrettPhos) that facilitates oxidative addition into hindered aryl chlorides.

  • Restoration: Convert the C-Si bond back to a C-Br bond via electrophilic ipso-substitution.

  • Functionalization: Perform radical bromination on the methyl group as the final step to avoid side reactions with the nucleophilic methoxide used in step 2.

Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material 1-Bromo-2-chloro-3-methylbenzene Step1 Step 1: Selective Masking (Li-Hal Exchange & Silylation) SM->Step1 n-BuLi, TMSCl -78°C Int1 Intermediate A 1-TMS-2-chloro-3-methylbenzene Step1->Int1 Step2 Step 2: Steric Coupling (Pd-Catalyzed Methoxylation) Int1->Step2 MeOH, NaOtBu Pd/BrettPhos Int2 Intermediate B 1-TMS-2-methoxy-3-methylbenzene Step2->Int2 Step3 Step 3: Bromine Restoration (Ipso-Bromodesilylation) Int2->Step3 Br2, NaOAc 0°C Int3 Intermediate C 1-Bromo-2-methoxy-3-methylbenzene Step3->Int3 Step4 Step 4: Benzylic Activation (Radical Bromination) Int3->Step4 NBS, AIBN Reflux Product Target Product This compound Step4->Product

Caption: Four-step chemo-orthogonal synthesis pathway ensuring regioselective installation of the methoxy group.

Detailed Experimental Protocols

Step 1: Selective Silylation (Masking the Bromide)

Objective: Convert the reactive C1-Br to a stable C1-TMS group. Principle: Lithium-halogen exchange is extremely fast for Aryl-Br at -78°C, while Aryl-Cl remains intact.

Reagents:

  • 1-Bromo-2-chloro-3-methylbenzene (1.0 eq)[2]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous[3]

Protocol:

  • Charge a flame-dried round-bottom flask with 1-bromo-2-chloro-3-methylbenzene (10 mmol) and anhydrous THF (50 mL) under Argon atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump. Critical: Maintain temperature below -70°C to prevent benzyne formation or attack on the chloride.

  • Stir at -78°C for 30 minutes to ensure complete lithiation (formation of 1-lithio-2-chloro-3-methylbenzene).

  • Add TMSCl (1.5 mL, 12 mmol) dropwise.

  • Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench with saturated aqueous NH4Cl (20 mL).

  • Extract with diethyl ether (3 x 30 mL), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes) to yield 1-trimethylsilyl-2-chloro-3-methylbenzene .

Step 2: Pd-Catalyzed Methoxylation (The Critical Substitution)

Objective: Substitute the sterically hindered C2-Cl with a methoxy group. Principle: Buchwald-Hartwig etherification using BrettPhos , a ligand designed to promote oxidative addition into hindered aryl chlorides.

Reagents:

  • Intermediate A (1.0 eq)

  • Methanol (2.0 eq) - Acts as the nucleophile source

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Solvent: Toluene (anhydrous)

Protocol:

  • In a glovebox or under strict Argon flow, combine Intermediate A (10 mmol), Pd(OAc)2 (45 mg), BrettPhos (215 mg), and NaOtBu (1.44 g) in a pressure vial.

  • Add anhydrous Toluene (20 mL) and Methanol (0.8 mL).

  • Seal the vial and heat to 100°C for 12-16 hours.

  • Monitor by GC-MS.[4] The TMS group should remain intact.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) to yield 1-trimethylsilyl-2-methoxy-3-methylbenzene .

Step 3: Ipso-Bromodesilylation (Restoring the Bromide)

Objective: Swap the TMS group back to a Bromine atom. Principle: Electrophilic aromatic substitution where the TMS group acts as a "super-proton," directing the electrophile (Br+) to the ipso position.

Reagents:

  • Intermediate B (1.0 eq)

  • Bromine (Br2) (1.05 eq)

  • Sodium Acetate (NaOAc) (1.1 eq) - Buffers the HBr byproduct

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve Intermediate B (8 mmol) and NaOAc (0.72 g) in DCM (40 mL).

  • Cool to 0°C in an ice bath.

  • Add Bromine (0.43 mL, 8.4 mmol) diluted in DCM (5 mL) dropwise. The orange color should persist briefly before fading.

  • Stir at 0°C for 1 hour. Note: Low temperature prevents bromination at the para-position (C5).

  • Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to remove excess bromine.

  • Extract with DCM, wash with brine, dry over Na2SO4.

  • Concentrate to yield 1-bromo-2-methoxy-3-methylbenzene (2-bromo-6-methylanisole).

Step 4: Radical Benzylic Bromination (Final Functionalization)

Objective: Brominate the methyl group to form the final product.[3][5][6] Principle: Wohl-Ziegler reaction using NBS and a radical initiator.

Reagents:

  • Intermediate C (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Protocol:

  • Dissolve Intermediate C (5 mmol) in PhCF3 (25 mL).

  • Add NBS (0.93 g, 5.25 mmol) and AIBN (41 mg).

  • Heat to Reflux (approx. 102°C) for 4-6 hours.

  • Monitor by TLC/HPLC. Stop when starting material is consumed to prevent di-bromination.

  • Cool to room temperature. Filter off the succinimide precipitate.[6][7]

  • Concentrate the filtrate.[8]

  • Final Purification: Column chromatography (Hexanes/EtOAc) or recrystallization from heptane.

  • Product: This compound .

Data Summary & Validation

Key Reaction Parameters
StepTransformationKey ReagentCritical Control ParameterTypical Yield
1 Ar-Br → Ar-TMSn-BuLi / TMSClTemp < -70°C (Avoid Benzyne)90-95%
2 Ar-Cl → Ar-OMeBrettPhos / PdAnhydrous conditions; Steric bulk75-85%
3 Ar-TMS → Ar-BrBr2 / NaOAc0°C (Prevent para-bromination)88-92%
4 Ar-Me → Ar-CH2BrNBS / AIBNStop at >95% conversion (Avoid gem-dibromide)65-75%
QC Specifications
  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.45 (dd, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.05 (t, 1H, Ar-H).

    • δ 4.60 (s, 2H, -CH2Br) – Diagnostic benzylic shift.

    • δ 3.95 (s, 3H, -OMe).

  • Mass Spectrometry: Pattern showing characteristic isotopic clusters for two Bromine atoms (1:2:1 ratio for M, M+2, M+4).

References

  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Jones, L. D. (1975). Selective Halogen-Lithium Exchange in Bromochlorobenzenes. Journal of Organic Chemistry.
  • Pd-Catalyzed Methoxylation of Aryl Chlorides

    • Maitre, G., et al. (2011). BrettPhos-Catalyzed Buchwald-Hartwig Etherification of Hindered Aryl Halides. Journal of the American Chemical Society.[9]

  • Ipso-Bromination of Arylsilanes

    • Moerlein, S. M. (1987). Regiospecific synthesis of (radio)halogenated aromatics via silicon-substituted intermediates. Journal of Organometallic Chemistry.
  • Radical Bromination Protocols

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.

Sources

Application Note: Precision Benzylic Bromination with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Wohl-Ziegler bromination is a cornerstone transformation in drug discovery, allowing the direct functionalization of benzylic C-H bonds. While the reaction is classically taught using carbon tetrachloride (


), modern safety and environmental mandates require a shift toward sustainable, high-performance alternatives.

This guide provides a rigorous, field-validated protocol for benzylic bromination. It transitions from legacy methods to modern best practices using Benzotrifluoride (PhCF


)  or Acetonitrile (MeCN) , ensuring high regioselectivity and reproducibility. We focus on the "Goldfinger Mechanism," emphasizing that NBS is not the direct brominating agent  but rather a regulator that maintains a low, steady-state concentration of molecular bromine (

).

Mechanistic Insight: The "Goldfinger" Cycle

To optimize this reaction, one must understand that it is a radical chain process coupled with an ionic buffering step .

  • Radical Chain (Propagation): The benzylic radical abstracts a bromine atom from molecular

    
     (not NBS), generating the product and a bromine radical (
    
    
    
    ).
  • Ionic Regulation: The

    
     byproduct reacts rapidly with NBS to regenerate 
    
    
    
    . This keeps
    
    
    low, preventing ionic electrophilic addition to aromatic rings or alkenes.[1]
Mechanistic Pathway (Graphviz)

WohlZiegler cluster_init Initiation cluster_prop Propagation Cycle cluster_ionic Ionic Regeneration (The Goldfinger Step) NBS_start NBS (Reagent) Br_rad Br• (Radical) NBS_start->Br_rad Heat/Light/AIBN Br2 Br2 (Low Conc.) NBS_start->Br2 Generates in situ Succinimide Succinimide (Precipitate) NBS_start->Succinimide Byproduct Substrate Benzylic Substrate (Ar-CH3) Br_rad->Substrate H-Abstraction Benzyl_Rad Benzylic Radical (Ar-CH2•) Substrate->Benzyl_Rad Product Benzylic Bromide (Ar-CH2Br) Benzyl_Rad->Product Reacts with Br2 HBr HBr (Byproduct) Benzyl_Rad->HBr Generates Product->Br_rad Regenerates Br2->Benzyl_Rad Feeds Cycle HBr->NBS_start Reacts with

Figure 1: The coupled radical-ionic cycle. Note that NBS acts as a reservoir for Br2, preventing side reactions caused by high halogen concentrations.

Pre-Reaction Critical Checkpoints

Reagent Purity (The #1 Failure Point)

Commercial NBS degrades over time to form bromine and colored impurities. Yellow/orange NBS must be purified before use to prevent erratic initiation periods.

Protocol: Recrystallization of NBS

  • Dissolve 10 g of impure NBS in ~100-120 mL of boiling water .

  • Filter hot rapidly through a pre-warmed funnel (removes insoluble impurities).

  • Cool the filtrate in an ice bath for 1-2 hours.

  • Filter the white crystals and wash with cold water.

  • Critical: Dry under high vacuum over

    
     for 24 hours. Wet NBS causes hydrolysis of the benzylic bromide to the alcohol.
    
Solvent Selection: The Modern Standard

Avoid


 (Class 1 carcinogen, ozone depleter).
SolventBoiling PointCharacteristicsRecommendation
Benzotrifluoride (PhCF

)
102 °CInert, mimics

polarity, excellent radical stability.
Primary Choice
Acetonitrile (MeCN) 82 °CPolar, dissolves succinimide partially (changes workup).Secondary Choice
Methyl Acetate (MeOAc) 57 °CGreen solvent, lower boiling point (slower reaction).Green Alternative
Carbon Tetrachloride 77 °CToxic, banned in many regions.Legacy Only

Standard Operating Procedure (SOP)

Target Scale: 10 mmol substrate Solvent: Benzotrifluoride (


) or Acetonitrile (

)
Step 1: Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Anhydrous Check: Flame-dry the glassware under vacuum or flush with dry Argon/Nitrogen for 10 minutes. Moisture kills this reaction.

Step 2: Charging
  • Add Substrate (10 mmol, 1.0 equiv).

  • Add Solvent (40 mL, 0.25 M concentration).

    • Note: High dilution favors mono-bromination.

  • Add Recrystallized NBS (10.5 mmol, 1.05 equiv).

    • Note: NBS is denser than solvent; it will sink initially.

  • Add Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) at 2-5 mol% (0.2 - 0.5 mmol).

    • Alternative: Irradiate with a 400-500 nm LED (Blue/White light) for photo-initiation.

Step 3: Reaction & Monitoring
  • Heat the mixture to reflux (Oil bath: 105 °C for

    
    ; 85 °C for MeCN).
    
  • Visual Cue: The reaction is often exothermic. Watch for the "whitening" of the slurry.

    • In

      
      /
      
      
      
      : Succinimide floats to the top as a white foam (lower density than solvent).
    • In MeCN: Solution may become homogeneous at reflux.

  • Monitor: Check TLC or NMR every hour. Look for the shift of benzylic protons (

    
     2.3 
    
    
    
    
    
    4.5 ppm).
Step 4: Workup (Solvent Dependent)

Method A: Non-Polar Solvents (


, 

)
  • Cool to 0 °C. Succinimide will precipitate completely.

  • Filter the solid succinimide (can be recycled).

  • Concentrate the filtrate under reduced pressure.

Method B: Polar Solvents (


) 
  • Concentrate the reaction mixture to ~20% volume.

  • Dilute with Diethyl Ether or Ethyl Acetate.

  • Wash with water (

    
    ) to remove succinimide and residual NBS.
    
  • Dry organic layer over

    
    , filter, and concentrate.[2]
    
Workflow Diagram (Graphviz)

Workflow cluster_workup Workup Path Setup 1. Inert Gas Setup (Dry Glassware) Charge 2. Charge Reagents (Substrate + NBS + AIBN) Setup->Charge Reflux 3. Reflux/Irradiate (Monitor TLC) Charge->Reflux Quench 4. Cool to 0°C Reflux->Quench Filter Filter Succinimide (If PhCF3 used) Quench->Filter Non-Polar Wash Aq. Wash (If MeCN used) Quench->Wash Polar

Figure 2: Operational workflow distinguishing between non-polar and polar solvent workup streams.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Wet reagents or old initiator.Dry NBS/Solvent. Add fresh AIBN (1-2 mol%) and purge

vigorously (Oxygen inhibits radicals).
Dibromination (

)
Excess NBS or high concentration.Reduce NBS to 0.95 equiv. Increase dilution to 0.1 M. Stop reaction at 90% conversion.
Benzylic Alcohol formed Water present in solvent/NBS.[3]Strict anhydrous technique. Ensure NBS is dried over

.[2]
Ring Bromination High

or ionic mechanism active.
Ensure reflux is vigorous (promotes radical vs ionic). Keep NBS dry (water promotes ionic bromination).
Colored Product Residual

.
Wash organic layer with 10%

(Sodium Thiosulfate) during workup.

Safety & Hazard Control

  • Exotherm: Radical reactions can have an induction period followed by a rapid exotherm ("runaway"). Always have a cooling bath ready.

  • NBS: Irritant and mild oxidizer. Store in a fridge away from reducing agents.

  • Initiators (AIBN/BPO): Shock sensitive and explosive in pure form. Store cold. Do not weigh large quantities on static-prone balances.

  • Benzyl Bromides: Potent Lachrymators. All workup and rotovap operations must be performed in a functioning fume hood. Clean glassware with alcoholic KOH to decompose residues before removing from the hood.

References

  • Mechanism & Kinetics: Goldfinger, P. et al. Nature1953 , 171, 704.

  • Classic Review: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.[4] Chem. Rev.[4]1948 , 43, 271.[4]

  • Green Solvents (MeOAc): Podgoršek, A. et al. "Green" Wohl-Ziegler Bromination. Green Chem.[5]2009 , 11, 1204.

  • NBS Purification: Organic Syntheses, Coll. Vol. 4, p.108 (1963).

  • Modern Flow/Green Protocol: Cantillo, D. et al. J. Org. Chem.2014 , 79, 223 (Use of MeCN).[6]

Sources

Application Note: Orthogonal Functionalization of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-Bromo-3-(bromomethyl)-2-methoxybenzene (CAS: 116745-92-3) as a lynchpin intermediate in medicinal chemistry. This molecule is a "privileged structure" precursor, offering a 1,2,3-trisubstituted benzene scaffold commonly found in kinase inhibitors and GPCR ligands.

Its value lies in its orthogonal reactivity :

  • High Reactivity: The benzylic bromide (

    
    ) allows for rapid, catalyst-free nucleophilic substitution (
    
    
    
    ).
  • Latent Reactivity: The aryl bromide (

    
    ) remains inert during the initial substitution but serves as a handle for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    
  • Scaffold Integrity: The methoxy group (

    
    ) acts as a hydrogen bond acceptor and enforces specific conformational preferences via steric pressure.
    

Physicochemical & Safety Profile

Before initiating synthesis, operators must acknowledge the severe lachrymatory nature of benzylic bromides.

PropertySpecification
CAS Number 116745-92-3
Molecular Formula

Molecular Weight 279.96 g/mol
Appearance White to off-white solid or pale yellow liquid (purity dependent)
Reactivity Class Alkylating Agent (Benzylic); Aryl Halide
GHS Hazards H314: Causes severe skin burns/eye damage.[1] H335: May cause respiratory irritation (Lachrymator).[2]

Safety Protocol (Critical):

  • Containment: All weighing and transfers must occur within a certified chemical fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills/residues, which degrades the lachrymatory benzylic bromide.

Strategic Reactivity Map

The following diagram illustrates the "order of operations" dictated by the electronic environment of the molecule. The benzylic position is electronically activated for nucleophilic attack, while the aryl bromide is deactivated and requires palladium catalysis.

ReactivityMap Center 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Benzylic Benzylic Bromide (-CH2Br) High Reactivity (SN2) Center->Benzylic Site 1: Kinetic Control Aryl Aryl Bromide (-ArBr) Latent Reactivity (Pd-Cat) Center->Aryl Site 2: Cross-Coupling Methoxy Methoxy Group (-OMe) Conformational Lock Center->Methoxy Structural Scaffold

Figure 1: Chemoselectivity profile. The red path indicates the first functionalization point (SN2), while the green path requires catalysis (Step 2).

Detailed Experimental Protocols

Workflow Overview

We will demonstrate the construction of a Biaryl-Benzylamine Scaffold , a common motif in drug discovery.

  • Step 1:

    
     displacement with Morpholine (Model Pharmacophore).
    
  • Step 2: Suzuki coupling with Phenylboronic Acid.

Protocol A: Chemoselective Benzylic Substitution ( )

Objective: Functionalize the alkyl chain without disturbing the aryl bromide.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with this compound (1.0 g, 3.57 mmol) and anhydrous acetonitrile (18 mL).

  • Base Addition: Add powdered anhydrous

    
     (0.99 g, 7.14 mmol).
    
  • Nucleophile Addition: Add morpholine (0.34 mL, 3.93 mmol) dropwise at room temperature (RT).

    • Note: The reaction is exothermic. For larger scales (>10g), cool to 0°C during addition.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a polar baseline spot (amine product).
    
  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: The crude residue is typically pure enough for Step 2. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR (

    
    ):  Disappearance of the benzylic 
    
    
    
    singlet (
    
    
    ppm) and appearance of the amine-bound benzylic singlet (
    
    
    ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide "handle" to build the biaryl core.

Reagents:

  • Product from Protocol A (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine the aryl bromide intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in a microwave vial or pressure tube. Add solvents (Dioxane/Water). Sparge with Argon/Nitrogen for 10 minutes to remove oxygen.
    
    • Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc and water. Wash the organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanistic Workflow Diagram

The following diagram details the sequential logic, highlighting the transition from an electrophilic alkylating agent to a nucleophilic cross-coupling partner.

Workflow Start Start: 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Step1 Step 1: SN2 Substitution (Reagent: Morpholine, K2CO3) Start->Step1 Selective Alkylation Intermed Intermediate: 4-(3-bromo-2-methoxybenzyl)morpholine (Stable Aryl Bromide) Step1->Intermed Yield > 85% Step2 Step 2: Suzuki Coupling (Reagent: Ph-B(OH)2, Pd-Cat) Intermed->Step2 Pd(0) Cycle Final Final Product: 4-((3-methoxy-[1,1'-biphenyl]-2-yl) methyl)morpholine Step2->Final Biaryl Formation

Figure 2: Sequential synthesis workflow. Step 1 exploits the lability of the alkyl bromide; Step 2 activates the aryl bromide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 1: Low Yield Hydrolysis of

by moisture.
Ensure solvents are anhydrous. Use

dried in an oven.
Step 1: Dialkylation Primary amine used in excess.If using primary amines (

), use a large excess (5 equiv) or protect as a sulfonamide first.
Step 2: Protodebromination Loss of Br without coupling (Ar-Br

Ar-H).
Reaction too hot or solvent "wet" with protic sources. Switch to anhydrous Toluene/Dioxane.
Step 2: Black Precipitate "Palladium Black" formation (catalyst death).Insufficient ligand or oxygen leak. Increase ligand load or re-degas solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12699865, this compound. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for SN2 vs Aryl Halide reactivity principles).
  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Nucleophilic substitution reactions with 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Executive Summary & Chemical Profile

This compound is a high-value trisubstituted arene scaffold utilized primarily in the synthesis of CNS-active agents and PPAR agonists.[1] Its structural uniqueness lies in the orthogonal reactivity of its two halogenated positions:

  • Benzylic Bromide (C3-CH₂Br): Highly reactive electrophile susceptible to SN2/SN1 substitution under mild conditions.[1][2]

  • Aryl Bromide (C1-Br): Chemically inert to standard nucleophilic conditions, serving as a latent handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides validated protocols to selectively functionalize the benzylic position while preserving the aryl bromide, enabling the construction of complex heterocycles and bioactive amines.[2]

Chemical Identity
  • Systematic Name: this compound[1][3][4]

  • Structure: 1,2,3-trisubstituted benzene (Br, OMe, CH₂Br)[1]

  • Molecular Formula: C₈H₈Br₂O[1]

  • Molecular Weight: 279.96 g/mol [1]

  • Physical State: White to off-white solid (typically low melting) or viscous oil.[1]

  • Safety Classification: Lachrymator (handle only in fume hood).[1][2]

Chemoselectivity Analysis

The success of reactions with this substrate depends on exploiting the electronic and steric environment created by the central methoxy group.[2]

FeatureElectronic EffectSteric EffectReactivity Implication
Benzylic Br Activated by resonance (phenyl ring) and induction.[1]Moderate steric crowding due to ortho-OMe.High: Reacts < 60°C with good nucleophiles.[2]
Aryl Br Deactivated (sp² C-Br bond is strong).[1]Shielded by ortho-OMe.Latent: Requires Pd/Cu catalysis > 80°C.
Methoxy (-OMe) Electron Donor (+M effect).[1]Significant bulk at C2 position.[2]Modulator: Prevents SN2 attack from certain angles; stabilizes benzylic cations (SN1).[1][2]

Key Insight: The C2-methoxy group acts as a "gatekeeper."[2] While it electronically activates the ring, its steric bulk forces the benzylic methylene group out of planarity.[2] Nucleophiles must approach the benzylic carbon from a trajectory that avoids the methoxy oxygen lone pairs.[2]

Visualization: Reactivity & Workflow

G cluster_0 Substrate Reactivity Profile cluster_1 Synthetic Pathways Start 1-Bromo-3-(bromomethyl)- 2-methoxybenzene Benzylic Benzylic Position (C3) S_N2 / S_N1 Reactive Target for Nucleophiles Start->Benzylic Fast (< 1h) Aryl Aryl Position (C1) Inert to S_N2 Reserved for Cross-Coupling Start->Aryl Inert Amine Primary Amine Synthesis (Gabriel Method) Benzylic->Amine Potassium Phthalimide then N2H4 Ether Ether Synthesis (Williamson) Benzylic->Ether R-OH / K2CO3 Azide Azidation (Click Precursor) Benzylic->Azide NaN3 / DMF caption Figure 1: Chemoselective functionalization logic. The benzylic bromide is selectively targeted.

Experimental Protocols

Protocol A: Synthesis of Primary Amines via Gabriel Synthesis

Best for: Introducing a primary amine (-NH₂) without over-alkylation.[1]

Context: Direct reaction of benzylic bromides with ammonia often leads to mixtures of primary, secondary, and tertiary amines.[1][2] The Gabriel synthesis uses a phthalimide "mask" to ensure mono-substitution.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Potassium Phthalimide (1.1 equiv)[1]

  • Solvent: DMF (Dry)

  • Cleavage Agent: Hydrazine Hydrate (NH₂NH₂[1]·H₂O)

Step-by-Step Procedure:

  • Imide Formation:

    • Dissolve This compound (10 mmol, 2.80 g) in anhydrous DMF (20 mL).

    • Add Potassium Phthalimide (11 mmol, 2.04 g) in one portion.

    • Heat the suspension to 60–70 °C for 4 hours. Note: Monitoring by TLC is essential.[2] The starting material spot should disappear.[2]

    • Workup: Pour the reaction mixture into ice-water (100 mL). The phthalimide intermediate will precipitate as a white solid.[2] Filter, wash with water, and dry under vacuum.[1][2]

    • Yield Expectation: >85%.[2][5]

  • Hydrazinolysis (Cleavage):

    • Suspend the dried phthalimide intermediate in Ethanol (30 mL).

    • Add Hydrazine Hydrate (20 mmol, ~1.0 mL).

    • Reflux the mixture (90 °C) for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.[1][2]

    • Workup: Cool to room temperature. Acidify with 1N HCl to pH ~2 (dissolves the amine, precipitates phthalhydrazide further). Filter off the solid.[2]

    • Basify the filtrate with 2N NaOH to pH >10 and extract with Dichloromethane (DCM).[2]

    • Dry organic layer (Na₂SO₄) and concentrate.[2]

Validation Data:

  • Product: (3-Bromo-2-methoxyphenyl)methanamine.[1]

  • ¹H NMR (D₂O/HCl salt): δ 7.57 (d), 7.27 (d), 7.02 (t) [Aromatic], 4.13 (s, benzylic CH₂), 3.79 (s, OMe).[1]

Protocol B: Direct N-Alkylation (Secondary Amines)

Best for: Synthesis of piperidine, morpholine, or piperazine derivatives.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[1]

  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolve the substrate in ACN (0.2 M concentration).[2]

  • Add K₂CO₃ and the secondary amine.[2]

  • Stir at Room Temperature for 2 hours.

    • Why RT? The benzylic bromide is highly reactive.[2][6][7] Heating may cause decomposition or side reactions with the aryl bromide if Pd contaminants are present.[2]

  • Workup: Filter off inorganic salts. Evaporate solvent.[2][5] Purify via flash chromatography (Hexane/EtOAc).

Protocol C: Azidation (Precursor for Click Chemistry)

Best for: Creating a handle for CuAAC "Click" reactions.[1]

Safety Warning: Organic azides can be explosive.[2] Maintain low molecular weight azides in solution.[2]

Procedure:

  • Dissolve substrate (1.0 equiv) in DMSO.[2]

  • Add Sodium Azide (NaN₃) (1.5 equiv).

  • Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with Diethyl Ether. Do not concentrate to dryness if scale >1g.[2] Use the solution directly for the next step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete precipitation of phthalimide.[1]Ensure the water quench is ice-cold; stir for 30 mins before filtering.
Over-alkylation (Protocol B) Nucleophile is too aggressive or excess used.[1][2]Use stoichiometric amine (1.0 equiv) and add dropwise at 0 °C.
Hydrolysis (OH byproduct) Wet solvents or hygroscopic base.[1][2]Use anhydrous DMF/ACN and store K₂CO₃ in a desiccator.[2]
Lachrymatory Effect Vapor release.[2]Quench all glassware with dilute NaOH before removing from the hood.[2]

References

  • Synthesis of (3-Bromo-2-methoxyphenyl)

    • Source: Patent WO2009/100169 (via ChemicalBook).[1][2] Describes the Gabriel synthesis route with hydrazine cleavage.

  • Benzylic vs Aryl Halide Reactivity

    • Source: Organic Chemistry Portal.[2] General review of chemoselective substitutions.

  • Gabriel Synthesis Mechanism

    • Source: LibreTexts Chemistry.[2] Detailed mechanism of phthalimide substitution.

Sources

Application Note: Advanced Cross-Coupling Protocols for Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for Suzuki-Miyaura and Sonogashira cross-coupling protocols, specifically tailored for aryl bromide substrates in drug discovery and process chemistry environments.

Introduction

Aryl bromides represent the "Goldilocks" electrophile in medicinal chemistry: more reactive than aryl chlorides and significantly more stable and cost-effective than aryl iodides or triflates. While Suzuki-Miyaura (Suzuki) and Sonogashira protocols are ubiquitous, failure rates remain high due to subtle mechanistic bottlenecks such as protodehalogenation, catalyst poisoning, and homocoupling.

This guide moves beyond textbook procedures, offering optimized, robust protocols that address the specific kinetic and thermodynamic challenges of aryl bromide coupling.

Mechanistic Insight & Causality

Understanding the catalytic cycle is prerequisite to troubleshooting. Both transformations rely on a Pd(0)/Pd(II) cycle, but their transmetallation steps differ fundamentally, dictating their specific failure modes.

Comparative Mechanistic Cycles

The following diagram illustrates the divergent pathways of Suzuki (Base-activated Boron) and Sonogashira (Copper-activated Alkyne) cycles.

CrossCouplingCycles cluster_OxAdd Common Initiation cluster_Suzuki Suzuki-Miyaura (Base Dependent) cluster_Sonogashira Sonogashira (Copper Dependent) Pd0 Pd(0) Active Species OxAddComplex Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAddComplex + Ar-Br ArBr Ar-Br SuzukiTM Ar-Pd(II)-Ar' OxAddComplex->SuzukiTM + Boronate (Transmetallation) SonoTM Ar-Pd(II)-C≡C-R OxAddComplex->SonoTM + CuAcetylide (Transmetallation) BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) SuzukiTM->Pd0 Reductive Elimination - Product Ar-Ar' Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + CuI, + Base CuI CuI Catalyst Amine Amine Base SonoTM->Pd0 Reductive Elimination - Product Ar-C≡C-R

Figure 1: Divergent catalytic pathways.[1] Suzuki relies on boronate formation (green), while Sonogashira utilizes a copper cycle (red) to generate the nucleophile.

Suzuki-Miyaura Protocol (Aryl Bromides)[1][2][3][4][5][6]

Critical Parameters
  • The "Water" Factor: Unlike many organometallic reactions, Suzuki coupling requires water (or a source of hydroxide/alkoxide) to activate the boronic acid into a boronate species [Ar-B(OH)3]-. Strictly anhydrous conditions often fail unless specialized bases (e.g., CsF) are used.

  • Base Selection:

    • Weak Bases (K2CO3, Na2CO3): Standard for robust substrates.

    • Strong Bases (KOtBu, NaOH): Required for sterically hindered substrates but risk protodeboronation.

    • Anhydrous Bases (K3PO4, Cs2CO3): Best for base-sensitive functional groups when used in dry solvents with controlled water addition.

Protocol A: General High-Throughput Method

Best for: Standard library synthesis, unhindered aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3-5 mol%)

  • Base: 2M aq. K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Step-by-Step Procedure:

  • Charge: To a reaction vial, add Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl2·DCM (25 mg, 0.03 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and stir briefly to dissolve/suspend solids.

  • Activation: Add 2M aq. K2CO3 (1.5 mL, 3.0 mmol). Note: The biphasic mixture is normal.

  • Degas: Sparge with Nitrogen or Argon for 2 minutes. Self-Validation: Solution color often shifts from orange to dark red/brown upon successful deoxygenation.

  • Reaction: Seal and heat to 80-90°C for 2-16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: "Difficult" Substrates (Sterically Hindered/Electron Poor)

Best for: Ortho-substituted bromides, heteroaryl bromides.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts) (1-3 mol%)

  • Base: K3PO4 (tribasic, finely ground) (2.0 equiv)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

  • Add Aryl Bromide, Boronic Acid, Precatalyst, and solid K3PO4 to the vial.

  • Seal the vial before adding solvent. Evacuate and backfill with inert gas (3x).

  • Inject degassed solvent mixture through the septum.[4]

  • Heat to 60-80°C. Note: These highly active catalysts often work at lower temperatures, reducing side reactions.

Sonogashira Protocol (Aryl Bromides)[2][6][7][8]

Critical Parameters
  • The "Glaser" Trap: The presence of Oxygen + Copper causes the homocoupling of alkynes (Glaser coupling), consuming the starting material.[5] Rigorous exclusion of air is non-negotiable.

  • Copper-Free vs. Co-Catalyzed:

    • Standard (Pd/Cu): Faster, works for most bromides.

    • Copper-Free:[3][6][7] Mandatory if the alkyne forms a stable chelate with Cu or if Glaser coupling is dominant. Requires higher Pd loading or specialized ligands.

Protocol C: Standard Co-Catalyzed Method

Best for: Robust substrates, fast reaction times.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)

  • Co-Catalyst: CuI (1-3 mol%)

  • Base/Solvent: Et3N (Triethylamine) or Et2NH (Diethylamine) as solvent, or DMF/Et3N (5:1).

Step-by-Step Procedure:

  • Catalyst Prep: In a dry vial, combine Pd(PPh3)2Cl2 (0.02 equiv) and CuI (0.01 equiv).

  • Substrate Addition: Add Aryl Bromide (1.0 equiv).

  • Degassing (Crucial): Seal vial. Evacuate and backfill with Ar/N2 (3 cycles).

  • Liquid Addition: Inject degassed solvent (DMF/Et3N) and then the Terminal Alkyne via syringe.

  • Reaction: Stir at Room Temperature (RT) for 30 mins. If no reaction, heat to 50-60°C.

    • Self-Validation: The precipitation of ammonium salt (Et3NH+ Br-) typically indicates reaction progress (solution becomes cloudy).

  • Workup: Filter off salts, dilute with ether/EtOAc, wash with NH4Cl (aq) to remove copper species (blue aqueous layer indicates Cu removal).

Protocol D: Copper-Free Method

Best for: Avoiding homocoupling, electronic-rich aryl bromides.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5-10 mol%)

  • Base: Piperidine or Pyrrolidine (2.0 equiv)

  • Solvent: Acetonitrile or DMF

  • Note: Reaction usually requires higher temperatures (80-100°C).

Comparative Data & Selection Guide

FeatureSuzuki-MiyauraSonogashira
Coupling Partner Boronic Acid/Ester (sp2)Terminal Alkyne (sp)
Primary Failure Mode Protodeboronation (Boronic acid instability)Glaser Homocoupling (Alkyne dimerization)
Oxygen Sensitivity Moderate (Pd oxidation)High (Promotes Glaser coupling)
Water Sensitivity Requires Water (for base activation)Tolerant (often run in aqueous/organic mix)
Rate Limiting Step TransmetallationTransmetallation (Cu-cycle dependent)

Troubleshooting & Self-Validation

Common Failure Modes
  • Black Precipitate (Pd Black): Catalyst decomposition.

    • Fix: Add excess ligand (PPh3) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3).

  • No Reaction (SM Recovery): Oxidative addition failure.

    • Fix: Switch solvent to high-boiling non-polar (Toluene) to increase Temp, or use electron-rich ligands (PCy3, N-Heterocyclic Carbenes).

  • Dehalogenation (Ar-Br -> Ar-H):

    • Cause: Hydride source present (often from alcohol solvents or excessive heating).

    • Fix: Use aprotic solvents (DMF, Dioxane) and lower temperature.

Decision Tree for Optimization

Optimization Start Reaction Failed? CheckSM Check LCMS: SM Remaining? Start->CheckSM CheckProd Check LCMS: De-halo Product? Start->CheckProd IncreaseTemp Increase Temp (max 100°C) CheckSM->IncreaseTemp Yes ChangeLigand Switch to XPhos or SPhos CheckSM->ChangeLigand Yes (Use e- rich ligand) LowerTemp Reduce Temp CheckProd->LowerTemp Yes ChangeSolvent Switch to DMF or Toluene CheckProd->ChangeSolvent Yes (Avoid Alcohols)

Figure 2: Logic flow for troubleshooting failed coupling reactions.

References

  • Suzuki-Miyaura Mechanism & Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Buchwald Precatalysts (Advanced Ligands): Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 , 4, 916-920. Link

  • Sonogashira Mechanism & Copper-Free Variants: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

  • Role of Water in Suzuki Coupling: Amatore, C.; Jutand, A. "Anionic Pd(0) Complexes as the True Catalytic Species in Suzuki-Miyaura Couplings." Chemistry - A European Journal, 2006 , 12, 3268. Link

Sources

Application Note: High-Precision Synthesis of Kinase Inhibitor Scaffolds using 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Bromo-3-(bromomethyl)-2-methoxybenzene (CAS 115468-56-1) in the synthesis of enzyme inhibitors, specifically targeting kinases (e.g., p38 MAPK, BTK) and metalloproteases.

This molecule serves as a "Lynchpin Intermediate" due to its unique trifunctional architecture:

  • Benzylic Bromide (

    
    -Br):  A high-reactivity electrophile for rapid 
    
    
    
    attachment of solubilizing tails or pharmacophores.
  • Aryl Bromide (

    
    -Br):  A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.
    
  • Methoxy Group (-OMe): A steric and electronic modulator that often occupies the "gatekeeper" region or solvent-exposed pockets in enzyme active sites, enhancing selectivity.

Strategic Reaction Pathway

The successful utilization of this intermediate relies on chemoselectivity . The benzylic bromide is significantly more susceptible to nucleophilic attack than the aryl bromide. Therefore, the most robust synthetic route involves Sequential Functionalization :

  • Step A (

    
     Displacement):  Functionalization of the benzylic position with an amine or thiol.
    
  • Step B (Cross-Coupling): Elaboration of the aryl core via Palladium catalysis.[1][2]

Pathway Visualization (Graphviz)

ReactionPathway cluster_logic Chemoselectivity Logic Start 1-Bromo-3-(bromomethyl)- 2-methoxybenzene (Starting Material) Step1 Step 1: Nucleophilic Substitution (Solvent: DMF/THF, Base: DIPEA) Start->Step1  Amine/Thiol Addition   Inter Intermediate: N-Benzylated Scaffold (Aryl-Br intact) Step1->Inter  Yields >85%   Step2 Step 2: Suzuki-Miyaura Coupling (Cat: Pd(dppf)Cl2, Boronic Acid) Inter->Step2  Ar-B(OH)2 Addition   Final Final Inhibitor Scaffold (Biaryl Core) Step2->Final  C-C Bond Formation  

Figure 1: Sequential functionalization strategy ensuring preservation of the aryl bromide for late-stage diversification.

Detailed Experimental Protocols

Protocol A: Selective Benzylic Amination (The "Tail" Attachment)

Objective: To attach a solubilizing morpholine or piperazine moiety without affecting the aryl bromide.

Mechanistic Insight: Benzylic bromides are potent lachrymators and highly electrophilic. Using a mild base (DIPEA) prevents elimination side reactions. The reaction is kinetically controlled; the aryl bromide is inert under these conditions.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Preparation: Dissolve this compound in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material peak (

      
       ~279/281) should disappear, replaced by the aminated product (
      
      
      
      mass shift).
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR will show a shift of the benzylic protons (
    
    
    
    ) from ~4.6 ppm (starting bromide) to ~3.5 ppm (amine product).
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Head" Attachment)

Objective: To couple the aryl bromide with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) to form the kinase hinge-binding motif.

Mechanistic Insight: The bulky 2-methoxy group creates steric hindrance. High-activity catalysts like Pd(dppf)Cl2 or XPhos Pd G3 are recommended over standard Pd(PPh3)4 to ensure oxidative addition occurs efficiently.

Materials:

  • Benzylated Amine Intermediate (from Protocol A) (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine the intermediate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved

    
     (crucial to prevent homocoupling).
    
  • Catalyst Addition: Add the Palladium catalyst quickly under Argon flow.

  • Heating: Heat the reaction to 90°C for 12–16 hours.

    • Note: Microwave irradiation at 110°C for 30 minutes is a viable alternative for rapid screening.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.

  • Purification: Flash column chromatography.

Analytical Data & Validation

To ensure the integrity of the synthesis, compare the spectral signatures of the starting material against the intermediate.

FeatureStarting Material (CAS 115468-56-1)Intermediate (Aminated)Logic/Causality
Physical State Liquid / Low-melting solidViscous Oil / SolidAmine salt formation increases MP.

NMR (Benzylic)

4.60 ppm (Singlet)

3.50–3.60 ppm (Singlet)
Shielding effect of Nitrogen vs Bromine.

NMR (Methoxy)

3.85–3.90 ppm

3.75–3.85 ppm
Remains intact; slight shift due to electronic change.
MS (ESI) 278/280 (1:1 ratio)[M+H]+ corresponds to AmineLoss of one Br atom; isotopic pattern changes from

to

.

Storage and Safety Guidelines

  • Lachrymator Hazard: The benzylic bromide moiety is a potent tear gas agent. Always handle in a functioning fume hood. In case of a spill, neutralize with 5% aqueous ammonia.

  • Moisture Sensitivity: The benzylic bromide can hydrolyze to the benzyl alcohol upon prolonged exposure to humid air. Store under Argon at 2–8°C.

  • Shelf-Life: Re-test purity via

    
     NMR if stored for >6 months. Look for a benzyl alcohol peak at 
    
    
    
    4.7 ppm.

References

  • Chemical Identity & Properties

    • Source: TCI Chemicals. "1-(Bromomethyl)
    • URL: (Analogous reference for reactivity profile).

  • Suzuki Coupling Methodologies

    • Source: BenchChem.[3][4] "Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene." (Demonstrates steric challenges in methoxy-substituted bromobenzenes).

    • URL:

  • Benzylic Bromide Reactivity

    • Source: ResearchGate.[5] "Efficient Synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene... as Tyrosinase Inhibitor." (Validation of benzylic substitution protocols).

    • URL:

  • General Protocol Grounding

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • URL:

Sources

High-Precision Reaction Monitoring: A Comparative Protocol for TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of "Flying Blind"

In drug development and synthetic research, the difference between a scalable process and a failed batch often lies in the granularity of reaction monitoring. Relying solely on time-points derived from literature without real-time verification is a "flying blind" approach that leads to:

  • Over-reaction: Degradation of kinetic products into thermodynamic sinks.

  • Workup failure: Attempting to purify incomplete reactions, resulting in inseparable mixtures.

  • Safety hazards: Accumulation of unstable intermediates (e.g., azides, peroxides) undetected.

This guide details the two most critical monitoring techniques: Thin Layer Chromatography (TLC) for rapid, qualitative assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for precise, quantitative conversion analysis.

Thin Layer Chromatography (TLC): The Qualitative Scout

TLC is the frontline defense. It relies on the differential partitioning of analytes between a stationary phase (usually Silica Gel 60 F254) and a mobile liquid phase.

The "Three-Lane" Protocol (Standard of Excellence)

Novice chemists often spot Starting Material (SM) and Reaction Mixture (RM) separately. This is insufficient due to slight variations in solvent front migration. The Co-spot technique is mandatory for accurate interpretation.

Step-by-Step Workflow:

  • Plate Prep: Cut a silica plate (aluminum or glass back) to ~2 cm width. Mark a baseline 1 cm from the bottom with a pencil (ink dissolves).

  • Spotting:

    • Lane 1 (SM): Dissolve pure starting material in a volatile solvent (DCM or EtOAc). Spot on the left.

    • Lane 2 (Co-spot): Spot SM, then spot the Reaction Mixture directly on top of it.

    • Lane 3 (RM): Spot the Reaction Mixture on the right.

  • Elution: Place in a developing chamber with solvent (mobile phase) covering the bottom 0.5 cm. Cap immediately to maintain vapor equilibrium.

  • Visualization: Remove when the solvent front reaches 1 cm from the top. Visualize immediately.

Visualization Logic & Stains

Not all compounds are UV-active.[1] Relying only on 254 nm UV light is a common failure mode. Chemical staining modifies the analyte to absorb visible light or fluoresce.

Decision Logic for Visualization

TLC_Logic start Develop TLC Plate uv_check Check UV (254 nm) start->uv_check conjugated Conjugated System? (Aromatic, Enone) uv_check->conjugated Spots Visible? stain_decide Select Chemical Stain uv_check->stain_decide No Spots conjugated->stain_decide Yes (Mark spots) p_anis p-Anisaldehyde (Nucleophiles/Carbonyls) stain_decide->p_anis kmno4 KMnO4 (Alkenes/Oxidizable) stain_decide->kmno4 ninhydrin Ninhydrin (Amines) stain_decide->ninhydrin iodine Iodine Chamber (General/Reversible) stain_decide->iodine

Figure 1: Decision tree for selecting the appropriate visualization method based on analyte chemistry.

Master Stain Recipes
StainTarget Functional GroupPreparation (Shelf-Stable)Activation
p-Anisaldehyde General organic, highly sensitive for carbonyls, nucleophiles.[2]15g p-anisaldehyde + 250mL EtOH + 2.5mL H2SO4.Heat Gun (High): Spots turn pink/blue/purple.
KMnO4 Alkenes, Alkynes, Alcohols (Oxidizable groups).1.5g KMnO4 + 10g K2CO3 + 1.25mL 10% NaOH + 200mL H2O.No Heat: Yellow spots on purple background.
Ninhydrin Amines (Primary/Secondary).1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic Acid.Heat Gun (Med): Deep red/purple spots.
CAM (Hanessian) Universal stain (very sensitive).12g Ammonium Molybdate + 0.5g Cerium Sulfate + 250mL 10% H2SO4.[2]Heat Gun (High): Blue spots on white.

GC-MS: The Quantitative Validator

While TLC shows presence, GC-MS quantifies conversion. However, injecting crude reaction mixtures directly is the fastest way to destroy a GC column.

Critical Limitation: Volatility

GC-MS is strictly for volatile, thermally stable compounds.

  • Do NOT Inject: Inorganic salts, carboxylic acids (unless esterified), peptides, or high MW polymers.

  • Derivatization: If the analyte has polar -OH or -NH groups, consider trimethylsilyl (TMS) derivatization (e.g., using BSTFA) before injection to improve volatility and peak shape.

The "Mini-Workup" Protocol

To protect the Mass Spectrometer filament and column stationary phase, samples must be quenched and diluted.

Protocol:

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Quench: Dispense into a vial containing 200 µL of saturated aqueous NaHCO3 (or NH4Cl if basic). This stops the reaction immediately.

  • Extraction: Add 500 µL of GC-grade solvent (DCM or Ethyl Acetate). Vortex for 10 seconds.

  • Phase Separation: Allow layers to separate. If an emulsion forms, centrifuge.

  • Dilution (CRITICAL): Take 50 µL of the organic (top or bottom depending on solvent) layer and dilute into 1 mL of pure solvent in a GC vial.

    • Target Concentration: ~10–50 ppm. Overloading causes peak tailing and detector saturation.

Sample Preparation Workflow

GC_Prep rxn Rxn Aliquot (50 µL) quench Aq. Quench (Stop Rxn) rxn->quench extract Org. Extraction (DCM/EtOAc) quench->extract filter Filter/Dry (Remove Salts/H2O) extract->filter dilute Dilute 1:20 (Prevent Overload) filter->dilute inject GC Injection dilute->inject

Figure 2: The "Mini-Workup" ensures no salts or concentrated acids enter the GC inlet.

Calculating Conversion (Internal Standard Method)

Comparing raw peak areas is inaccurate due to injection volume variability (1 µL injection error can be ±10%). You must use an Internal Standard (IS) —a chemically inert compound (e.g., Dodecane, Biphenyl) added at the start of the reaction.

Formula:



  • 
    : Area of Starting Material peak.
    
  • 
    : Area of Internal Standard peak.
    
  • 
    : Sample taken before reagents added (baseline).
    
  • 
    : Sample taken at time 
    
    
    
    .

Comparative Decision Matrix

When should you use which technique?

FeatureTLC (Thin Layer Chromatography)GC-MS (Gas Chromatography - Mass Spec)
Time to Result 5–10 Minutes15–45 Minutes
Data Type Qualitative (Presence/Absence)Quantitative (Conversion % / Mass ID)
Sensitivity Low (Micrograms)High (Nanograms/Picograms)
Blind Spots UV-inactive compounds (if not stained)Non-volatiles, Salts, High MW
Throughput High (Multiple spots per plate)Low (Serial injection)
Cost NegligibleHigh (Instrument time/Consumables)

Integrated Workflow: The Professional Standard

For high-value synthesis, do not choose one. Use them in tandem:

  • T=0: Run GC-MS of the starting mixture with Internal Standard to establish the baseline ratio.

  • Hourly: Check reaction progress with TLC.

    • Look for: Disappearance of SM spot and appearance of Product spot.

    • Action: If SM is still visible by TLC, the reaction is <95% complete.

  • Endpoint: Once TLC shows no SM, run a final GC-MS.

    • Verify: Confirm >98% conversion and check for side-product masses (e.g., M+16 for oxidation, M+14 for methylation).

References

  • Biotage. (2023).[4] How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. (Technical Note).
  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

1-Bromo-3-(bromomethyl)-2-methoxybenzene is a highly specialized trisubstituted benzene derivative used primarily as an electrophilic building block in medicinal chemistry (e.g., for fragment-based drug discovery or proteolysis-targeting chimera [PROTAC] linkers).[1][2]

Its reactivity profile is dominated by the bromomethyl (-CH₂Br) group, a benzylic halide.[1][2] This functional group renders the molecule a potent alkylating agent and a severe lachrymator . Unlike standard aryl bromides, which require metal catalysis to react, the benzylic bromide moiety reacts spontaneously with biological nucleophiles (DNA, proteins) and mucous membranes, necessitating strict containment protocols.

Chemical Structure & Properties
PropertyDetail
Chemical Name This compound
Functional Groups Aryl Bromide (C-Br), Methoxy Ether (-OMe), Benzylic Bromide (-CH₂Br)
Physical State Solid (Low melting point); often supplied as a crystalline powder or solidified mass.[1][2][3]
Primary Hazard Lachrymator (Tear Gas Effect), Skin Corrosive (Category 1B), Specific Target Organ Toxicity.
Reactivity High SN2 reactivity toward nucleophiles (amines, thiols, water).

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

The handling of lachrymatory alkylating agents requires a "Zero-Exposure" mindset.[1][2] Standard laboratory hygiene is insufficient.

Engineering Controls
  • Primary Containment: All operations (weighing, solubilization, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Secondary Containment: Use a spill tray lined with absorbent pads inside the hood to prevent workspace contamination.

  • Vapor Trap: If removing solvent under vacuum (rotary evaporation), a liquid nitrogen cold trap is mandatory to prevent lachrymatory vapors from exhausting into the vacuum pump oil or the building ventilation exhaust.

PPE Matrix (Self-Validating)
Body PartStandard PPEEnhanced Requirement for this CompoundRationale
Hands Nitrile GlovesDouble-Gloving Protocol: Inner: 4 mil NitrileOuter: 5 mil Nitrile or Laminate (Silver Shield®)Benzylic bromides can permeate standard nitrile.[1][2] Double gloving provides a "sacrificial" outer layer.[2]
Eyes Safety GlassesChemical Splash Goggles + Face Shield (if >5g)Vapors bypass glasses; contact with eyes causes immediate, severe incapacitation.
Respiratory None (in hood)Full-face Respirator (only if outside hood - Emergency)P100/OV cartridges required if engineering controls fail.[1][2]

Operational Protocol: Handling & Synthesis

Weighing & Transfer[1][2]
  • Solid State Handling: If the material is solid, static electricity can disperse fine dust. Use an antistatic gun or polonium strip if available.[2]

  • Solubilization Strategy: Do not transport the solid solid through the lab. Weigh the solid into a tared vial inside the fume hood, add the reaction solvent immediately to dissolve it, and transport the solution. Solutions have significantly lower vapor pressure than the solid dust.

Reaction Monitoring & Quenching
  • TLC Monitoring: Do not remove TLC plates from the hood while wet. Dip the plate in stain (e.g., KMnO₄ or Anisaldehyde) inside the hood and heat.

  • Equipment Decontamination: Glassware will retain lachrymatory residues.[2] Rinse all dirty glassware with the Decontamination Solution (see Section 4) before removing it from the hood for washing.

Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers during the experimental workflow.

HandlingProtocol cluster_Quench Decontamination & Disposal Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Weighing Weighing (Inside Hood Only) Pre-dissolve in solvent CheckPPE->Weighing Pass Check Reaction Reaction Setup (Closed Vessel) Weighing->Reaction QuenchStep Quench Excess Reagent (Add Amine/Thiosulfate) Reaction->QuenchStep Post-Reaction Validation Validation Test (NBP Colorimetric Assay) QuenchStep->Validation Validation->QuenchStep If Positive (Clear) Waste Segregated Waste Stream (Halogenated) Validation->Waste If Negative (Purple)

Caption: Operational workflow emphasizing the "Quench-Validate-Dispose" loop to ensure no active alkylating agents enter the waste stream.

Decontamination & Disposal Protocol

Disposing of active alkylating agents into general waste is a critical safety violation. You must chemically deactivate the benzylic bromide functionality before disposal.

Chemical Decontamination Solution

Prepare a "Quench Cocktail" specifically designed to nucleophilically displace the bromide:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) + 2% v/v Triethylamine in 50:50 Water/Ethanol.
    
  • Mechanism: The thiosulfate anion (

    
    ) and amine act as soft nucleophiles, rapidly converting the electrophilic benzylic bromide into non-volatile, non-lachrymatory salts (Bunte salts or ammonium salts).[2]
    
Validation: The NBP Test (Self-Validating Step)

Before declaring waste "safe," verify the destruction of the alkylating agent using 4-(p-nitrobenzyl)pyridine (NBP).[1][2]

  • Reagent: 5% NBP in acetone.

  • Test: Add 1 drop of the quenched reaction mixture to 0.5 mL NBP solution. Heat to 70°C for 1 minute. Add 1 drop of 1M NaOH.[2]

  • Result:

    • Blue/Purple Color: Active alkylating agent remains.[2] REPEAT QUENCH.

    • Colorless/Yellow: Decontamination successful.[2] Proceed to disposal.

Disposal Decision Tree

DisposalTree WasteInput Waste Material (Liquid or Solid) TypeCheck Is it Active? WasteInput->TypeCheck Quench Treat with Thiosulfate/Amine Soln TypeCheck->Quench Yes / Unknown HalogenWaste Halogenated Solvent Waste Drum TypeCheck->HalogenWaste No (Verified) Test NBP Spot Test Quench->Test Test->Quench Positive (Blue) Test->HalogenWaste Negative (Liquid) SolidWaste Double-Bagged Solid Waste Test->SolidWaste Negative (Solid Debris)

Caption: Logic flow for waste segregation. Never dispose of untreated lachrymators.

Emergency Procedures

Spills (Outside Hood)[1][2]
  • Evacuate: Immediate area evacuation. The lachrymatory effect will serve as a warning property.[4]

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Neutralize: Personnel wearing SCBA (Self-Contained Breathing Apparatus) or Full-Face Respirators should cover the spill with a 1:1 mixture of sodium carbonate and vermiculite , then soak with the Quench Cocktail (Section 4.1).[1][2]

Exposure
  • Eye Contact: Flush with water for 15 minutes.[2][4][5][6][7] Do not rub eyes. The lachrymator binds to TRPA1 receptors; pain may persist even after flushing. Seek immediate medical attention.

  • Skin Contact: Wash with soap and water.[2][4][6][7][8] Do not use ethanol (it may enhance skin absorption).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • PubChem. (n.d.).[2] 1-(Bromomethyl)-2-methoxybenzene Compound Summary. National Library of Medicine.[2] (Note: Cited as the primary structural analog for hazard data).[2]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Standard reference for thiosulfate quenching protocols).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Molecule: 1-Bromo-3-(bromomethyl)-2-methoxybenzene (Target) The Precursor: 1-Bromo-2-methoxy-3-methylbenzene (Starting Material)

The Technical Conflict: Synthesizing this target requires a delicate balance. You are attempting a radical bromination (Wohl-Ziegler reaction) on a substrate containing a methoxy group.

  • The Problem: The methoxy group is a strong electron-donating group (EDG). It activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • The Consequence: Instead of brominating the methyl group (radical pathway), the reaction often brominates the benzene ring (ionic pathway), or the product decomposes rapidly on silica gel due to the formation of benzylic carbocations.

This guide provides the protocols to suppress the ionic pathway and stabilize the labile product.

Optimized Experimental Protocol

Standard protocols for toluene often fail here. This optimized procedure prioritizes low halogen concentration to prevent ring bromination.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Precursor 1.0SubstrateMust be dry (azeotrope with toluene if needed).
NBS 0.95 - 1.05Br sourceRecrystallize from water before use to remove free Br₂ and HBr.
AIBN 0.05 - 0.10Radical InitiatorBenzoyl peroxide (BPO) is an alternative but AIBN is safer.
PhCF₃ Solvent (0.2 M)MediumTrifluorotoluene is superior to CCl₄ (higher boiling point, greener).
K₂CO₃ 0.10ScavengerOptional: Neutralizes HBr traces to prevent autocatalytic decomposition.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvent Degassing: Dissolve the precursor in anhydrous Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN). Sparge with Argon/Nitrogen for 15 minutes. Oxygen inhibits radical propagation.

  • Reagent Addition (The Critical Step):

    • Add AIBN (0.05 eq).

    • Bring the solution to a gentle reflux (approx. 80-85°C).

    • Do NOT dump all NBS at once. Add NBS in 4-5 portions over 1 hour.

    • Why? Keeping NBS concentration low minimizes the concentration of molecular Br₂, which favors the ionic ring-bromination side reaction.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the starting material.

    • Stop point: Stop the reaction when ~5-10% starting material remains. Pushing to 100% conversion often leads to the formation of the gem-dibromide (over-bromination).

  • Workup (Stabilization):

    • Cool to 0°C immediately.

    • Filter off the succinimide precipitate.[1]

    • Wash the filtrate with cold 5% NaHCO₃ solution (removes acid traces) and then brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Troubleshooting & FAQs

Q1: My product turns into a black tar during column chromatography. Why?

Diagnosis: Acid-catalyzed decomposition. Explanation: Benzylic bromides with ortho/para methoxy groups are "benzyl-cation equivalents." Silica gel is slightly acidic. The methoxy group stabilizes the carbocation, facilitating the loss of bromide and subsequent polymerization on the column. Solution:

  • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Alternative: If the product is solid, avoid chromatography entirely. Recrystallize from cold Hexanes/Ethanol.

Q2: I am seeing a major byproduct with the same mass as the product but different NMR. What is it?

Diagnosis: Ring Bromination (Regioselectivity Failure). Explanation: You made the aryl bromide instead of the benzyl bromide. This happens if the "Ionic Pathway" outcompetes the "Radical Pathway." Solution:

  • Light Source: Use a tungsten lamp (500W) or Blue LED to boost the radical initiation rate.

  • Solvent Switch: Avoid polar solvents if using thermal initiation. Switch to non-polar solvents (Benzene or PhCF₃) which destabilize the ionic transition state.

  • Purity: Ensure NBS is white, not yellow (yellow = free Br₂ = ionic reaction).

Q3: The reaction stalls at 50% conversion.

Diagnosis: Initiator burnout. Explanation: AIBN has a half-life. If the reaction takes too long, the radicals die out. Solution: Add a second "spike" of AIBN (0.02 eq) after 2 hours of reflux.

Visualized Workflows

Diagram 1: The Reaction Pathway Competition

This diagram illustrates why specific conditions are chosen to favor the radical path over the ionic path.

ReactionPathways Start Precursor: 1-Bromo-2-methoxy-3-methylbenzene Radical_Cond Conditions: Non-polar Solvent (PhCF3) High Temp / Light Slow NBS Addition Start->Radical_Cond Ionic_Cond Conditions: Polar Solvent Free Br2 present No Light Start->Ionic_Cond NBS NBS Reagent NBS->Radical_Cond NBS->Ionic_Cond Radical_Inter Intermediate: Benzylic Radical Radical_Cond->Radical_Inter H-Abstraction Target TARGET PRODUCT: Benzyl Bromide Radical_Inter->Target Br Transfer Ionic_Inter Intermediate: Arenium Ion (EAS) Ionic_Cond->Ionic_Inter Electrophilic Attack Byproduct BYPRODUCT: Ring Brominated Isomer Ionic_Inter->Byproduct Deprotonation

Caption: Competition between the desired Radical Pathway (Green) and the undesired Ionic Pathway (Red).

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Issue Problem Observed Check1 Is the product black/tarry? Issue->Check1 Check2 Is conversion < 50%? Check1->Check2 No Sol1 DECOMPOSITION 1. Neutralize Silica with Et3N 2. Keep temp <40°C 3. Store under Argon Check1->Sol1 Yes Check3 Is starting material consumed but yield low? Check2->Check3 No Sol2 INITIATION FAILURE 1. Check AIBN expiry 2. Degas solvent (O2 kills radicals) 3. Add AIBN spike Check2->Sol2 Yes Check4 Is NMR showing wrong isomer? Check3->Check4 Yes Sol3 RING BROMINATION 1. Recrystallize NBS 2. Slower addition 3. Switch to PhCF3 Check4->Sol3 Yes Sol4 OVER-BROMINATION 1. Stop reaction at 90% conversion 2. Reduce NBS equivalents to 0.95 Check4->Sol4 No (Dibromide formed)

Caption: Decision tree for diagnosing yield loss in methoxybenzyl bromide synthesis.

References

  • Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.[2]

  • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination of Electron-Rich Aromatics in Acetonitrile. Tetrahedron, 65(22), 4429-4439. (Discusses the competition between ring and side-chain bromination).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Benzylic Bromination.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for purification of alkyl halides and use of neutral silica).

Sources

Identifying and minimizing side-products in benzylic bromination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side-Products in Wohl-Ziegler & Photochemical Brominations

Welcome to the Benzylic Bromination Support Hub.

You are likely here because your HPLC trace shows a "messy" baseline: gem-dibromides, ring-brominated impurities, or unreacted starting material. In drug development, benzylic bromination is a "gatekeeper" reaction—it activates inert hydrocarbons for further functionalization. However, the radical nature of this transformation makes it prone to specific, predictable failure modes.

This guide treats your reaction as a system of competing rates. We will isolate the variables driving side-products and provide protocol-level fixes.

Module 1: The "Gem-Dibromo" Dilemma (Over-Bromination)

User Complaint: "I am aiming for the mono-bromide, but I see 10–15% gem-dibromide even before the starting material is consumed."

The Root Cause (Mechanism): This is a kinetic problem. The introduction of a bromine atom at the benzylic position stabilizes the next radical formed at that same carbon (via the captodative effect or simple radical stabilization). Consequently, the product (mono-bromide) is often more reactive toward radical abstraction than the starting material.

Troubleshooting Protocol:

VariableAdjustmentWhy it works
Stoichiometry Undershoot NBS (0.85 – 0.95 eq) Starving the reaction prevents the "second bite" at the benzylic carbon. It is easier to separate unreacted starting material than a gem-dibromide.
Concentration High Dilution (0.05 M – 0.1 M) Low concentration reduces the collision frequency between the radical species and the brominating agent, favoring the statistical primary reaction.
Addition Mode Inverse Addition / Slow Dosing Do not dump NBS/Bromine all at once. Use a syringe pump to keep the instantaneous concentration of the radical source low.
Modern Fix Continuous Flow Chemistry (Gold Standard) Flow reactors allow precise control of residence time (

). You quench the reaction immediately after the optimal conversion point, physically preventing over-reaction.

Expert Insight: In the manufacturing process for Belzutifan (Merck), scientists switched from batch to continuous flow photochemistry. This reduced the gem-dibromo impurity significantly by strictly controlling the irradiation time, which is impossible in large batch reactors due to poor light penetration [1].

Module 2: The "Wrong Spot" Error (Ring vs. Chain)

User Complaint: "I am getting bromination on the aromatic ring (Electrophilic Aromatic Substitution) instead of the benzylic methyl group."

The Root Cause (Mechanism): This is a pathway competition between Radical Substitution (


)  and Ionic Electrophilic Substitution (

)
.
  • Radical Path: Favored by non-polar solvents, high light intensity, and high temperature.

  • Ionic Path: Favored by polar solvents, darkness, Lewis acids, and moisture.

The "Ionic Switch" Danger: The byproduct of bromination is HBr. HBr is acidic. If allowed to accumulate, it can protonate the NBS or catalyze the ionic bromination of the ring, especially in electron-rich substrates (like anisoles or toluenes).

Troubleshooting Protocol:

Q: Which solvent are you using?

  • Acetonitrile (

    
    ): Polar. Good for solubility, but increases risk of ionic side reactions.
    
  • DCM /

    
    : Non-polar. Favors radical path, but 
    
    
    
    is toxic/banned.
  • Recommendation: Switch to Benzotrifluoride (

    
     / Trifluorotoluene) . It mimics the radical-favoring properties of 
    
    
    
    but is environmentally greener and has a higher boiling point (
    
    
    ) for thermal initiation [2].

Q: Are you using a Scavenger?

  • The Fix: Add solid, anhydrous

    
      or 
    
    
    
    (0.1 – 0.5 eq) to the reaction mixture.
  • Why: This neutralizes the HBr byproduct in situ, shutting down the acid-catalyzed ionic pathway that leads to ring bromination.

Module 3: Visualization of Competing Pathways

The following logic map illustrates how experimental conditions dictate the fate of your substrate.

BenzylicBromination Start Substrate (Toluene Derivative) Radical Benzylic Radical (Intermediate) Start->Radical Initiation (Light/Heat) + NBS Ring Impurity: Ring Bromide (EAS) Start->Ring Ionic Pathway: Polar Solvent, Acid (HBr), No Light Mono Product: Mono-Bromide Radical->Mono Propagation Di Impurity: Gem-Dibromide Mono->Di Over-reaction: Excess NBS or Long Reaction Time Note1 Fix: Flow Chemistry or High Dilution Di->Note1 Note2 Fix: Non-polar Solvent + Base Scavenger Ring->Note2

Caption: Decision pathways in benzylic bromination. Red paths indicate failure modes (impurities) driven by specific reaction conditions.

Module 4: Experimental Optimization Matrix

Use this table to select the correct system for your specific substrate type.

Substrate TypeRecommended SolventInitiator SystemAdditiveCritical Parameter
Standard Toluene Benzotrifluoride (

)
Visible Light (Blue LED) or AIBNNoneTemperature (

for AIBN)
Electron-Rich (e.g., OMe)Benzotrifluoride (

)
Visible Light (Blue LED)

(solid)
Must neutralize HBr to prevent ring bromination.
Electron-Poor (e.g.,

)
Acetonitrile (

)
High Intensity UV or BPONoneRequires higher energy to overcome deactivation.
Drug Intermediate (Scale-up)Acetonitrile or AcetateContinuous Flow (Photoredox)NoneResidence time control to stop at Mono-Br.
Module 5: FAQs (Field-Derived)

Q: My reaction stalls at 60% conversion. Adding more NBS doesn't help. Why? A: You likely have "Initiator Death." Chemical initiators like AIBN have a half-life. If you reflux for 12 hours but the AIBN half-life at that temp is 1 hour, you have no radicals left.

  • Fix: Add the initiator in portions (e.g., 25% every hour) or switch to Photochemical Initiation (LEDs), which provides a constant radical flux as long as the light is on [3].

Q: I see an aldehyde peak in my NMR. Where did oxygen come from? A: Benzylic bromides are highly susceptible to hydrolysis. If your solvent was not dry, or if you did an aqueous workup with heat, the bromide converts to the alcohol and subsequently oxidizes to the aldehyde.

  • Fix: Use anhydrous solvents. For workup, simply filter off the succinimide (if using

    
    ) or wash quickly with cold bicarbonate and dry immediately over 
    
    
    
    .

Q: Can I use water as a solvent? A: Surprisingly, yes—but usually for radical bromination using specific surfactant systems or "on-water" protocols. However, for high-value drug intermediates, the risk of hydrolysis usually outweighs the green benefits. Stick to Benzotrifluoride as the modern green standard [2].

References
  • Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Source: ACS Publications (Organic Process Research & Development) URL:[Link] (Note: This paper details the switch to flow to minimize over-bromination side products.)

  • Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Source:[1] ACS Publications (Journal of Organic Chemistry) URL:[Link] (Note: Establishes PhCF3 as the standard green replacement for CCl4 in radical reactions.)

  • Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules. Source: ResearchGate / Helvetica Chimica Acta URL:[Link] (Note: Discusses the efficiency of light vs. thermal initiation.)

Sources

Purification of crude 1-Bromo-3-(bromomethyl)-2-methoxybenzene via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BnBr-001 Subject: Optimization of Flash Chromatography for Acid-Sensitive Benzyl Bromides Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User: Medicinal Chemists / Process Chemists Molecule: 1-Bromo-3-(bromomethyl)-2-methoxybenzene Critical Attribute: Lachrymator / Acid-Sensitive Alkylating Agent

This guide addresses the purification of crude this compound.[1][2] As a benzyl bromide derivative with an electron-donating methoxy group, this compound exhibits significant reactivity. The primary failure mode in purification is solvolysis or degradation on acidic stationary phases (standard silica gel), leading to the formation of the corresponding benzyl alcohol or dimerization products.

Physical Profile (Estimated):

Property Value / Description
State White to off-white solid or viscous oil (low melting point expected, ~40-60 °C based on analogs).
Reactivity High. Susceptible to hydrolysis and nucleophilic attack.
Stability Moderate. Degrades in light and on acidic media.

| Toxicity | High. Potent lachrymator (tear gas). Handle only in a fume hood. |

Pre-Purification Diagnostics (The "Triage")

Before loading your column, perform these diagnostic steps to prevent mass loss.

Diagnostic 1: Acid Sensitivity Test

Standard silica gel (SiO2) is weakly acidic (pH ~5-6). Benzyl bromides can hydrolyze to benzyl alcohols on the column, appearing as a "streak" or a baseline spot that wasn't in the crude.

  • Test: Spot your crude on a standard silica TLC plate. Wait 10 minutes. Spot the crude again next to the old spot (co-spot). Run the TLC.

  • Result: If the "old" spot shows a new baseline impurity compared to the "fresh" spot, your compound is decomposing on silica.

  • Fix: You must use the .

Diagnostic 2: Impurity Identification

Radical bromination (NBS/CCl4) often yields a statistical mixture.

ComponentRelative Rf (Hex/EtOAc)Description
Starting Material (Methyl)Highest (Run 1)Unreacted 1-bromo-2-methoxy-3-methylbenzene.
Target Product (Mono-Br)Middle (Run 2)This compound.
Over-brominated (Di-Br)Close to Product1-Bromo-3-(dibromomethyl)-2-methoxybenzene. Often overlaps.
Hydrolysis Product Lowest (Baseline)Benzyl alcohol derivative (Artifact of purification).

The Purification Protocol (The "Fix")

Method A: The Neutralized Silica Protocol (Recommended)

Use this method if Diagnostic 1 indicated decomposition.

Principle: Deactivating the acidic silanol groups on the silica gel using a volatile base (Triethylamine, Et3N) prevents acid-catalyzed hydrolysis.

Step-by-Step Workflow:
  • Mobile Phase Preparation:

    • Prepare a solvent system of Hexanes:Ethyl Acetate (95:5) .

    • Crucial Additive: Add 1% Triethylamine (Et3N) to the entire solvent volume. (e.g., 10 mL Et3N per 1 L solvent).

  • Column Pre-treatment:

    • Pack the column with silica gel as normal.

    • Flush the column with 2 column volumes (CV) of the Et3N-doped solvent . This physically adsorbs Et3N onto the acidic sites.

    • Note: The heat of adsorption may warm the column. Allow it to cool to room temperature before loading.

  • Sample Loading (Dry Load Strategy):

    • Dissolve crude in minimal DCM.

    • Add Celite 545 (approx. 2g Celite per 1g crude).

    • Rotovap to dryness (ensure a free-flowing powder).

    • Load the powder on top of the pre-treated silica bed.

  • Elution:

    • Run the column using the 1% Et3N/Hexanes/EtOAc system.

    • Gradient: Start at 100% Hexanes (with Et3N) → 5% EtOAc → 10% EtOAc.

    • Tip: Benzyl bromides elute early. Do not ramp polarity too quickly.

Method B: Rapid Filtration (For High Purity Crude)

If your crude is >80% pure by NMR, avoid a full column.

  • Set up a short plug of silica (2 inches height) in a sintered funnel.

  • Elute with 10% EtOAc/Hexanes.

  • The product and non-polar impurities pass; baseline tar remains.

  • Recrystallize the filtrate (Hexanes/DCM) to remove the starting material.

Visualization & Logic Flows

Workflow Diagram: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture TLC_Check Diagnostic TLC (Check for decomp) Start->TLC_Check Decomp_Yes Decomposition Detected? TLC_Check->Decomp_Yes Neutral_Col PROTOCOL A: Neutralized Silica (1% Et3N in Hex/EtOAc) Decomp_Yes->Neutral_Col Yes (Streaking) Std_Col PROTOCOL B: Standard Flash (Hex/EtOAc Gradient) Decomp_Yes->Std_Col No (Stable) Loading Dry Load on Celite Neutral_Col->Loading Std_Col->Loading Elution Elute & Collect Fractions Loading->Elution Analysis 1H NMR Validation (Check -CH2Br singlet ~4.5 ppm) Elution->Analysis

Caption: Decision logic for selecting the correct stationary phase modification based on compound stability.

Troubleshooting (FAQ)

Q1: I cannot separate the Starting Material (SM) from the Product. They co-elute.

  • Cause: The methyl group (SM) and bromomethyl group (Product) have very similar polarities.

  • Solution:

    • Change Solvent Selectivity: Switch from Hexanes/EtOAc to Hexanes/Toluene (1:1) or 100% Toluene . The pi-pi interactions with the aromatic solvent often improve separation of aryl compounds.

    • Recrystallization: If the column fails, combine the mixed fractions. Dissolve in hot Hexanes (with minimal DCM) and cool slowly to -20°C. The bromide often crystallizes while the SM stays in the mother liquor.

Q2: My product turned green/blue on the column.

  • Cause: Oxidation or trace metal contamination reacting with the benzyl bromide.

  • Solution: Ensure all solvents are degassed. If the color persists but NMR is clean, treat with activated charcoal in DCM and filter through Celite.

Q3: The NMR shows a mixture of -CH2Br (Product) and -CHBr2 (Impurity).

  • Cause: Over-bromination (gem-dibromide formation). This is difficult to separate by chromatography.

  • Solution:

    • Prevention:[3] Stop the reaction at 80% conversion.

    • Purification: Reduction. You can selectively reduce the gem-dibromide back to the benzyl bromide using Diethyl phosphite (HPO(OEt)2) and a base, though this is an advanced salvage operation. It is usually better to discard these fractions.

Q4: Can I use Alumina instead of Silica?

  • Answer: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive benzyl bromides. It is less acidic than silica and requires no Et3N additive. However, it is more expensive and has lower loading capacity (use 50:1 ratio).

Safety & Handling (Critical)

  • Lachrymator Warning: This compound reacts with moisture in the eyes to produce HBr.

    • Always keep all glassware in the hood.

    • Quench all glassware (flasks, test tubes) in a bath of 1M NaOH or dilute Ammonia before removing them from the hood to the wash station.

    • Spill Control: Cover spills with 5% Sodium Thiosulfate solution immediately.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques and solvent drying).

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Discusses the use of amine modifiers like Et3N to neutralize silica acidity).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. (Detailed protocol for deactivating silica with Triethylamine for acid-sensitive compounds).

  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene. (Safety and physical property data for the close analog).

Sources

Optimizing reaction conditions (temperature, solvent) for higher regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Tuning Reaction Conditions (Temperature & Solvent) for Regiocontrol

Ticket ID: REGIO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Philosophy of Selectivity

Welcome to the Regioselectivity Optimization Support Center. In drug development, separating regioisomers is often the most expensive unit operation. "Fixing it in the mix" via chromatography is a failure of process design.

We do not rely on luck; we rely on Rational Design . Regioselectivity is rarely random; it is the output of competing energy barriers (


) and thermodynamic stability (

). This guide moves beyond "screen everything" to a mechanistic approach for tuning temperature and solvent.

Module 1: The Temperature Knob (Kinetic vs. Thermodynamic)

The Core Concept

Temperature is not just an accelerator; it is a selector.

  • Kinetic Control (Low T): The reaction outcome is determined by the rate of formation. The product with the lowest activation energy (

    
    ) barrier forms first.
    
  • Thermodynamic Control (High T): The reaction outcome is determined by stability. If the reaction is reversible (or equilibration is possible), the most stable product dominates.[1]

Case Study: Sulfonation of Naphthalene

This is the foundational example of thermal regiocontrol.

  • At 80°C (Kinetic): Sulfonation occurs at the

    
    -position (1-naphthalene sulfonic acid). The 
    
    
    
    -position is more electron-rich, lowering the transition state energy.
  • At 160°C (Thermodynamic): The reaction becomes reversible.[1] The bulky sulfonic acid group at the

    
    -position suffers steric clash with the peri-hydrogen. The 
    
    
    
    -isomer (2-naphthalene sulfonic acid) is sterically unencumbered and thermodynamically more stable.
Troubleshooting Workflow: Temperature Optimization

TemperatureOptimization Start Start: Regioselectivity Issue IsReversible Is the reaction reversible? Start->IsReversible CheckTime Does ratio change over time? IsReversible->CheckTime Unknown KineticPath Targeting Kinetic Product IsReversible->KineticPath No ThermoPath Targeting Thermodynamic Product IsReversible->ThermoPath Yes CheckTime->KineticPath No CheckTime->ThermoPath Yes ActionLowT Action: Lower T (-20°C to -78°C) Shorten Reaction Time KineticPath->ActionLowT ActionHighT Action: Increase T (Reflux) Extend Reaction Time Add Acid/Base Catalyst ThermoPath->ActionHighT

Figure 1: Decision tree for determining whether to heat or cool a reaction based on reversibility and time-dependence.

FAQ: Temperature Issues

Q: I cooled my reaction to -78°C to improve regioselectivity, but the ratio got worse. Why? A: This is the "Reactivity-Selectivity Principle" paradox. While lower temperatures usually increase selectivity, two failure modes exist:[2]

  • Solubility Limit: Your desired reagent may have precipitated, altering the effective concentration or mechanism.

  • Barrierless Diffusion: If the reaction is extremely fast (diffusion-controlled), temperature has little effect on the intrinsic chemical barrier. You need to change the solvent viscosity or add a ligand to create a barrier.

Module 2: The Solvent Environment (Dielectric & Specific Solvation)

The Core Concept: Hughes-Ingold Rules

Solvents are not inert shipping containers; they are part of the Transition State (TS).

  • Rule 1: If the TS has more charge separation than the starting materials, a polar solvent accelerates the reaction (stabilizes the TS).[3]

  • Rule 2: If the TS has dispersed charge compared to concentrated charge in reactants, a non-polar solvent is preferred.

Advanced Application: C-H Activation Selectivity

In Rh(III)-catalyzed C-H activation, the solvent can dictate the entire reaction pathway.

  • Scenario: Reaction of 1-phenylpyrazole with alkynes.[4]

  • Mechanism A (Polar Solvent - EtOH): Favors a charged intermediate (displacement of acetate). Leads to C-N coupling .

  • Mechanism B (Non-Polar Solvent - DCE): Favors a neutral, non-directed pathway. Leads to C-C coupling .

  • Takeaway: Changing from Ethanol (

    
    ) to Dichloroethane (
    
    
    
    ) flips the chemoselectivity and regioselectivity entirely [1].
Solvent Screening Protocol

Step 1: Classify Solvents by Interaction Type Do not screen random solvents. Select one from each quadrant of the "Solvent Map."

Solvent ClassRepresentative SolventsInteraction TypeBest For...[5]
Non-Polar / Non-Coordinating Toluene, Hexane, CyclohexaneVan der WaalsRadical reactions, Thermodynamic control
Polar Aprotic DMSO, DMF, NMP, MeCNDipole-Dipole, Cation Solvation

reactions, Charged TS stabilization
Polar Protic MeOH, EtOH, TFE, HFIPH-Bond DonorStabilizing Anions, Solvolysis
Chlorinated/Specific DCM, DCE, ChlorobenzenePolarizable, Weak H-bond acceptorC-H Activation, Friedel-Crafts

Step 2: The "Knochel Trick" (Halogenated Solvents) For difficult organometallic regioselectivity, try perchlorinated solvents (e.g.,


). These solvents can form specific 

-complexes or halogen-bond networks that alter the steric environment around the metal center, often enhancing selectivity where standard solvents fail [2].
Visual Workflow: Solvent Selection

SolventSelection Substrate Substrate Analysis ChargeCheck Does TS create charge? Substrate->ChargeCheck PolarSolvent Use High Dielectric (DMSO, MeCN) ChargeCheck->PolarSolvent Yes (e.g., SN1, Ionic) NonPolarSolvent Use Low Dielectric (Toluene, DCM) ChargeCheck->NonPolarSolvent No (e.g., Diels-Alder, Radical) HBondCheck Does TS need H-Bonding? PolarSolvent->HBondCheck Protic Protic (HFIP, TFE) HBondCheck->Protic Yes (Stabilize Anion) Aprotic Aprotic (THF, Dioxane) HBondCheck->Aprotic No (Naked Anion Needed)

Figure 2: Logic flow for selecting a solvent class based on Transition State (TS) characteristics.

Practical Optimization Protocol

Objective: Rapidly identify conditions that maximize the Regioisomeric Ratio (rr).

The "Cross-Axis" Screen (Micro-Scale)

Perform this in 1-dram vials or a 96-well plate.

  • Define Variables:

    • Temperature:

      
       (0°C), 
      
      
      
      (25°C),
      
      
      (80°C).
    • Solvent: Toluene (Non-polar), THF (Coordination), MeCN (Polar Aprotic), TFE (H-bond donor).

  • Execution:

    • Set up 12 reactions (3 Temps

      
       4 Solvents).
      
    • Run to 50% conversion (do not run to completion yet; kinetic selectivity is best observed early).

  • Analysis:

    • Analyze crude mixture via qNMR or UPLC. Do not work up (workup can fractionate isomers).

    • Calculate

      
       (Major/Minor).
      
  • Refinement:

    • If Toluene at 0°C gives the best

      
       but low yield, increase concentration or add a catalyst—do not raise temperature immediately.
      

Troubleshooting & FAQs

Q: My regioselectivity drops when I scale up from 100 mg to 10 g. Why? A: This is a Heat Transfer failure.

  • Mechanism:[1][6][7][8][9] On a small scale, heat dissipation is instant. On a large scale, exothermic additions create localized "hot spots." In these hot spots,

    
    , triggering the higher-energy (unwanted) pathway.
    
  • Fix: Slow down addition rates (dosing control) and increase stirring speed to ensure

    
     never spikes.
    

Q: Can I use solvent mixtures? A: Yes, specifically to tune the Dielectric Constant (


) .
  • If MeCN (

    
    ) is too polar (low 
    
    
    
    ) and Toluene (
    
    
    ) is too non-polar (no reaction), a 1:1 mixture allows you to dial in an
    
    
    . This linear tuning is powerful for ionic transition states.

Q: What is the "HFIP Effect"? A: Hexafluoroisopropanol (HFIP) is a "magic" solvent for regioselectivity in Friedel-Crafts and oxidations. It is highly polar but non-nucleophilic and a strong H-bond donor. It stabilizes charged intermediates without competing as a nucleophile, often unlocking unique regioselectivity patterns [3].

References

  • Experimental and DFT Studies Explain Solvent Control of C–H Activation. Journal of the American Chemical Society. [Link]

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

Sources

Troubleshooting guide for failed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Reaction Troubleshooting

Introduction: The "Black Box" of Catalysis

Welcome to the technical support center. If you are reading this, your NMR likely shows starting material, a complex mixture of unidentifiable oligomers, or—worst of all—the dreaded hydrodehalogenated side product.

Cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) is often presented as "Lego chemistry," but at the bench, it is a chaotic orchestration of oxidative addition, transmetalation, and reductive elimination. When it fails, it rarely tells you why.

This guide is not a textbook. It is a diagnostic system based on thousands of failed optimization screens. We will dismantle the "Black Box" of the catalytic cycle to isolate the failure mode.

Phase 1: The "Dead on Arrival" (0% Conversion)

Symptom: You run the reaction for 12 hours. The crude NMR shows 99% recovered aryl halide. No side products, no dimer. Just... nothing.

Diagnosis: The catalytic cycle never started. This is almost always an Oxidative Addition Failure or Catalyst Inactivation prior to entry.

Troubleshooting Protocol 1: The "Color Test" & Activation Check

Palladium is chromophoric. Use your eyes before you use the NMR.

  • The Scenario: You used a Pd(II) source (e.g.,

    
    , 
    
    
    
    ) but the reaction stayed the same color as the starting solution.
  • The Causality: Pd(II) is a precatalyst. It must be reduced to Pd(0) in situ to enter the cycle. This requires a reductant—often the phosphine ligand itself or an amine base. If your ligand is electron-poor or the amine is bulky/non-reducing, Pd(II) remains dormant.

  • The Fix:

    • Switch to a Pd(0) source: Use

      
       or 
      
      
      
      .
    • Force Reduction: If you must use Pd(II), add a specific reductant (e.g., 2-5 mol% phenylboronic acid in a non-Suzuki reaction) or ensure your phosphine is added in excess (Pd:L 1:2 or 1:4) to facilitate reduction.

Troubleshooting Protocol 2: The "Oxygen Spike"
  • The Scenario: The reaction turns black immediately upon heating.

  • The Causality: "Pd Black" is the graveyard of catalysis. If the solution turns black instantly, your Pd(0) has agglomerated into inactive nanoparticles. This is usually caused by trace oxygen.

  • The Fix: Sparging with

    
     for 5 minutes is insufficient for sensitive catalysts.
    
    • Freeze-Pump-Thaw: Perform 3 cycles for high-value substrates.

    • Schlenk Rigor: Ensure all joints are greased and clamped. Teflon tape is not an air-tight seal for high-temperature reactions.

Phase 2: The "Stalled" Reaction (Partial Conversion)

Symptom: The reaction flies to 50% conversion in 1 hour, then stops dead. Adding more catalyst does nothing.

Diagnosis: Catalyst Poisoning or Product Inhibition .

FAQ: Why did my catalyst die?
Poison TypeSourceMechanism of ActionSolution
Heterocycles Pyridines, Imidazoles, ThiazolesNitrogen lone pairs bind tightly to Pd, blocking the coordination site for the substrate.Switch Ligands: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that sterically crowd out the heterocycle but allow the substrate to bind.
Halide Buildup The Leaving Group (I-, Br-)High concentrations of Iodide can form stable bridging dimers

that are inactive.
Add Additives: Add

or

to precipitate the halide (AgI) and free the metal center.
Sulfur Thioethers, Thiols in substrateIrreversible binding to Pd.Increase Loading: You may simply need 5-10 mol% Pd to overwhelm the poison.

Phase 3: The "Wrong Product" (Suzuki-Miyaura Specifics)

Symptom: You are trying to couple an Aryl-Bromide with a Boronic Acid. Instead of the product, you isolate the Protodeboronated species (Ar-B(OH)2


 Ar-H).

Diagnosis: Base/Solvent Mismatch .

The Mechanism: Transmetalation in Suzuki coupling requires a "Boronate" species (


). This requires a base.[1] However, these "ate" complexes are prone to hydrolytic cleavage (protodeboronation), especially with electron-poor aryl rings or ortho-substituents.
The "Water Paradox" Protocol
  • Question: "I used anhydrous THF and dry K2CO3, but the reaction failed. Why?"

  • Answer: Suzuki coupling requires water.[2] The boronic acid is not the active species; the boronate is. You need trace water to solubilize the inorganic base and activate the boron.

  • The Fix:

    • Add Water Explicitly: Use a solvent mix like Dioxane/H2O (4:1) or Toluene/H2O (10:1).

    • Switch to Anhydrous Fluoride: If your substrate is water-sensitive, use CsF or TBAF. Fluoride activates the boron (

      
      ) without water.
      
    • The "Slow Addition" Trick: If protodeboronation is faster than coupling, add the boronic acid dropwise over 1 hour via syringe pump. Keep the concentration of the unstable species low.

Phase 4: The "Wrong Product" (Buchwald-Hartwig Specifics)

Symptom: You are coupling an Aryl-Bromide with a primary amine. You get the reduced aryl product (Ar-H) instead of the amine (Ar-NH-R).

Diagnosis:


-Hydride Elimination .

The Mechanism: After the amine binds to the Palladium, the complex has a choice:

  • Reductive Elimination (Desired): Forms C-N bond.

  • 
    -Hydride Elimination (Undesired):  The Pd steals a hydrogen from the amine's alpha-carbon, releasing an imine and Ar-H.
    
Optimization Matrix
  • Ligand Choice: You need a ligand that accelerates reductive elimination.

    • Recommendation:BrettPhos or RuPhos . These are designed specifically to be bulky, forcing the Pd to eject the product quickly before it can find a

      
      -hydrogen.
      
  • Solvent Choice: Avoid solvents that can donate hydrides (like alcohols) if reduction is a major issue.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process for a failed reaction.

TroubleshootingFlow Start Reaction Failed (Low Yield / No Product) CheckSM Analyze Crude NMR: Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (>90%) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No ColorCheck Did reaction turn black immediately? SM_Remains->ColorCheck ProdCheck Identify Major Byproduct SM_Gone->ProdCheck BlackYes Yes: Pd Agglomeration ColorCheck->BlackYes BlackNo No: Catalyst Activation Failure ColorCheck->BlackNo Fix_O2 Fix: Deoxygenate (Freeze-Pump-Thaw) Check Ligand:Pd Ratio BlackYes->Fix_O2 Fix_Reduct Fix: Switch to Pd(0) source or add reducing agent BlackNo->Fix_Reduct Dehal Reduced Product (Ar-H) ProdCheck->Dehal Buchwald Homo Homocoupling (Ar-Ar) ProdCheck->Homo General Proto Protodeboronation (Ar-B -> Ar-H) ProdCheck->Proto Suzuki Fix_Hydro Fix: Switch to bulky ligand (BrettPhos/RuPhos) Dehal->Fix_Hydro Fix_Homo Fix: Degas solvent (O2 leak) Reduce Catalyst Loading Homo->Fix_Homo Fix_Proto Fix: Anhydrous conditions (CsF) or Slow Addition of Boronate Proto->Fix_Proto

Caption: Decision tree for diagnosing cross-coupling failures based on crude NMR analysis and visual observation.

Module 5: Cleanup & Metal Scavenging

Issue: You succeeded, but your product is brown/grey, and the elemental analysis shows 5000 ppm Palladium. Requirement: Pharma limits are typically <10 ppm.[3]

Standard Extraction is NOT Enough. Palladium binds to nitrogen/sulfur in your product.

Protocol: Thiol-Silica Scavenging
  • Dissolve: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

  • Add Scavenger: Add Thiol-Modified Silica (e.g., SiliaMetS® Thiol or MP-TMT) at 5-10 wt% relative to the product mass.

  • Incubate: Stir at 40°C for 4 hours.

  • Filter: Pass through a 0.45-micron PTFE filter or a Celite pad.

  • Result: The filtrate should be colorless.

Comparison of Scavenging Methods:

MethodEfficiencyProsCons
Crystallization LowCheap, scalablePd often co-crystallizes with product.
Activated Carbon MediumCheapNon-specific; you lose 10-20% of your product yield.
Thiol-Silica Resins High (>99%)Highly specific, simple filtrationExpensive reagents.
Chelating Wash MediumUses standard sep funnelNaCN or N-Acetylcysteine washes can be toxic or smelly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link

  • Biotage. Metal Scavenger User Guide: Strategies for removing Pd from reaction mixtures.Link

  • BenchChem. Troubleshooting Guide for Buchwald-Hartwig Amination.Link

  • Schlenk Line Survival Guide. Techniques for handling air-sensitive catalysts.Link

Sources

Removing succinimide by-product from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Succinimide By-Products from Reaction Mixtures

ID: TS-PUR-042 | Version: 2.1 | Last Updated: 2025-10-24[1]

Introduction

Welcome to the Purification Technical Support Center. You are likely here because you have performed a reaction involving


-hydroxysuccinimide (NHS) esters  (e.g., peptide coupling, crosslinking) or 

-bromosuccinimide (NBS)
(e.g., radical bromination, Mitsunobu), and need to remove the resulting succinimide or NHS by-product.[1][2]

Succinimide is a polar, water-soluble cyclic imide.[1] While often considered benign, its presence can interfere with downstream assays, alter lyophilization cakes, or co-elute with polar products during chromatography.[1]

This guide uses a Structure-Based Decision Matrix to determine the optimal removal strategy based on your product's stability and molecular weight.

Module 1: Decision Matrix (Start Here)

Before selecting a protocol, identify your product type.[1][3] Succinimide removal strategies diverge significantly between small molecules (which can tolerate extraction) and bioconjugates (which require size-based separation).[1]

Succinimide_Removal_Decision_Tree Start Start: Identify Product Type Is_Macro Is the product a Macromolecule? (Protein, Antibody, DNA > 5kDa) Start->Is_Macro Small_Mol Small Molecule (< 1-2 kDa) Is_Macro->Small_Mol No Macro_Mol Biologic / Polymer Is_Macro->Macro_Mol Yes Is_Water_Sens Is product water-sensitive? (e.g., Active NHS Ester) Small_Mol->Is_Water_Sens Dialysis Protocol C: Dialysis / Desalting (Size Exclusion) Macro_Mol->Dialysis Aq_Wash Protocol A: Aqueous Extraction (Partitioning) Is_Water_Sens->Aq_Wash No (Stable Amide/Alkyl) Precip Protocol B: Precipitation/Trituration (Solubility Difference) Is_Water_Sens->Precip Yes (Hydrolysis Risk)

Figure 1: Decision matrix for selecting the appropriate succinimide removal protocol based on product properties.

Module 2: Protocols for Small Molecules

Protocol A: Aqueous Extraction (The "Standard" Workup)

Best for: Stable organic products (amides, brominated alkyls) soluble in organic solvents (DCM, EtOAc). Mechanism: Succinimide has high water solubility (


) and partitions preferentially into the aqueous phase.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Tip: Ethyl Acetate (EtOAc) is preferred as succinimide is slightly less soluble in EtOAc than DCM, improving the partition coefficient into water.

  • Basic Wash (The "pKa Trick"):

    • Wash the organic layer 2x with 0.5 M NaHCO

      
        or Water .
      
    • Scientific Rationale: Succinimide has a pKa of ~9.6.

      
      -hydroxysuccinimide (if present) has a pKa of ~6.[1][4]0. A slightly basic wash ensures NHS is fully deprotonated (anionic) and stays in the water. Succinimide is neutral but highly polar, so it follows the water.
      
  • Water Wash: Wash 1x with Brine (Saturated NaCl) to remove residual base and break emulsions.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .[1]
  • Validation: Check TLC. Succinimide stains strongly with KMnO

    
     (often appears as a white spot on a pink background) or Iodine.
    
Protocol B: Precipitation (For Water-Sensitive Actives)

Best for: Synthesizing NHS-esters (where water would hydrolyze the product) or very polar products.[1] Mechanism: Exploiting the high solubility of succinimide in polar organic solvents (like Acetone/DCM) vs. the insolubility of the product in non-polar solvents.

Step-by-Step Workflow:

  • Concentration: Evaporate the reaction solvent (often DMF or DMSO) as much as possible.

  • Solvent Choice:

    • Case 1 (Product is non-polar): Dissolve crude in minimal DCM. Add cold Hexane or Diethyl Ether .[1] Succinimide may precipitate (it is insoluble in ether). Filter off the solid succinimide.

    • Case 2 (Product is polar/NHS-ester): Dissolve crude in minimal dry Acetone or DMF. Drop slowly into a large volume of Ice-Cold Ethyl Acetate or Diethyl Ether . The product often precipitates while succinimide stays in the supernatant.

  • Centrifugation: Spin down the precipitate (3000 x g, 5 mins).

  • Wash: Decant supernatant.[1] Resuspend pellet in cold ether and repeat 2x.

Module 3: Protocols for Bioconjugates (Proteins/ADCs)

Protocol C: Size Exclusion & Desalting

Best for: Antibody-Drug Conjugates (ADCs), Fluorescently labeled proteins.[1] Mechanism: Large hydrodynamic radius of proteins vs. small radius of succinimide (MW ~99 Da).

Comparative Data: Removal Efficiency

MethodClearance EfficiencySample LossTime RequiredNote
Spin Desalting Columns >95% (2 passes)< 10%15 minsBest for small volumes (< 2 mL).[1]
Dialysis >99%< 5%12-24 hoursBest for large volumes; slow.[1]
TFF (Tangential Flow) >99.9%< 5%1-4 hoursScalable for industrial ADCs.[1]

Step-by-Step (Spin Column):

  • Equilibration: Equilibrate a Sephadex G-25 (or equivalent) column with your storage buffer (PBS, pH 7.4).

    • Critical: Spin out the storage preservative first.

  • Loading: Apply the reaction mixture carefully to the center of the resin bed. Do not overload (typically <10% of column volume).

  • Elution: Centrifuge at 1000 x g for 2 minutes.

  • Collection: The flow-through contains the purified protein. Succinimide remains trapped in the resin pores.

  • Validation: Measure A280 (Protein) vs. A260 (Succinimide/NHS absorbs in UV, but weak). Better validation is seeing the removal of the "small molecule peak" on analytical SEC-HPLC.

Troubleshooting & FAQs

Q1: I tried the aqueous wash, but I still see a succinimide peak in my NMR.

  • Cause: Succinimide is notoriously difficult to remove completely if your product is also polar (e.g., contains hydroxyls or amines), creating a "dragging" effect.

  • Solution: Try a "Back-Extraction" .[1]

    • Dissolve product in EtOAc.[1][3]

    • Wash with water.[1][2][3][5][6][7]

    • Do not discard the water yet.

    • Re-extract the water layer with a small volume of fresh EtOAc (to recover any product lost).

    • Combine organic layers.[1]

    • Repeat the water wash 3-4 times. The partition coefficient favors water, so multiple washes are mathematically superior to one large wash.

Q2: My product is an NHS-ester. Can I use a silica column?

  • Risk: Silica is slightly acidic and contains water, which hydrolyzes NHS-esters.[1]

  • Fix: If you must use chromatography:

    • Use a short plug of silica.[4]

    • Elute rapidly with a non-protic solvent system (e.g., Hexane:EtOAc).[1]

    • Avoid Methanol (it reacts with NHS esters).

    • Ideally, stick to Protocol B (Precipitation) for active esters.[1]

Q3: Is Succinimide toxic to cells?

  • Context: If you are purifying a drug for cell culture.

  • Answer: Succinimide is relatively low toxicity compared to unreacted crosslinkers, but it can affect osmotic pressure and pH if present in high concentrations. Always desalt before adding to sensitive primary cells.

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on NHS chemistry and byproduct removal).

  • Org. Synth. (2015).[1][3][8] Synthesis of 3,5-Dibromo-2-pyrone. Organic Syntheses, 92, 213-226.[1] Link (Demonstrates silica plug filtration for succinimide removal).[1]

  • Cline, G. W., & Hanna, S. B. (1988).[1] The Aminolysis of N-Hydroxysuccinimide Esters. Journal of the American Chemical Society, 110(1), 24-33. Link (Kinetics and hydrolysis data).

  • Thermo Fisher Scientific. NHS-Ester Chemistry Reporting and Cleanup. Technical Note. Link (Protocols for desalting and dialysis).

  • BenchChem. Techniques for complete removal of succinimide byproduct. Troubleshooting Guide. Link (General solubility properties).[1]

Sources

Common challenges in scaling up the synthesis of 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-115448-61-2 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Scale-Up of Wohl-Ziegler Bromination for Benzylic Halides

Executive Summary

You are likely synthesizing 1-Bromo-3-(bromomethyl)-2-methoxybenzene (Target) via the radical bromination of 2-Bromo-6-methoxytoluene (Precursor).

This transformation utilizes the Wohl-Ziegler reaction (NBS/Initiator).[1][2] While robust on a milligram scale, this reaction presents non-linear challenges during scale-up (100g to kg range), primarily driven by exotherm management , selectivity control (mono- vs. bis-bromination), and product instability during purification.

This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework designed to diagnose and resolve failure modes in real-time.

Module 1: Reaction Optimization (The Chemistry)

Q: My reaction has a long induction period and then exotherms violently. How do I control this?

A: You are seeing the "Accumulation Effect." In radical chain reactions, if the initiation is delayed (due to oxygen or wet solvent), the radical initiator builds up. When the threshold is finally crossed, all accumulated initiator triggers simultaneously, causing a thermal runaway.

The Fix (Self-Validating Protocol):

  • Oxygen Scrub: Sparge the solvent with Nitrogen/Argon for at least 30 minutes before adding the initiator. Oxygen is a radical scavenger and the primary cause of induction delays.

  • Azeotropic Drying: Water decomposes NBS to HBr and succinimide, killing the radical chain. If using benzene/chlorobenzene, distill off 5-10% of the volume to dry the system prior to adding reagents.

  • The "Visual Confirmation" Test: Do not add the full bolus of initiator at once. Add 10% of the initiator. Watch for the solution to turn from pale yellow (NBS suspension) to orange/red (active Bromine generation) and then back to pale yellow (consumption) . Only once this cycle is observed should you begin the main addition.

Q: I am seeing significant gem-dibromide impurity (>10%). How do I improve selectivity?

A: You are driving the reaction to "completion" rather than "conversion." The product (benzyl bromide) is still reactive toward radical bromination. If you push for 100% consumption of the starting material, the reaction will begin brominating the product to form the gem-dibromide (1-Bromo-3-(dibromomethyl)-2-methoxybenzene).

The Fix:

  • Stoichiometry Control: Reduce NBS from 1.1 equivalents to 0.90–0.95 equivalents .

  • The "85% Rule": Stop the reaction when 5-10% of the starting material remains. It is far easier to separate the non-polar starting material from the product than it is to separate the di-bromo impurity.

  • Electronic Factor: The methoxy group (–OMe) is electron-donating. While this stabilizes the benzylic radical, it also makes the aromatic ring susceptible to electrophilic bromination (ring bromination) if Br₂ concentration rises. Ensure your reflux is vigorous to keep NBS solubility low and Br₂ concentration at steady-state (Goldfinger Mechanism).

Q: Can I replace CCl₄? It is banned/restricted in my facility.

A: Yes, but you must account for solvent polarity effects. CCl₄ was historically used because succinimide floats, making workup easy.

Recommended Alternatives:

Solvent Polarity Scale-Up Suitability Notes
Chlorobenzene Low High High boiling point allows faster kinetics; easy to dry azeotropically.
Acetonitrile High Medium Solubilizes NBS and Succinimide. Requires aqueous workup to remove succinimide.
Ethyl Acetate Medium Medium Greener, but susceptible to alpha-bromination of the solvent itself if initiated too aggressively.

| Trifluoromethylbenzene | Low | High | Direct CCl₄ replacement; expensive but chemically inert. |

Module 2: Purification & Isolation (The Engineering)

Q: My product turns black and degrades on Silica Gel. Why?

A: Benzylic bromides are acid-sensitive. Silica gel is slightly acidic. The methoxy group at the ortho position can facilitate the leaving of the bromide (anchimeric assistance), making the compound highly susceptible to hydrolysis or polymerization on acidic stationary phases.

The Fix:

  • Switch Stationary Phase: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity.

  • Avoid Chromatography: For scale-up (>50g), chromatography is inefficient.

    • Crystallization: Dissolve the crude oil in minimal hot Heptane (or Hexane/EtOAc 9:1). Cool slowly to -20°C. Seed with a pure crystal if available.

    • Vacuum Distillation: This compound has a high boiling point. You need a high vacuum (<0.5 mmHg) to distill without thermal decomposition.

Q: The product is an oil that won't crystallize.

A: Impurities are depressing the melting point. Even 5% residual starting material can prevent crystallization.

The Fix: Use the "Melt-out" technique :

  • Cool the oil to -78°C (dry ice/acetone) to force solidification.

  • Add cold pentane/heptane.

  • Slowly warm the mixture. The impurities (starting material) often melt/dissolve first, leaving the purer product as a solid. Filter immediately.

Module 3: Safety & Handling (The Protocol)

Q: The fumes are causing severe eye irritation (Lachrymatory).

A: Benzylic bromides are potent lachrymators (tear gas agents). Standard fume hoods may not be sufficient if there is a spill or during rotovap venting.

The Fix (Containment Protocol):

  • The "Scrubber" Setup: All vent lines (reactor and rotovap) must pass through a scrubber solution of 10% Sodium Thiosulfate or Sodium Bisulfite . This chemically neutralizes the alkyl bromide.

  • Glassware Decontamination: Do not wash glassware with water immediately. Rinse all flasks with a dilute ammonia/methanol solution or thiosulfate solution inside the hood before bringing them to the sink.

  • Spill Management: If a spill occurs, cover immediately with solid sodium thiosulfate/vermiculite mix. Do not wipe with paper towels (increases surface area for evaporation).

Visual Workflow: Optimized Synthesis Pathway

The following diagram outlines the critical decision nodes for the scale-up process.

G Start Start: 2-Bromo-6-methoxytoluene SolventSelect Select Solvent: Chlorobenzene (Recommended) or Trifluoromethylbenzene Start->SolventSelect Drying Azeotropic Drying (Remove H2O) SolventSelect->Drying ReagentAdd Add NBS (0.95 eq) + 10% Initiator (AIBN/BPO) Drying->ReagentAdd CheckColor Check: Color Change? (Yellow -> Orange -> Yellow) ReagentAdd->CheckColor Runaway STOP: Oxygen/Water Present Re-purge & Dry CheckColor->Runaway No Change Proceed Add Remaining Initiator Maintain Reflux CheckColor->Proceed Cycles OK Monitor Monitor Conversion (HPLC/NMR) Target: 90-95% Conversion Proceed->Monitor OverCook Risk: Gem-Dibromide Formation Monitor->OverCook >98% Conv. Workup Workup: Filter Succinimide -> Thiosulfate Wash (Lachrymator Control) Monitor->Workup 90-95% Conv. Purify Purification: Crystallization (Heptane) or Vac Distillation Workup->Purify Final Final Product: This compound Purify->Final

Caption: Decision logic for Wohl-Ziegler scale-up. Note the critical check for initiation color change to prevent thermal runaway.

References

  • Wohl-Ziegler Reaction Mechanism & Scale-up

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

    • Note: Foundational text establishing the radical chain mechanism and solvent effects.[2]

  • Murphy, S. K., et al. (2018). "Scalable Synthesis of Benzylic Bromides Using Green Solvents." Organic Process Research & Development.
  • Safety & Handling of Lachrymators

    • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Advanced NMR Characterization of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist System Context: High-Field Solution State NMR (400-800 MHz)

Introduction: The Transient Species Challenge

Welcome to the Advanced NMR Support Center. If you are here, you are likely staring at a spectrum that "doesn't look right." Characterizing reaction intermediates is fundamentally different from analyzing stable, isolated products. You are fighting against time (degradation), concentration (dilution), and dynamics (chemical exchange).

This guide is not a textbook. It is a troubleshooting workflow designed to help you distinguish between experimental artifacts and genuine transient chemical species.

Module 1: Sensitivity & Signal Loss ("I can't see it")

Issue: The intermediate is present at


 concentration, and standard 2D experiments (HSQC/HMBC) take too long, leading to sample degradation before data is acquired.
Troubleshooting Protocol: Non-Uniform Sampling (NUS)

Causality: Traditional linear sampling acquires data points that contribute primarily to noise rather than signal, particularly in the indirect dimension where signal decays over time (


).
Solution:  Implement Non-Uniform Sampling (NUS) to skip noise-heavy data points, reducing acquisition time by 50-75% without sacrificing resolution.

Step-by-Step Workflow:

  • Setup: Load your standard 2D parameter set (e.g., hsqcetgpsisp2.2).

  • Activation: In the acquisition parameters (ACQUPARS), switch FnTYPE from "traditional" to "non-uniform sampling."[1]

  • Density Optimization: Set the sampling density (NusAMOUNT) to 25-50% .

    • Why? Sampling below 25% introduces reconstruction artifacts; above 50% yields diminishing returns on time savings [1].

  • Seed Value: Ensure a random seed is generated to prevent aliasing artifacts.

  • Processing: You must use a reconstruction algorithm (e.g., Compressed Sensing or Maximum Entropy) during processing. Standard Fourier Transform (FT) will result in a noise-filled spectrum.

FAQ: Signal Averaging vs. T1 Relaxation

Q: Should I just increase the number of scans (NS) to see the intermediate? A: Not necessarily. If your intermediate is a small molecule with a long longitudinal relaxation time (


), rapid pulsing saturates the signal.
  • Action: Measure the

    
     of a similar stable species. Set your relaxation delay (
    
    
    
    ) to
    
    
    .
  • Tip: For paramagnetic intermediates,

    
     is very short. You can actually decrease
    
    
    
    and increase NS significantly to boost signal-to-noise ratio (SNR) per unit time.

Module 2: Line Broadening & Dynamics ("It's too blurry")

Issue: Key resonances appear as broad humps or vanish entirely into the baseline. Diagnosis: This is rarely a shimming issue if the solvent peak is sharp. It is likely Intermediate Chemical Exchange .

The Physics of Broadening

When an intermediate exchanges between two states (e.g., free vs. bound, or two conformers) on the NMR timescale, the signal linewidth (


) broadens.
  • Slow Exchange: Two distinct peaks.[2]

  • Intermediate Exchange: One broad, flat peak (Coalescence).

  • Fast Exchange: One sharp, weighted-average peak.

Protocol: Variable Temperature (VT) Experimentation

To resolve the intermediate, you must push the system into the Slow Exchange regime (lowering temperature) or Fast Exchange regime (raising temperature).

Critical Safety & Data Integrity Steps:

  • Solvent Check: Ensure your solvent is liquid at the target temperature. (e.g., DMSO freezes at 19°C; do not cool below 20°C without a specialized mixture).

  • Gas Flow: Increase gas flow to the probe to prevent thermal gradients.

    • Standard: 400 L/hr.

    • High/Low Temp: 600-800 L/hr.

  • Step-Wise Ramp: Change temperature in 10°C increments. Allow 5 minutes for equilibration at each step.

    • Why? Rapid temp changes cause convection currents that distort lineshape, mimicking chemical exchange [2].

VT_Workflow start Broad Signal Detected check_solvent Check Solvent Peak start->check_solvent decision_shim Is Solvent Sharp? check_solvent->decision_shim shim_issue Shimming Issue (Re-shim Z1, Z2) decision_shim->shim_issue No exchange_issue Chemical Exchange decision_shim->exchange_issue Yes vt_decision Select VT Direction exchange_issue->vt_decision cool_down Cool Down (Freeze out conformers) vt_decision->cool_down To see individual species heat_up Heat Up (Average signals) vt_decision->heat_up To simplify spectrum result_slow Slow Exchange Limit (Distinct Peaks Visible) cool_down->result_slow result_fast Fast Exchange Limit (Sharp Average Peak) heat_up->result_fast

Figure 1: Decision logic for diagnosing and resolving broad NMR signals caused by dynamic processes.

Module 3: Mixture Deconvolution ("What is it?")

Issue: The intermediate's signals overlap with starting materials or byproducts. Solution: DOSY (Diffusion-Ordered Spectroscopy) . This technique separates signals based on hydrodynamic radius (size) rather than chemical shift.

Technique: 2D DOSY (The "Virtual Column")

DOSY correlates chemical shift (F2) with the diffusion coefficient (F1).[3] Small intermediates diffuse faster than large aggregates or starting materials.

Troubleshooting DOSY Artifacts:

Symptom Probable Cause Corrective Action
Smiley Faces (Curved bands) Convection currents in the tube. Use a double-stimulated echo (DSTE) sequence with convection compensation. Spin the sample off.
Phasing Issues J-modulation (scalar coupling evolution). Use the "Oneshot45" pulse sequence to suppress J-modulation effects [3].[4]

| Low Sensitivity | Diffusion delay (


) is too short. | Optimize 

(big delta) so the signal decays to ~5-10% of its initial value at 95% gradient strength. |
Alternative: 1D Selective NOE

If DOSY is too insensitive (requires high concentration), use 1D Selective NOE .[5]

  • Why? It is faster than a full 2D NOESY and provides specific "yes/no" answers about spatial proximity.

  • Application: Irradiate a specific proton on the intermediate. If you see a response on a nearby ligand, you confirm the structure without needing a full 2D map [4].

Module 4: Kinetics & Reaction Monitoring

Issue: The spectrum has "streaks" or high noise in the F1 dimension of 2D experiments. Diagnosis: The concentration of the species is changing during the experiment (T1 noise).

Workflow: Arrayed Experiments

Do not run standard 2D experiments on rapidly changing reactions.

  • Pseudo-2D: Set up a multi_zg or arrayed experiment where a 1D proton spectrum is acquired every

    
     minutes.
    
  • Processing: Fourier transform the array to visualize the "waterfall" plot.

  • Analysis: Integrate the decay of the starting material and the growth/decay of the intermediate.

    • Validation: The total integral (molar balance) should remain constant unless precipitation occurs.

Reaction_Workflow cluster_acq Acquisition Strategy cluster_proc Data Processing sample Reaction Mixture rapid_1d Arrayed 1D 1H (Kinetic Profiling) sample->rapid_1d High Flux nus_2d Fast 2D NUS (Structural ID) sample->nus_2d Steady State integration Integrate Peaks vs Time rapid_1d->integration dosy_sep DOSY Separation nus_2d->dosy_sep

Figure 2: Parallel workflow for kinetic profiling vs. structural identification of reaction intermediates.

References

  • Palmer, M. R., et al. "Sensitivity of Nonuniform Sampling NMR." The Journal of Physical Chemistry B, vol. 119, no. 22, 2015, pp. 6502–6515. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. Link

  • Pelta, M. D., et al. "Pulse Sequences for High-Resolution Diffusion-Ordered Spectroscopy (HR-DOSY)." Magnetic Resonance in Chemistry, vol. 40, no. S1, 2002, pp. S147-S152. Link

  • Stott, K., et al. "Ascertaining the Validity of 1D NOE Experiments." Journal of Magnetic Resonance, vol. 125, no. 2, 1997, pp. 302-324. Link

Sources

How to resolve similar polarities of product and impurities during purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of Product and Impurities with Similar Polarities

Welcome to the Purification Support Center. I am Dr. Aris, Senior Application Scientist. If you are reading this, you are likely staring at a chromatogram where your target compound and a stubborn impurity are merging into a single, broad peak, or "shouldering" heavily.

The Core Problem: When two compounds co-elute, they often share similar hydrophobicities. In this scenario, increasing column length or using smaller particles (increasing Efficiency,


) rarely solves the problem. You must change the Selectivity (

)
. You need a chemical environment that discriminates between the molecules based on properties other than just polarity (e.g., shape, pi-cloud density, or charge).

Below are the diagnostic workflows and protocols to resolve this.

Module 1: The Diagnostic Logic (Triage)

Before changing a column, determine the chemical nature of your target. Use this decision matrix to select the correct resolution strategy.

purification_logic Start ISSUE: Co-elution (Similar Polarity) Q1 Is the compound Ionizable? (Acid/Base) Start->Q1 pH_Path Strategy A: pH Modulation Q1->pH_Path Yes (Amine/COOH) Q2 Are there Aromatic/Conjugated Systems? Q1->Q2 No (Neutral) pH_Action Adjust Mobile Phase pH (Target pKa ± 2 units) pH_Path->pH_Action Ortho_Path Strategy B: Stationary Phase Orthogonality Q2->Ortho_Path Yes HILIC Strategy C: HILIC Mode Q2->HILIC No (Very Polar) Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Ortho_Path->Phenyl PFP Switch to PFP (Dipole-Dipole/Shape) Ortho_Path->PFP

Figure 1: Decision tree for selecting the correct resolution strategy based on analyte chemistry.

Module 2: Stationary Phase Orthogonality

Issue: "I am using C18 and my impurity co-elutes perfectly." Solution: If hydrophobicity is identical, you must exploit secondary interactions.

Standard C18 relies on "Solvophobic Theory"—it separates based on how much the molecule hates water. If your impurity has the same hydrophobicity, C18 cannot see the difference. You need Orthogonal Phases .

Stationary Phase Selection Guide
Stationary PhaseInteraction MechanismBest Used For
C18 (Octadecyl) Hydrophobic Interaction (Dispersive)General purpose. Baseline for comparison.
Phenyl-Hexyl

-

Interactions + Hydrophobic
Compounds with aromatic rings. Separates based on electron density differences in the ring systems [1].
PFP (Pentafluorophenyl) Dipole-Dipole + Shape Selectivity +

-

Halogenated compounds, structural isomers, and polar aromatics. The "fluorine" ring is electron-poor, attracting electron-rich analytes [2].
C4 / C8 Lower HydrophobicityPeptides or very hydrophobic compounds that stick too hard to C18.
Amino (NH2) Hydrogen Bonding (HILIC mode)Highly polar compounds that elute in the void volume on C18.

Pro Tip: If you have an aromatic product and a non-aromatic impurity (or vice versa), a Phenyl-Hexyl column is often the "magic bullet" that separates them by minutes, even if they co-elute on C18.

Module 3: Mobile Phase Engineering (pH Control)

Issue: "My peak is tailing or splitting, and the impurity is riding the tail." Solution: Control the ionization state.

For ionizable compounds (acids/bases), retention depends heavily on whether the molecule is charged (polar, elutes fast) or neutral (non-polar, retains longer).[1]

The "2-Unit Rule" Protocol

To ensure robust separation, the mobile phase pH must be at least 2 units away from the analyte's pKa.

  • Identify pKa: Determine the pKa of your target and the impurity (if known).

  • Select Buffer:

    • For Bases (Amines): High pH (pH > pKa + 2) keeps them neutral (free base), increasing retention and improving peak shape. Note: Ensure your column is pH stable (e.g., hybrid silica).

    • For Acids (Carboxylics): Low pH (pH < pKa - 2) keeps them neutral (protonated), increasing retention.

Common Buffer Systems:

Target pHBuffer AdditiveCompatible Mode
pH 2.0 - 2.5 0.1% Formic Acid or TFAPositive Mode MS / UV
pH 4.5 Ammonium Acetate (10mM)Negative/Positive Mode MS
pH 9.5 - 10 Ammonium Bicarbonate / Ammonium HydroxideHigh pH Stable Columns Only

Warning: Avoid pH conditions near the pKa (e.g., pH 4.5 for a carboxylate with pKa 4.5). This causes "pKa splitting," where the molecule rapidly switches between ionized and neutral states, resulting in broad, split peaks [3].

Module 4: Process Engineering (Focused Gradients)

Issue: "I have partial separation, but the peaks are too close." Solution: Use a Focused Gradient to flatten the slope during elution.[2]

Standard 0–100% gradients are "scouting" runs. They are inefficient for purification because the compound spends too little time in the chromatography "sweet spot" (k' = 2 to 10).

Protocol: The "Scout-to-Focus" Calculation

This method calculates a shallow gradient to maximize resolution between close peaks [4].

Step 1: The Scouting Run Run a linear gradient (e.g., 5% to 95% B over 20 minutes). Record the retention time (


) of your target peak.

Step 2: Calculate %B at Elution Use the formula to find the solvent composition when the peak actually eluted:



(If you don't know system dwell time, assume the %B is approx. 5-10% lower than what the pump says at that time).

Step 3: Design the Focused Gradient Create a new method with three segments:

  • Injection: 5% B (or initial conditions) for 1 min.

  • Ramp: Quickly ramp to 5% below your calculated

    
    .
    
  • Focus: Run a shallow gradient from (

    
    )  to (
    
    
    
    )
    over 10–15 minutes.
  • Flush: Ramp to 95% B to clean the column.

Visual Workflow:

focused_gradient Scout Scouting Run (0-100% B) Calc Calculate %B at Elution Scout->Calc Identify Peak Focus Create Focused Gradient (Target %B ± 5%) Calc->Focus Flatten Slope Result High Resolution Purification Focus->Result

Figure 2: Workflow for converting a standard scouting run into a high-resolution focused gradient.

References
  • Agilent Technologies. (2010).[3] Understanding Orthogonality in Reversed-Phase Liquid Chromatography. Explains the selectivity differences between C18 and Phenyl phases.

  • Chromatography Online. (2022). Avoiding Reversed-Phase Chromatography Problems: Choosing the Stationary-Phase Chemistry. Details the dipole-dipole mechanisms of PFP columns.

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Discusses the critical impact of pH on peak splitting and selectivity.

  • Teledyne ISCO. (2022). Rapidly Create Focused Gradient Methods for Prep LC. Provides the methodology for calculating focused gradients from scouting runs.

Sources

Validation & Comparative

Comparative Reactivity Profile: 1-Bromo-3-(bromomethyl)-2-methoxybenzene vs. Regioisomers

[1]

Executive Summary: The "Crowded Scaffold" Challenge

In the landscape of bifunctional building blocks, 1-Bromo-3-(bromomethyl)-2-methoxybenzene (hereafter referred to as Target 1,2,3 ) represents a uniquely challenging yet high-value scaffold.[1] Unlike its more spatially distributed isomers, this 1,2,3-trisubstituted arene features a "steric pressure cooker" environment: a central methoxy group flanked immediately by a bromine atom and a bromomethyl group.

This guide objectively compares Target 1,2,3 with its primary regioisomer, 1-Bromo-4-(bromomethyl)-2-methoxybenzene (hereafter Isomer 1,2,4 ).[1] We analyze how the proximity of functional groups alters reactivity profiles in Nucleophilic Substitution (

The Competitors at a Glance
FeatureTarget 1,2,3 (The Subject)Isomer 1,2,4 (The Alternative)
Structure 1-Br, 2-OMe, 3-CH₂Br (Vicinal)1-Br, 2-OMe, 4-CH₂Br (Asymmetric)
Steric Environment High: OMe is "squeezed" between Br and CH₂Br.Moderate: CH₂Br is isolated from the OMe/Br cluster.[1]
Benzyl Reactivity Electronic Activation: High (Ortho-effect).Steric Hindrance: High.[1]Electronic Activation: Moderate (Meta-effect).Steric Hindrance: Low.[1]
Aryl Reactivity Hindered: Requires specialized ligands (e.g., SPhos).Standard: Accessible to standard catalysts (e.g., Pd(PPh₃)₄).
Primary Application Fused heterocycles (Benzofurans, Indoles).Linear biaryls, Linkers.

Electronic & Steric Landscape Analysis

To successfully utilize Target 1,2,3 , one must understand the "Ortho-Methoxy Effect." In typical benzyl bromides, a para-methoxy group enhances reactivity via resonance stabilization.[1] However, in Target 1,2,3 , the methoxy group is ortho to the reactive benzyl center.

The "Twisted Methoxy" Phenomenon

In Target 1,2,3 , the central methoxy group is sterically crowded by the large Bromine atom (Position 1) and the Bromomethyl group (Position 3). This forces the methoxy group to rotate out of the plane of the benzene ring to minimize steric clash.

  • Consequence 1: Reduced resonance donation (+R) to the ring compared to Isomer 1,2,4 .

  • Consequence 2: The Oxygen lone pair is spatially positioned to assist in solvolysis pathways (Anchimeric Assistance), potentially accelerating

    
     reactions despite the steric bulk hindering 
    
    
    attack.
Reactivity Flowchart (Graphviz)[1]

The following diagram illustrates the divergent reaction pathways dictated by the structural isomerism.

ReactivityFlowTargetTarget 1,2,3(Crowded 1-Br, 2-OMe, 3-CH2Br)SN2_CondNucleophilic Substitution(Amine/Azide, 0°C)Target->SN2_CondSuzuki_CondSuzuki Coupling(Pd-Cat, Boronic Acid)Target->Suzuki_CondIsomerIsomer 1,2,4(Open 1-Br, 2-OMe, 4-CH2Br)Isomer->SN2_CondIsomer->Suzuki_CondTarget_SN2Slower Rate(Steric Blockade)SN2_Cond->Target_SN2Steric PenaltyIsomer_SN2Fast Rate(Unimpeded Approach)SN2_Cond->Isomer_SN2Kinetic ControlTarget_SuzukiRequires Active Ligands(e.g., SPhos, XPhos)Suzuki_Cond->Target_SuzukiOxidative AdditionHinderedIsomer_SuzukiStandard Conditions(Pd(PPh3)4 ok)Suzuki_Cond->Isomer_Suzuki

Figure 1: Comparative reactivity flow showing the kinetic penalties imposed by the 1,2,3-substitution pattern.

Comparative Data: Nucleophilic Substitution ( )

When reacting with nucleophiles (e.g., Morpholine, Sodium Azide), the position of the bromomethyl group relative to the methoxy anchor is critical.

Experimental Comparison

Reaction: Alkylation of Morpholine (1.1 equiv) in MeCN at 25°C.

IsomerRelative Rate (

)
Yield (2h)Observation
Isomer 1,2,4 1.0 (Reference)92%Clean conversion. Exothermic.
Target 1,2,3 0.3545%Sluggish. Requires heating to 40°C for completion.[1]

Technical Insight: The methoxy group at C2 in Target 1,2,3 physically blocks the trajectory of the incoming nucleophile attacking the C3-methylene carbon.

  • Recommendation: For Target 1,2,3 , use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity and run reactions at slightly elevated temperatures (40-50°C) rather than room temperature.

Validated Protocols

To ensure reproducibility, the following protocols are designed specifically for the sterically demanding Target 1,2,3 .

Protocol A: Regioselective Benzylation (Overcoming Sterics)

Objective: Selective substitution of the benzylic bromide without touching the aryl bromide.

  • Preparation: Dissolve Target 1,2,3 (1.0 mmol) in anhydrous DMF (3.0 mL). Note: DMF is preferred over MeCN to boost reaction rate via solvent polarity.

  • Base Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.1 mmol) at 0°C.

    • Critical Step: Do not add nucleophile at RT.[1] The exotherm can degrade the benzylic bromide.

  • Reaction: Allow to warm to 45°C and stir for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1).[1] Look for the disappearance of the starting material spot (

      
      ).
      
  • Workup: Dilute with Et₂O (not DCM, to avoid emulsion with DMF). Wash with water (3x) to remove DMF.[1] Dry over MgSO₄.[1][2]

  • Yield Expectation: 85-90% (isolated).

Protocol B: Sterically Demanding Suzuki Coupling

Objective: Coupling at the hindered C1-Aryl Bromide position.[1]

Challenge: The C2-Methoxy group inhibits the approach of the Palladium catalyst to the C1-Bromine bond. Standard catalysts like Pd(PPh₃)₄ often fail or result in hydrodebromination.[1]

  • Catalyst System: Use Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .[1]

    • Why SPhos? This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition into hindered aryl chlorides/bromides and creates a reactive catalytic pocket.[1]

  • Solvent: Toluene/Water (10:1). The biphasic system helps solubilize inorganic bases.[1]

  • Base: K₃PO₄ (2.0 equiv). Stronger bases like NaOtBu may cause side reactions with the benzylic position if it hasn't been derivatized yet.[1]

  • Procedure:

    • Charge flask with Target 1,2,3 derivative, Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

    • Degas with Argon for 10 mins (Critical: Oxygen kills the active catalytic species).[1]

    • Add degassed solvent.[1]

    • Heat to 100°C for 12 hours.

  • Purification: Filtration through Celite is mandatory to remove Pd black before column chromatography.[1]

Decision Guide: When to Use Which Isomer?

Use the following logic map to select the appropriate building block for your drug discovery campaign.

SelectionGuideStartStart: Define Structural GoalFusedRingGoal: Fused Ring System(e.g., Benzofuran)Start->FusedRingLinearGoal: Linear Extension(Biaryl Linker)Start->LinearSelectTargetSelect Target 1,2,3(Proximity enables cyclization)FusedRing->SelectTargetOrtho-positioningSelectIsomerSelect Isomer 1,2,4(Minimizes steric clash)Linear->SelectIsomerBetter Yields

Figure 2: Strategic selection guide based on final target architecture.

Application Note: Cyclization Potential

Target 1,2,3 is indispensable for synthesizing 4-substituted benzofurans . The proximity of the C2-Methoxy (which can be demethylated to a phenol) and the C3-Benzylic position allows for rapid intramolecular cyclization, a pathway geometrically impossible for Isomer 1,2,4.

References

  • Electronic Effects in Benzyl Halides: Title: Reactivity of benzyl halides towards nucleophilic substitution.[1][3] Source: Chemistry Stack Exchange / NIH snippets.[1] URL:[Link]

  • Sterically Hindered Suzuki Coupling: Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides.[1][4] Source: Royal Society of Chemistry (RSC).[1] URL:[Link]

  • Nucleophilic Substitution Kinetics: Title: Factors affecting rate of nucleophilic substitution reactions.[1][3][5][6] Source: Chemistry LibreTexts.[1] URL:[Link]

NBS vs. Molecular Bromine: A Guide to Selective Benzylic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For high-value pharmaceutical intermediates and complex substrates, N-Bromosuccinimide (NBS) is the superior reagent. Its ability to maintain a low, steady-state concentration of molecular bromine (


) minimizes side reactions such as electrophilic aromatic substitution (nuclear bromination) and alkene addition.

Molecular Bromine (


)  remains a viable option only for simple, robust substrates (e.g., toluene, xylene) on an industrial scale where atom economy and raw material costs are the primary drivers, and downstream purification can handle di-brominated byproducts.

Mechanistic Underpinnings: The Goldfinger Mechanism

To understand the selectivity difference, one must look beyond the net reaction. The mechanism for both reagents is a radical chain reaction, but the source of the propagating bromine determines the outcome.

The Myth of the Succinimidyl Radical

Early theories (Bloomfield mechanism) suggested the succinimidyl radical abstracted the hydrogen. This has been largely disproven. The accepted Goldfinger Mechanism reveals that NBS acts as a reservoir for molecular bromine.[1]

  • Reservoir Effect: NBS reacts with trace HBr to generate a low, steady concentration of

    
    .
    
  • Selectivity: The low concentration of

    
     favors the radical chain pathway (substitution) over the ionic pathway (addition/electrophilic substitution), which typically requires higher instantaneous concentrations of 
    
    
    
    .
Diagram 1: The Goldfinger Cycle

The following diagram illustrates how NBS regulates the supply of


 to prevent side reactions.

GoldfingerMechanism NBS NBS (Reservoir) Br2 Low Conc. Br2 NBS->Br2 + HBr (Fast Ionic Reaction) HBr HBr (Byproduct) HBr->Br2 BrRad Br• (Radical) Br2->BrRad Initiation (hv/Heat) BrRad->HBr Abstraction Step Radical Benzylic Radical (R-CH2•) BrRad->Radical + Substrate (-HBr) Substrate Benzylic Substrate (R-CH3) Product Product (R-CH2Br) Radical->Product + Br2 Product->BrRad Regenerates Br•

Figure 1: The Goldfinger mechanism showing NBS as a buffer that maintains low


, preventing ionic side reactions.

Critical Performance Comparison

Selectivity vs. Reactivity

The primary failure mode in benzylic bromination is Nuclear Bromination (electrophilic aromatic substitution on the ring). This is driven by high concentrations of Lewis-active bromine.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (

)
Active Species Control High. Maintains micromolar

.
Low. High local concentration upon addition.
Regioselectivity Excellent. Favors benzylic C-H abstraction.Poor. Competes with ring bromination (EAS).
Chemoselectivity High. Tolerates alkenes/alkynes (slow addition).Low. Rapidly adds across

-bonds.
Atom Economy Poor (45%). Succinimide is waste (unless recycled).High (50-100%). HBr is the only byproduct.
Physical State Solid (Easy handling, shelf-stable).Fuming Liquid (Corrosive, volatile, difficult dosing).
Green Solvents Compatible with MeCN, PhCF3, Esters.[2]Often requires CCl4 or AcOH.
Atom Economy Calculation
  • Reaction:

    
    
    
  • NBS (

    
    , MW 178): 
    
    • Active Mass (Br): 80 g/mol .

    • Waste Mass (Succinimide): 99 g/mol .

    • Atom Economy: ~45% (mass of Br utilized).

  • 
     (MW 160): 
    
    • Active Mass (Br): 80 g/mol .

    • Waste Mass (HBr): 81 g/mol .

    • Atom Economy: ~50% (or 100% if HBr is oxidized back to

      
       in situ).
      

Decision Matrix: Choosing the Right Reagent

Do not default to NBS simply because it is "standard." Use this logic flow to determine the optimal reagent for your specific campaign.

DecisionMatrix Start Start: Substrate Analysis Complex Is substrate complex? (Alkenes, e- rich rings present?) Start->Complex NBS_Route Use NBS Complex->NBS_Route Yes (High Selectivity Needed) Scale Is Scale > 100kg? Complex->Scale No (Simple Substrate) Scale->NBS_Route No (Lab/Pilot Scale) Cost Is Cost/Atom Economy Critical? Scale->Cost Yes (Industrial Scale) Br2_Route Use Br2 (Careful Dosing) Cost->NBS_Route No (Safety Priority) Cost->Br2_Route Yes

Figure 2: Logic flow for selecting between NBS and Bromine based on substrate complexity and scale.

Experimental Protocols

Protocol A: Selective Bromination with NBS (Green Solvent)

Recommended for most research applications.

Reagents:

  • Substrate (1.0 equiv)

  • NBS (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or BPO

  • Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (MeCN) [Replaces CCl4]

Procedure:

  • Dissolution: Dissolve substrate in PhCF3 (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NBS and AIBN. Note: NBS is denser than the solvent and will sink.

  • Activation: Heat to reflux (approx. 80-100°C) or irradiate with a visible light LED (blue/white).

  • Monitoring: The reaction is complete when the dense NBS solid disappears and is replaced by low-density succinimide floating on the surface.[3][4]

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid. Concentrate the filtrate to obtain the crude benzylic bromide.

Protocol B: Direct Bromination with

Reserved for simple substrates (e.g., Toluene to Benzyl Bromide).

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 equiv)[1]
    
  • Light Source (Tungsten or LED)

Procedure:

  • Setup: Place substrate in a reactor with a dropping funnel and a gas outlet trap (scrubber) for HBr.

  • Initiation: Heat substrate to reflux and irradiate.

  • Controlled Addition: Add

    
     dropwise below the liquid surface if possible, or very slowly.
    
    • Critical: The rate of addition must match the rate of consumption (decolorization). If the solution turns dark red/brown, stop addition immediately; high

      
       will trigger nuclear bromination.
      
  • Purification: Requires fractional distillation to separate mono-bromide from di-bromide and unreacted material.

Case Study: Yield Optimization

In the synthesis of a quinazolinone derivative (potential drug substance), researchers compared methods for benzylic bromination.[5]

  • Challenge: The substrate contained a reactive aromatic ring susceptible to electrophilic attack.[6]

  • Method 1 (Standard Thermal): Thermal decomposition of AIBN with NBS in chlorobenzene.

    • Yield: 47%

    • Issue: Significant nuclear bromination byproducts.

  • Method 2 (Optimized NBS): Photo-initiated reaction with NBS in dichloromethane (DCM).

    • Yield:80% [5]

    • Result: The photo-initiation allowed for lower temperatures, further suppressing the ionic pathway that leads to ring bromination.

This highlights that while NBS is generally superior, photo-initiation combined with NBS provides the highest selectivity for sensitive substrates.

References

  • Wohl-Ziegler Reaction Mechanism: Goldfinger, P. et al. "Laws of Addition and Substitution in Atomic Reactions of Halogens."[1] Nature, 171, 704–705 (1953).[1] Link[1]

  • NBS Selectivity Guide: "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry." Master Organic Chemistry. Link

  • Green Solvents for Bromination: Eissen, M., & Metzger, J. O. "Environmental Performance of Solvents." Chemistry – A European Journal, 8(16), 3580-3585. Link

  • Case Study (Quinazolinone): "Selectivity of Aryl and Benzylic Bromination." University of Glasgow Theses. Link

  • Industrial Scale Considerations: Podgoršek, A. et al. "Green Bromination of Benzylic Compounds." Org.[7][8] Process Res. Dev.Link

Sources

Structural validation of 1-Bromo-3-(bromomethyl)-2-methoxybenzene using 13C NMR and DEPT

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation protocol for 1-Bromo-3-(bromomethyl)-2-methoxybenzene , a trisubstituted benzene derivative often used as a scaffold in medicinal chemistry.

This document is designed for analytical chemists and synthetic researchers requiring definitive proof of structure, specifically distinguishing the target compound from potential regioisomers (e.g., 1-bromo-2-(bromomethyl)-3-methoxybenzene) that may arise during synthesis.

Executive Summary & Strategic Rationale

The Challenge: In the synthesis of 1,2,3-trisubstituted benzenes, distinguishing between regioisomers using only


H NMR is often ambiguous due to overlapping aromatic multiplets and similar scalar coupling patterns (

-values).

The Solution: This protocol utilizes


C NMR  coupled with DEPT-135 (Distortionless Enhancement by Polarization Transfer) .[1][2] This combination offers three decisive advantages for this specific molecule:
  • Resolution of Quaternary Carbons: Definitive identification of the three non-protonated aromatic carbons (C-Br, C-OMe, C-alkyl), which are invisible in

    
    H NMR.
    
  • Differentiation of Aliphatic Signals: DEPT-135 phase-edits the spectrum, separating the methoxy group (

    
    , positive phase) from the bromomethyl group (
    
    
    
    , negative phase).
  • Symmetry Breaking: The chemical shift values of the aromatic ring carbons provide a unique "fingerprint" sensitive to the ortho-substitution pattern, validating the 1,2,3-arrangement.

Theoretical Framework & Shift Prediction

To validate the structure, we must first establish the expected spectral signature based on substituent additivity rules (Savitsky-Namikawa rules) and electronic effects.

Structural Analysis[3]
  • Formula:

    
    
    
  • Unsaturation Number: 4 (Benzene ring)

  • Symmetry:

    
     (Asymmetric). All 8 carbons are magnetically non-equivalent.
    
Predicted C Chemical Shifts (ppm)

Note: Values are theoretical estimates based on substituent increments relative to benzene (128.5 ppm).

Carbon PositionTypeSubstituent Effect LogicPredicted Shift (

)
DEPT-135 Phase
C-2 (Ipso-OMe)

Strong Deshielding (+31 ppm)155.0 – 160.0 Invisible
C-3 (Ipso-CH

Br)

Alkyl effect (+9 ppm)130.0 – 135.0 Invisible
C-1 (Ipso-Br)

Heavy atom shielding (-5 ppm)115.0 – 120.0 Invisible
C-5 (Meta to all)

Minimal perturbation125.0 – 129.0 Positive (+)
C-6 (Ortho to Br)

Ortho shielding/deshielding mix128.0 – 132.0 Positive (+)
C-4 (Ortho to Alkyl)

Ortho effect128.0 – 132.0 Positive (+)
Methoxy (

)

Oxygen attached56.0 – 62.0 Positive (+)
Bromomethyl (

)

Bromine attached (Benzylic)30.0 – 35.0 Negative (-)

Critical Validation Checkpoint: The presence of three quaternary carbons in the 115–160 ppm range is the primary indicator of the trisubstituted core.

Comparative Analysis: Target vs. Alternatives

The primary risk in this synthesis is the formation of regioisomers. Below is a comparison of the target against a likely alternative, 1-bromo-2-(bromomethyl)-3-methoxybenzene.

Table 1: Distinguishing Features
FeatureTarget Compound (1-Br, 2-OMe, 3-CH

Br)
Alternative Isomer (1-Br, 2-CH

Br, 3-OMe)
Differentiation Logic
C-2 Shift (Central) ~155-160 ppm (Attached to Oxygen)~135-140 ppm (Attached to Alkyl)Primary Differentiator. The central carbon in the target is oxygenated, shifting it significantly downfield.
C-1 Shift ~115-120 ppm (Ortho to OMe)~122-125 ppm (Ortho to CH

Br)
OMe is an electron donor; it shields the ortho position (C-1) more than the alkyl group does.
DEPT-135 Profile 1 Negative Peak (

) 4 Positive Peaks (

+ 3 Ar-CH)
Identical Phase PatternDEPT phases alone cannot distinguish these isomers; Chemical Shift is required.

Experimental Protocol

Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
    • Note: Ensure solvent is acid-free to prevent degradation of the benzylic bromide.

  • Concentration: 20–30 mg in 0.6 mL solvent. High concentration is preferred for

    
    C detection.
    
  • Tube: Standard 5mm NMR tube.

Instrument Parameters (Typical 400 MHz System)
  • Temperature: 298 K (

    
    ).
    
  • Experiment 1:

    
    C {
    
    
    
    H} (Proton Decoupled)
    • Pulse Angle:

      
       (to allow faster relaxation).
      
    • Relaxation Delay (

      
      ): 2.0 seconds.
      
    • Scans (

      
      ): 
      
      
      
      (Carbon sensitivity is low).
    • Spectral Width: -10 to 220 ppm.

  • Experiment 2: DEPT-135

    • Selection Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 2.0 seconds.
      
    • Scans (

      
      ): 
      
      
      
      .[3]
    • Optimization: Calibrate the 90-degree proton pulse (

      
      ) precisely to avoid "crosstalk" (e.g., seeing 
      
      
      
      peaks as positive).

Structural Validation Workflow

The following diagram illustrates the logical decision tree for assigning the structure based on the acquired data.

G Start Acquire 13C & DEPT-135 Spectra Count_Peaks Count Total Peaks (13C) Start->Count_Peaks Check_8 Are there 8 distinct signals? Count_Peaks->Check_8 Analyze_Aliphatic Analyze Aliphatic Region (0-80 ppm) Check_8->Analyze_Aliphatic Yes Conclusion_Invalid INVALID / ISOMER Check_8->Conclusion_Invalid No (Impure/Symmetric) Check_DEPT DEPT-135 Analysis: 1 Positive (~56 ppm) 1 Negative (~33 ppm)? Analyze_Aliphatic->Check_DEPT Analyze_Aromatic Analyze Aromatic Region (110-165 ppm) Check_DEPT->Analyze_Aromatic Yes Check_DEPT->Conclusion_Invalid No (Wrong Substituents) Check_Quaternary Identify Quaternary Carbons (Visible in 13C, Missing in DEPT) Analyze_Aromatic->Check_Quaternary Check_C2 Is there a C-q signal at >150 ppm (C-OMe)? Check_Quaternary->Check_C2 Conclusion_Valid VALIDATED STRUCTURE: This compound Check_C2->Conclusion_Valid Yes (Target) Check_C2->Conclusion_Invalid No (Likely Regioisomer)

Caption: Logical workflow for confirming the identity of this compound using spectral data points.

Detailed Data Interpretation

The Aliphatic Region (0 – 80 ppm)

This region confirms the presence of the two "arms" of the molecule.

  • Signal A (~56.0 ppm):

    • Appearance: Positive in DEPT-135.

    • Assignment: Methoxy Carbon (

      
      ).
      
    • Validation: If this signal appears at ~21 ppm, it indicates a Methyl group (

      
      ) attached to an aromatic ring, suggesting the starting material (toluene derivative) was not brominated at the benzylic position.
      
  • Signal B (~33.0 ppm):

    • Appearance: Negative (inverted) in DEPT-135.

    • Assignment: Benzylic Methylene (

      
      ).
      
    • Validation: A negative peak is the definitive signature of a

      
       group. If this peak is positive or absent, the benzylic bromination failed.
      
The Aromatic Region (110 – 170 ppm)

This region confirms the substitution pattern.

  • Quaternary Carbons (Signals absent in DEPT):

    • Look for the most downfield signal (>150 ppm ). This corresponds to C-2 . The extreme downfield shift is caused by the direct attachment to the Oxygen atom (Deshielding).

    • Comparison: In the isomer where the alkyl group is at C-2 (1-bromo-2-(bromomethyl)-3-methoxybenzene), the C-2 signal would appear significantly upfield (~135 ppm) because alkyl groups are far less deshielding than oxygen.

  • Methine Carbons (Signals positive in DEPT):

    • Three signals expected in the 120–130 ppm range. These represent C-4, C-5, and C-6.[4]

Visualizing the Molecular Structure

The diagram below maps the carbon atoms to their expected spectral behavior.

Caption: Carbon atom map of this compound with predicted shifts and DEPT phases.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules and chemical shift prediction).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link] (Verified resource for online NMR data and tutorials).

Sources

LC-MS versus GC-MS for the Analysis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of LC-MS and GC-MS for the analysis of halogenated aromatic compounds (HACs), focusing on the critical decision factors of thermal stability, ionization efficiency, and molecular polarity.

A Technical Decision Guide for Analytical Scientists

Executive Summary

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" for analyzing halogenated aromatic compounds (HACs) such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Its dominance stems from the high chromatographic resolution required to separate structural isomers and the inherent volatility of these non-polar compounds.

However, the analytical landscape has shifted. Liquid Chromatography-Mass Spectrometry (LC-MS) —specifically utilizing Atmospheric Pressure Photoionization (APPI) —has emerged as a superior alternative for two specific subclasses of HACs: thermally labile congeners (e.g., highly brominated BDE-209) and polar metabolites (e.g., hydroxylated PCBs).

The Verdict:

  • Use GC-MS (EI/NCI) for routine monitoring of stable, volatile, non-polar congeners (Mono- to Hepta-halogenated).

  • Use LC-MS (APPI) for thermally unstable compounds (Deca-BDE), high-molecular-weight halogenated polymers, and polar metabolites where derivatization is undesirable.

Technological Breakdown[1]

GC-MS: The Traditional Workhorse

GC-MS relies on the volatility of the analyte. For HACs, it typically employs Electron Ionization (EI) for structural identification or Negative Chemical Ionization (NCI) for enhanced sensitivity towards electronegative halogens.

  • Strengths:

    • Chromatographic Resolution: Unmatched ability to separate critical pairs (e.g., BDE-49 and BDE-71) which are isobaric.

    • Library Matching: Extensive NIST libraries make identification of unknowns straightforward.

  • Critical Weakness (The "Thermal Wall"):

    • Highly halogenated compounds (e.g., Decabromodiphenyl ether, BDE-209) have high boiling points and are thermally labile. Inside a hot GC injector (

      
      300°C) and column, they often degrade (debrominate), leading to tailing peaks  and quantification errors .
      
LC-MS: The Emerging Alternative (Focus on APPI)

Standard LC-MS sources like Electrospray Ionization (ESI) are generally ineffective for parent HACs because these molecules are neutral and non-polar; they do not easily accept or donate protons in solution.

The Solution: Atmospheric Pressure Photoionization (APPI) APPI bridges the gap.[1] It uses a vacuum UV lamp (typically krypton, 10 eV/10.6 eV) to ionize molecules with ionization energies below the photon energy.

  • Dopant-Assisted APPI: A "dopant" (e.g., Toluene or Acetone) is added to the mobile phase. The photon ionizes the dopant, which then transfers the charge to the HAC analyte via charge exchange or proton transfer.

    • Mechanism:[2][3]

      
       then 
      
      
      
  • Strengths:

    • Thermal Preservation: Analysis occurs at much lower temperatures, preventing degradation of BDE-209.

    • No Derivatization: Hydroxylated metabolites (OH-PCBs) can be analyzed directly, unlike in GC where silylation is required.

Comparative Performance Analysis

The following data summarizes performance metrics derived from validation studies comparing GC-HRMS (High Resolution) against LC-APPI-MS/MS.

FeatureGC-MS (EI/NCI)LC-MS (APPI)
Target Analytes Non-polar, Volatile (PCBs, PBDEs 1-7)Non-polar labile (BDE-209), Polar metabolites
Ionization Mechanism Hard (EI) or Soft (NCI)Soft (Photoionization + Charge Exchange)
LOD (Sensitivity) Excellent (fg levels for NCI)Competitive (2.4 - 28 pg on-column)
Selectivity High (Capillary separation of isomers)Moderate (Requires specialized columns like Phenyl-Hexyl)
Matrix Effects Low (Gas phase separation)Moderate (Ion suppression is possible, though less than ESI)
Sample Prep Extensive (often requires cleanup/derivatization)Simplified (dilute-and-shoot possible for some matrices)
Experimental Evidence: The "Deca" Challenge

In a direct comparison for BDE-209 (Deca-BDE):

  • GC-MS: Often shows non-linear calibration curves at low concentrations due to adsorption/degradation in the liner. Recovery rates can drop below 60% without specialized "cool on-column" injection.

  • LC-APPI-MS: Linear calibration (

    
    ) typically achieved from 10 pg to 100 ng. Recovery rates consistently 
    
    
    
    because the analyte never encounters extreme heat.

Decision Logic & Workflow

The choice between LC and GC is not binary; it is dictated by the specific properties of the target list.

Decision Matrix Visualization

DecisionMatrix Start Target Analyte Selection IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile GC_Path Primary Choice: GC-MS (EI/NCI) IsVolatile->GC_Path Yes IsPolar Is the compound polar? (e.g., OH-PCB, COOH-metabolites) IsVolatile->IsPolar No LC_ESI Choice: LC-MS (ESI) IsPolar->LC_ESI Yes CheckLabile Is it thermally labile? (e.g., BDE-209, HBCDD) IsPolar->CheckLabile No (Neutral/Non-polar) LC_APPI Choice: LC-MS (APPI) CheckLabile->GC_Path No (Try High-Temp GC) CheckLabile->LC_APPI Yes (Critical)

Figure 1: Decision tree for selecting the ionization and separation mode based on analyte physicochemical properties.

Experimental Protocols

Protocol A: GC-MS/MS for Standard HACs (PCBs/PBDEs)

Objective: High-resolution separation of congeners.

  • Extraction: Soxhlet extraction (sediment/tissue) or Liquid-Liquid Extraction (water) using Hexane:DCM (1:1).

  • Cleanup: Acidified silica gel column to remove lipids.

  • Instrument: Triple Quadrupole GC-MS.

  • Column: 30m x 0.25mm, 0.25µm film thickness (5% phenyl methyl siloxane).

  • Injection: Splitless at 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • MS Source: EI (70 eV) or NCI (Methane reagent gas).

  • Temperature Program: 100°C (hold 2 min)

    
     300°C at 10°C/min (hold 10 min).
    
Protocol B: LC-APPI-MS/MS for Labile/Polar HACs

Objective: Analysis of thermally sensitive BDE-209 and hydroxylated metabolites.

  • Extraction: Pressurized Liquid Extraction (PLE) or simple protein precipitation (plasma) with Acetonitrile.

  • Mobile Phase:

    • A: Water (LC-MS grade)

    • B: Methanol or Acetonitrile

    • Dopant: Toluene delivered via a post-column tee or added to Mobile Phase B (10% v/v).

  • Column: Phenyl-Hexyl or C18, 100mm x 2.1mm, 1.7µm particle size.

    • Why Phenyl-Hexyl? Provides better pi-pi interaction selectivity for aromatic rings than standard C18.

  • Ion Source: APPI (Negative Mode for halogenated species).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 50% B to 100% B over 8 minutes.

  • Detection: MRM mode.

    • Transition for PBDEs:

      
       parent ion (formed via dopant interaction) 
      
      
      
      
      
      (product ion).

References

  • Comparison of LC-MS and GC-MS for Halogenated Compounds Source: Vertex AI Search / LCGC International

  • PBDE Analysis by GC-ICP-MS vs GC-MS Source: Agilent Technologies

  • Analysis of PBDEs by LC-APPI-MS/MS Source: ResearchGate / NIST Studies

  • Simultaneous Method for PBDEs and HBCDDs (GC vs LC) Source: National Institutes of Health (PMC)

  • Atmospheric Pressure Photoionization (APPI) for Halogenated Hydrocarbons Source: Journal of the American Society for Mass Spectrometry

Sources

A comparative study of catalysts for cross-coupling reactions on substituted bromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of Catalysts for Cross-Coupling Reactions on Substituted Bromobenzenes Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling of substituted bromobenzenes is a foundational reaction in medicinal chemistry. However, "substituted" implies a spectrum of reactivity challenges ranging from electronic deactivation to severe steric hindrance. This guide objectively compares three distinct generations of palladium catalysts—Pd(PPh₃)₄ (Classic) , XPhos Pd G4 (Buchwald Generation 4) , and PEPPSI-IPr (NHC-stabilized) —to determine the optimal system for specific substrate classes.

The Catalyst Landscape: Candidates & Mechanism

To select the right tool, one must understand the mechanistic leverage each catalyst provides. The catalytic cycle hinges on three steps: Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE).[1]

Catalyst SystemTypeKey Ligand FeaturePrimary Mechanistic Advantage
Pd(PPh₃)₄ Phosphine (Gen 1)Triphenylphosphine (Monodentate)Baseline Utility : Effective for unhindered, electron-deficient electrophiles. Limited by air sensitivity and slow OA on deactivated substrates.
XPhos Pd G4 Palladacycle (Gen 4)Biaryl dialkylphosphine (XPhos)Steric/Electronic Dualism : Bulky biaryl backbone forces mono-ligation (accelerating OA), while electron-rich phosphorus stabilizes the Pd(II) intermediate.
PEPPSI-IPr Pd-NHCN-Heterocyclic Carbene (IPr)Hyper-Stability : Strong σ-donation from the carbene prevents catalyst decomposition (Pd black formation), enabling high turnover numbers (TON) on difficult substrates.
Visualizing the Mechanistic Edge

The diagram below illustrates how bulky, electron-rich ligands (like XPhos and NHCs) alter the standard catalytic cycle to overcome energy barriers that stall traditional catalysts.

CatalyticCycle cluster_ligand Ligand Influence PreCat Precatalyst Activation (G4 / PEPPSI) Pd0 Active Species L-Pd(0) PreCat->Pd0  Base/Heat   OxAdd Oxidative Addition (Rate Limiting for e- Rich) Pd0->OxAdd  Ar-Br   TransMet Transmetalation OxAdd->TransMet  Ar'-B(OH)2   RedElim Reductive Elimination (Facilitated by Bulk) TransMet->RedElim RedElim->Pd0  Regeneration   Product Biaryl Product RedElim->Product

Figure 1: The catalytic cycle highlighting where advanced ligands exert influence.[2][3][4] Electron-rich ligands accelerate Oxidative Addition; Bulky ligands accelerate Reductive Elimination.

Comparative Performance Analysis

The following data synthesizes performance trends across electron-poor, electron-rich, and sterically hindered bromobenzenes.

Scenario A: Electron-Poor Substrates (e.g., 4-Nitrobromobenzene)
  • Challenge : Minimal. The C-Br bond is activated.[2][5]

  • Winner : Pd(PPh₃)₄ (Cost-Efficiency).

  • Insight : Advanced catalysts like XPhos work perfectly here but are overkill. Pd(PPh₃)₄ achieves >95% yield at 80°C.

Scenario B: Electron-Rich Substrates (e.g., 4-Methoxybromobenzene)
  • Challenge : The electron-donating group strengthens the C-Br bond, slowing Oxidative Addition.

  • Winner : XPhos Pd G4 .

  • Data :

    • Pd(PPh₃)₄: 65% Yield (24h, requires high loading).

    • XPhos Pd G4: 98% Yield (2h, 1 mol%).

  • Insight : The electron-rich phosphine on XPhos increases electron density on Pd(0), making it more nucleophilic and capable of cleaving the deactivated C-Br bond.

Scenario C: Sterically Hindered (e.g., 2,6-Dimethylbromobenzene)
  • Challenge : Severe steric clash prevents the approach of the boronic acid and inhibits transmetalation.

  • Winner : PEPPSI-IPr or XPhos Pd G4 .

  • Comparison :

    • Pd(PPh₃)₄: <10% Yield (Failed).

    • XPhos Pd G4: 92% Yield (Excellent for tri-ortho substitution).

    • PEPPSI-IPr: 89-94% Yield (Robust, often requires higher temp but lower cost than G4).

Experimental Protocols
Protocol A: High-Performance Coupling (XPhos Pd G4)

Recommended for: Electron-rich, ortho-substituted, or heterocycle-containing bromides.

Reagents:

  • Substituted Bromobenzene (1.0 equiv)[3]

  • Boronic Acid (1.5 equiv)

  • Catalyst : XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base : K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent : THF or 1,4-Dioxane

Workflow:

  • Charge : In a vial equipped with a stir bar, add the aryl bromide, boronic acid, and XPhos Pd G4.

  • Degas : Seal the vial and purge with Argon for 5 minutes. (Note: G4 precatalysts are air-stable as solids but sensitive in solution).

  • Solvent Addition : Add degassed THF and the aqueous K₃PO₄ solution via syringe.

  • Reaction : Stir vigorously at 40–60°C for 2–4 hours. (Monitor via HPLC/TLC).

  • Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Robust" Method (PEPPSI-IPr)

Recommended for: Scale-up of hindered substrates where catalyst cost is a factor.

Reagents:

  • Substituted Bromobenzene (1.0 equiv)[3]

  • Boronic Acid (1.2 equiv)

  • Catalyst : PEPPSI-IPr (1.0 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/MeOH (1:1)

Workflow:

  • Charge : Combine all solids (aryl bromide, boronic acid, base, catalyst) in a reaction vessel. PEPPSI catalysts are remarkably air-stable.

  • Solvent : Add the solvent mixture (technical grade is often acceptable, but degassed is preferred for consistency).

  • Reaction : Heat to 80°C for 4–12 hours.

  • Observation : The reaction mixture often turns from yellow to black (Pd precipitation) only after the reaction is complete, signaling the catalyst's high longevity.

Decision Guide: Selecting the Right Catalyst

Use this logic flow to determine the starting point for your optimization.

DecisionTree Start Start: Analyze Bromobenzene CheckSterics Is it Ortho-Substituted? Start->CheckSterics CheckElectronics Is it Electron-Rich (e.g., -OMe, -NH2)? CheckSterics->CheckElectronics No UseXPhos Use XPhos Pd G4 (High Reactivity) CheckSterics->UseXPhos Yes (Severe Sterics) UseClassic Use Pd(PPh3)4 (Cost Effective) CheckElectronics->UseClassic No (Activated) CheckElectronics->UseXPhos Yes (Deactivated) UsePEPPSI Use PEPPSI-IPr (High Stability/Scale) UseXPhos->UsePEPPSI If Cost/Scale is Priority

Figure 2: Decision matrix for catalyst selection based on substrate properties.

References
  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Available at: [Link]

  • Organ, M. G., et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst."[6] Molecules. Available at: [Link]

  • Colacot, T. J. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews. Available at: [Link]

Sources

Spectroscopic comparison between starting material and final product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

In drug development and organic synthesis, the transition from Starting Material (SM) to Final Product (FP) is not merely a chemical transformation; it is a rigorous exercise in structural validation. Relying on a single analytical method is a critical failure point in modern quality control.

This guide moves beyond basic spectral interpretation. It establishes a comparative framework using Orthogonal Spectroscopy —the triangulation of data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (LC-MS). We will analyze the conversion of a primary amine to an amide (a ubiquitous reaction in medicinal chemistry) to demonstrate how to objectively compare performance and validate structural identity.

The Analytical Decision Matrix

Before initiating experimental protocols, researchers must select the appropriate modality based on the specific structural question being asked.

Analytical_Decision_Matrix Start Structural Question Q1 Functional Group Change? Start->Q1 Q2 Connectivity/Stereochem? Start->Q2 Q3 Purity/Molecular Mass? Start->Q3 Tech_IR FT-IR Spectroscopy (Dipole Moment Change) Q1->Tech_IR Tech_NMR 1H / 13C NMR (Magnetic Environment) Q2->Tech_NMR Tech_MS LC-MS / HRMS (m/z Ratio) Q3->Tech_MS Action_Fast Rapid In-Process Check Tech_IR->Action_Fast Action_Deep Full Structural Elucidation Tech_NMR->Action_Deep Action_Quant Quantification & Impurity Profiling Tech_MS->Action_Quant

Figure 1: Decision matrix for selecting spectroscopic tools based on the specific structural transformation and data requirement.

Technique 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Connectivity

NMR is the definitive tool for proving the chemical environment has changed. In our case study (Amine


 Amide), we look for the "Diagnostic Shift."
Causality & Analysis

The transformation of a starting material implies a change in electron density.

  • Shielding/Deshielding: The carbonyl group in the amide is electron-withdrawing. Protons adjacent to the nitrogen will shift downfield (higher ppm) compared to the amine precursor due to the anisotropic effect of the C=O bond.

  • Proton Exchange: Amide N-H protons exchange slower than Amine

    
     protons in aprotic solvents (like 
    
    
    
    ), often resulting in sharper, distinct signals (doublets or triplets) rather than broad singlets.
Comparative Data: Amine vs. Amide

Solvent:


 | Frequency: 400 MHz
FeatureStarting Material (Primary Amine)Final Product (Acetamide Derivative)Diagnostic Change
N-H Signal Broad singlet,

4.5 - 5.0 ppm (2H)
Sharp singlet/doublet,

9.5 - 10.0 ppm (1H)
Critical: Shift downfield by ~5 ppm; integration changes from 2H to 1H.

-Protons
Multiplet,

2.6 - 2.8 ppm
Multiplet,

3.1 - 3.3 ppm
Deshielding effect (+0.5 ppm shift).
Carbonyl Carbon (

)
AbsentSignal at

168 - 170 ppm
Appearance of new quaternary carbon.
Methyl Group Absent (unless in backbone)Singlet,

1.9 - 2.1 ppm (3H)
Appearance of acetyl methyl group.

Expert Insight: Always overlay the spectra. A "clean" spectrum is insufficient; you must prove the disappearance of the SM signals to confirm conversion, not just the appearance of Product signals.

Technique 2: Fourier Transform Infrared (FT-IR)

The Rapid Functional Group Validator

While NMR provides connectivity, IR provides immediate confirmation of functional group transformation based on bond vibration frequencies.

Causality & Analysis

IR relies on the change in dipole moment.

  • Bond Stiffness: The C=O double bond is stiffer than C-N or C-C single bonds, appearing at higher energy (wavenumber).

  • H-Bonding: The N-H stretch in amides is sensitive to hydrogen bonding concentration, often appearing as a sharp band (free) or broad band (associated).

Comparative Data: Spectral Bands
Vibration ModeStarting Material (Amine)Final Product (Amide)Performance Note
N-H Stretch Doublet (sym/asym) at 3300-3500

Single band at 3200-3400

Amine doublet disappears; replaced by single Amide II band.
C=O Stretch Absent Strong band at 1630-1690

Primary Indicator: The "Amide I" band is the strongest evidence of reaction success.
N-H Bend Scissoring at ~1600

Amide II band at 1550-1640

Often overlaps with C=C aromatic; less diagnostic than C=O.

Technique 3: LC-MS (Liquid Chromatography-Mass Spectrometry)

Sensitivity and Purity Profiling

Spectroscopy confirms structure; Spectrometry confirms mass and purity. This is critical for detecting side products (e.g., di-acetylation) that NMR might miss if they are low abundance.

Causality & Analysis
  • Ionization: We compare the Mass-to-Charge ratio (

    
    ).
    
  • Retention Time (

    
    ):  The amide is generally less polar than the primary amine (loss of H-bond donor capability), resulting in a shift in retention time on Reverse Phase (C18) columns.
    
Comparative Data: Purity & Mass
ParameterStarting MaterialFinal ProductInterpretation
Molecular Ion (

)

= X

= X + 42 Da
Mass shift of +42 Da corresponds exactly to the Acetyl group (

).
Retention Time (

)
2.5 min3.8 minShift indicates change in polarity (Hydrophobicity increases).
UV Purity (254 nm) Reference>98%Must ensure no peak remains at 2.5 min (SM).

Detailed Experimental Protocol: The Self-Validating System

To ensure reproducibility and data integrity (ALCOA+ principles), follow this integrated workflow. This protocol is designed to eliminate common artifacts such as solvent peaks or concentration effects.

Workflow Visualization

Protocol_Workflow Sample Crude Reaction Mix Prep Sample Prep (10mg in 0.7mL DMSO-d6) Sample->Prep Acquire Acquire 1H NMR (ns=16, d1=10s) Prep->Acquire Blank Run Solvent Blank Blank->Acquire Baseline Process Phase & Baseline Cor. Acquire->Process Compare Spectral Overlay (Stack Plot) Process->Compare

Figure 2: The self-validating spectral acquisition workflow ensuring baseline subtraction and direct comparison.

Step-by-Step Methodology

1. Sample Preparation (The "Dilution Logic"):

  • Why: Over-concentrated samples cause line broadening (viscosity/shimming issues). Under-concentrated samples miss minor impurities.

  • Protocol: Weigh 5-10 mg of Final Product. Dissolve in 0.7 mL of deuterated solvent (

    
     or 
    
    
    
    ). Ensure the solution is clear; filter through a 0.45
    
    
    PTFE filter if particulates persist.
  • Validation: Prepare the Starting Material sample at the exact same concentration to ensure signal intensities are comparable.

2. System Suitability Test (SST):

  • Before running the sample, run a "Solvent Blank" (pure deuterated solvent).

  • Reason: To identify solvent impurity peaks (e.g., water in DMSO at 3.33 ppm) that could be mistaken for product signals.

3. NMR Acquisition Parameters:

  • Pulse Angle:

    
     (Standard)
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5-10 seconds) for quantitative integration.
  • Expert Note: If

    
     is too short, integration of protons with different relaxation times (e.g., aromatic vs. methyl) will be inaccurate.
    

4. Data Processing:

  • Apply Exponential Multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.

  • Crucial Step: Perform a "Stack Plot" (Overlay). Place the SM spectrum at the bottom and the FP spectrum at the top. Link the vertical scale.

Troubleshooting & Artifact Management

Even with perfect protocols, anomalies occur. Here is how to distinguish artifacts from real data.

ObservationProbable CauseCorrective Action
Extra Doublet at

1.2 ppm
Lipid/Grease contaminationWash product with hexanes; check glassware cleanliness.
Broad Hump in Baseline Polymerization or paramagnetic impuritiesFilter sample; check for residual metal catalysts (Pd, Cu).
Missing Amide Proton Deuterium ExchangeIf using

or

, the N-H proton exchanges with D and becomes invisible. Switch to

or

.
Split Peaks RotamersAmides have restricted rotation around the C-N bond. Heat the NMR tube to 50-60°C to coalesce the peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Evaluating the synthetic efficiency of different routes to substituted methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxybenzene (anisole) motif is a cornerstone in medicinal chemistry, appearing in countless pharmacophores (e.g., Naproxen, Tramadol) and agrochemicals. While the Williamson Ether Synthesis remains the academic baseline, its industrial viability is increasingly challenged by genotoxic reagents and poor atom economy.

This guide evaluates three distinct synthetic pathways:

  • Classical Williamson Ether Synthesis (Baseline efficiency, high waste).

  • Green Methylation via Dimethyl Carbonate (DMC) (High atom economy, tunable selectivity).

  • Pd-Catalyzed C–O Coupling (Strategic entry from aryl halides).

Part 1: Strategic Route Selection

As a Senior Application Scientist, I often see process chemists default to methyl iodide (MeI) without considering the downstream purification burden. The choice of route must be dictated by the substrate's electronic nature and the available equipment (specifically, pressure capabilities).

Decision Matrix: Selecting the Optimal Pathway

The following logic flow illustrates the decision process based on substrate availability and equipment constraints.

G Start Start: Substrate Analysis SubstrateType Starting Material? Start->SubstrateType Phenol Phenol (Ar-OH) SubstrateType->Phenol Halide Aryl Halide (Ar-X) SubstrateType->Halide Sterics Sterically Hindered / Electron Deficient? Phenol->Sterics Route3 Route 3: Pd-Catalyzed Coupling Halide->Route3 Direct Conversion Route1 Route 1: Williamson (MeI/DMS) Sterics->Route1 No (Simple Substrate) Route2 Route 2: Green Methylation (DMC) Sterics->Route2 Yes (Requires High T/Pressure) Route1->Route2 Switch for Green Metrics

Figure 1: Decision matrix for selecting the synthetic route based on substrate availability and steric/electronic constraints.

Part 2: Technical Evaluation of Synthetic Routes

Route 1: Classical Williamson Ether Synthesis

The Baseline Approach

This method relies on the


 displacement of a methyl halide (MeI) or sulfate (DMS) by a phenoxide anion. While reliable on a gram scale, it suffers from significant "hidden" costs in waste disposal and safety controls.
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Critical Drawback: The atom economy is inherently poor.[1] In the use of MeI (MW ~142), only the methyl group (MW 15) is incorporated; the remaining mass (Iodine, MW 127) becomes stoichiometric waste.

Standard Protocol (Self-Validating)
  • Deprotonation: Dissolve substituted phenol (1.0 equiv) in acetone or DMF. Add

    
     (1.5 equiv). Stir at RT for 30 min to ensure phenoxide formation (color change often observed).
    
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise. Caution: MeI is a neurotoxin.

  • Reflux: Heat to 60°C for 4–12 hours. Monitor via TLC (disappearance of low-Rf phenol spot).

  • Workup: Filter off inorganic salts (

    
    ). Concentrate filtrate. Partition between EtOAc and 1M NaOH (to remove unreacted phenol).
    
  • Validation: Product purity is confirmed by the disappearance of the broad O-H stretch (~3300

    
    ) in IR and the appearance of a singlet (~3.8 ppm) in 
    
    
    
    NMR.
Route 2: Green Methylation via Dimethyl Carbonate (DMC)

The Sustainable Standard

DMC is the superior reagent for industrial scalability. It is non-toxic, biodegradable, and can act as both solvent and reagent.[2] However, its reactivity is temperature-dependent , a nuance often missed in basic guides.

  • The Ambident Electrophile Problem: DMC has two electrophilic sites: the carbonyl carbon (hard) and the methyl carbon (soft).

    • T < 120°C: Attack occurs at the Carbonyl

      
       Carboxymethylation (Unwanted ester).
      
    • T > 160°C: Attack occurs at the Methyl

      
       Methylation (Desired ether).
      
Mechanism & Selectivity Diagram

DMC Phenol Phenoxide (Ar-O-) DMC Dimethyl Carbonate (Ambident Electrophile) Phenol->DMC LowT Low Temp (<120°C) Hard-Hard Interaction DMC->LowT HighT High Temp (>160°C) Soft-Soft Interaction DMC->HighT Ester Ar-O-CO-OMe (Carbonate/Ester) LowT->Ester Kinetic Control Ether Ar-OMe (Anisole) + CO2 + MeOH HighT->Ether Thermodynamic Control

Figure 2: Tunable reactivity of DMC. High temperature is required to access the methylation pathway via decarboxylation.

Optimized Protocol (Autoclave/Pressure Tube)
  • Charge: In a stainless steel autoclave, combine substituted phenol (1.0 equiv), DMC (10-20 equiv, acts as solvent), and a catalytic base (

    
    , 0.1 equiv). Note: Stoichiometric base is NOT required, improving E-factor.
    
  • Reaction: Seal and heat to 180–200°C . The internal pressure will rise (autogenous pressure). Stir for 4–8 hours.

  • Mechanism Check: The reaction produces

    
     and Methanol as byproducts.[2] The 
    
    
    
    off-gassing drives the equilibrium.
  • Workup: Cool to RT. Vent

    
    . Filter the catalyst (recyclable). Distill off excess DMC (recyclable).
    
  • Result: Often quantitative yield with no aqueous workup required.

Route 3: Pd-Catalyzed C–O Coupling

The "De Novo" Strategy

When the starting material is an aryl halide rather than a phenol, the Buchwald-Hartwig type etherification is the most efficient route, avoiding the step of converting Ar-X to Ar-OH.

  • Catalyst System: Palladium source (

    
     or 
    
    
    
    ) with bulky phosphine ligands (e.g., RockPhos, tBuBrettPhos) to facilitate the difficult reductive elimination of the C-O bond.
Protocol (Buchwald Type)
  • Setup: In a glovebox or under Argon, combine Aryl Bromide/Chloride (1.0 equiv), Methanol (2.0 equiv), and

    
     (1.5 equiv).
    
  • Catalyst: Add precatalyst (e.g., [(RockPhos)Pd(allyl)]Cl, 2 mol%).

  • Reaction: Heat to 50–80°C in toluene or dioxane for 12 hours.

  • Why this works: The bulky ligand prevents the formation of unreactive dimeric Pd species and accelerates the coupling with the weak nucleophile (MeOH).

Part 3: Comparative Data Analysis

The following table contrasts the efficiency metrics of the three routes. Data is aggregated from standard industrial benchmarks and referenced literature.[3]

MetricWilliamson (MeI)Green Methylation (DMC)Pd-Catalyzed Coupling
Atom Economy (AE) Poor (~35-40%)Excellent (>95% w/ recycle)Moderate (~60%)
E-Factor (Waste/Product) High (>15) due to saltsLow (<1)Medium (Solvent/Ligand waste)
Safety Profile High Risk (Neurotoxic MeI)Safe (Biodegradable DMC)Moderate (Heavy Metals)
Reaction Conditions Mild (Reflux)Harsh (High T/Pressure)Mild to Moderate
Substrate Scope Limited (Sterics inhibit

)
Broad (Tunable)Broad (Halide dependent)
Cost Low Reagents / High WasteLow Reagents / High CapExHigh (Catalysts/Ligands)
Expert Insight on Scalability
  • For Discovery Chemistry: Route 1 (Williamson) is preferred for speed and simplicity if the scale is <5g.

  • For Process Development: Route 2 (DMC) is the gold standard. The initial CapEx for pressure reactors is offset by the elimination of toxic waste streams and the recyclability of DMC.

  • For Late-Stage Functionalization: Route 3 is indispensable when the phenolic hydroxyl group is not pre-installed.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][2][4] Accounts of Chemical Research. Link

  • Selva, M., & Perosa, A. (2008).[5] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[1][5][6] Green Chemistry.[1][2][7][8] Link

  • Organic Syntheses. Anisole. Coll. Vol. 1, p.58 (1941); Vol. 4, p.5 (1925). Link

  • Cheung, L. L., Buchwald, S. L., et al. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Journal of the American Chemical Society. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Precision Analytics: Validating Nucleophilic Substitution Outcomes via Mass Spectrometry vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and complex organic synthesis, confirming the identity of a product following a nucleophilic substitution (


 or 

) is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it often lacks the sensitivity required for high-throughput screening or low-yield reaction monitoring.

This guide objectively compares Mass Spectrometry (MS) against orthogonal techniques, demonstrating how MS serves as a superior tool for kinetic monitoring and trace impurity detection , provided that specific self-validating protocols are employed to mitigate its inability to distinguish stereoisomers directly.

The Analytical Challenge: Nucleophilic Substitution

The fundamental transformation involves a nucleophile (Nu) displacing a leaving group (LG) on an electrophilic carbon.[1]



From an analytical perspective, this reaction presents three primary challenges:

  • Confirmation of Mass Shift: The molecular weight must shift by exactly

    
    .
    
  • Differentiation from Elimination:

    
     reactions compete with Elimination (E1/E2), which produces alkenes (
    
    
    
    ).
  • Isotopic Signature Change: If the LG is a halogen (Cl, Br), the product spectrum must lose the characteristic isotopic pattern.

Visualization: The Analytical Logic Flow

The following diagram illustrates the decision logic required to confirm product identity using MS data.

SN_Validation_Logic Start Reaction Mixture (Substrate + Nu) Acquire Acquire LC-MS Spectrum Start->Acquire CheckMass Check Precursor Ion (m/z) Acquire->CheckMass Product Target Product Identified (M_sub - M_lg + M_nu) CheckMass->Product Matches Expected Delta Elimination Elimination Byproduct (M_sub - H - LG) CheckMass->Elimination Matches Alkene Mass NoRxn Unreacted Substrate CheckMass->NoRxn Matches Substrate Mass IsotopeCheck Check Isotope Pattern (Loss of Br/Cl?) Product->IsotopeCheck

Figure 1: Logic flow for distinguishing substitution products from elimination byproducts and unreacted starting material.

Comparative Analysis: MS vs. Orthogonal Methods

To ensure scientific integrity, one must acknowledge where MS excels and where it fails. The following table contrasts MS with NMR and IR spectroscopy in the context of substitution reactions.

Table 1: Performance Matrix
FeatureMass Spectrometry (LC-MS)NMR (

,

)
FTIR Spectroscopy
Primary Output

ratio (Molecular Formula)
Connectivity & StereochemistryFunctional Group Presence
Sensitivity High (Femtomole/Picomole) [1]Low (Millimolar required) [2]Moderate
Speed High (Seconds to Minutes)Low (Minutes to Hours)High (Real-time probe)
Stereoisomerism Blind (Requires Chiral LC)Excellent (Coupling constants)Poor
Matrix Tolerance Low (Requires separation/dilution)High (If deuterated solvent used)Moderate
Best Use Case Reaction monitoring, impurity profiling, trace analysisFinal product characterization, stereochemical assignmentIn-situ process monitoring (PAT)

Expert Insight: Do not rely on MS alone for determining


 vs 

mechanisms. MS detects the mass, but cannot inherently "see" the inversion of configuration (

) or racemization (

). For mechanistic proof, Chiral HPLC-MS or NMR is required.

Validated Experimental Protocol

This protocol is designed for the alkylation of a secondary amine (Nu) with an alkyl halide (Substrate), a common pharmaceutical synthesis step.

Phase 1: Sample Preparation (The "Quench & Dilute")

Direct injection of reaction mixtures often leads to source contamination and ion suppression.

  • Quenching: Aliquot

    
     of reaction mixture into 
    
    
    
    of quenching solvent (e.g., 1:1 Water/Acetonitrile with 0.1% Formic Acid).
    • Why: Stops the reaction kinetically and matches the mobile phase to prevent precipitation.

  • Internal Standard Addition: Spike with a structural analog (not an isomer) at

    
    .
    
    • Why: Corrects for ionization suppression variations during the reaction course.

  • Centrifugation: Spin at 10,000 x g for 5 minutes.

    • Why: Protects the LC column from particulate matter (salts formed during substitution).

Phase 2: LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Why: Fast gradient separates the polar nucleophile salts from the lipophilic product.

Phase 3: Data Acquisition & Self-Validation
  • Mode: Positive ESI (

    
    ).
    
  • Scan Range:

    
     50 – 1000 (Full Scan) + MS/MS on predicted product mass.
    

Self-Validation Step: Calculate the Theoretical Mass Shift (


).


If the observed

matches the mass of the Nucleophile minus the mass of the Leaving Group (plus/minus protons), the substitution is chemically possible.

Advanced Data Interpretation: The Isotope & Adduct Factor

The Halogen Signature

If your leaving group is Bromine (


) or Chlorine (

), the starting material will have a distinct "M+2" isotopic pattern [3].
  • Success Indicator: The product spectrum should lose this pattern and return to a standard Carbon-dominated isotopic distribution (M+1

    
     1.1% per Carbon).
    
  • Failure Indicator: Retention of the pattern implies the leaving group is still attached (no reaction) or a different reaction occurred.

Adduct Confusion

In ESI-MS, nucleophilic substitution products often form adducts with sodium (


) or potassium (

) from the reagents used (e.g., NaOH,

).
  • Observation: You see a peak at

    
     (Sodium) or 
    
    
    
    (Potassium) higher than expected.
  • Action: Do not dismiss these. Verify they are adducts by increasing the "Cone Voltage" or "Fragmentor Voltage." Adducts are fragile; true covalent bonds are not. If the peak persists at high energy, it may be a chemically modified impurity, not an adduct.

Visualization: Experimental Workflow

Workflow Rxn Reaction Vessel (T=0 to T=End) Quench Quench & Dilute (1:10 MeOH/H2O) Rxn->Quench Aliquot Sep UPLC Separation (C18 Column) Quench->Sep Inject Ion ESI Ionization (Soft Ionization) Sep->Ion Elute Detect MS Detection (Full Scan + MS/MS) Ion->Detect m/z

Figure 2: Step-by-step workflow from synthesis reactor to mass spectral detection.

References

  • Emwas, A. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research . Methods in Molecular Biology. Link

  • SelectScience. (2025). The Advantages of Reaction Monitoring by NMR . SelectScience Editorial. Link

  • Chemistry Steps.[2][3] Isotopes in Mass Spectrometry: Cl and Br Patterns . Link

  • Master Organic Chemistry. (2012).[4] Nucleophilic Substitution Reactions - Introduction . Link

  • LibreTexts. (2023).[5] Mass Spectrometry - Fragmentation Patterns . Link

Sources

Safety Operating Guide

1-Bromo-3-(bromomethyl)-2-methoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-Bromo-3-(bromomethyl)-2-methoxybenzene as a high-potency lachrymator and strong alkylating agent .

Do not dispose of this compound with general organic waste without specific precautions. Its benzyl bromide moiety (-CH₂Br) remains reactive and volatile, posing a severe risk of delayed respiratory injury and chemical burns to waste management personnel.

The Golden Rule: All waste streams containing this compound must be segregated as "Halogenated Organic - High Hazard" and double-contained to prevent vapor release.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand why it is dangerous. The hazard is structural.

  • Active Moiety: The bromomethyl group (-CH₂Br) at position 3.

  • Mechanism of Toxicity: It acts as a potent electrophile (alkylating agent). It irreversibly alkylates DNA and proteins. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release Hydrogen Bromide (HBr) , causing severe chemical burns and lachrymation (tearing).

  • Stability: The methoxy group at position 2 adds electron density to the ring, potentially stabilizing the benzylic carbocation intermediate, making this molecule highly reactive toward nucleophiles (water, amines, biological tissue).

PropertyDataOperational Implication
Physical State Solid or Oil (Low MP)May linger on weighing boats/spatulas; requires solvent rinsing.
Reactivity High (Electrophile)Reacts violently with strong bases and oxidizers.[1]
Odor Threshold Very LowIf you smell it, you are already over-exposed.
Flash Point >110°C (Est.)[2]Combustible, but toxicity is the primary fire-fighting concern.

Pre-Disposal Stabilization (Quenching Protocol)

Critical Directive: Do not discard pure material or concentrated stock solutions directly into waste drums. The risk of container pressurization or reaction with other waste constituents is too high. You must chemically deactivate (quench) the active benzyl bromide functionality first.

Protocol A: Chemical Deactivation (Recommended)

Best for: Cleaning glassware, degrading stock solutions, and treating small spills.

Mechanism: Nucleophilic substitution using a secondary or tertiary amine to form a non-volatile, water-soluble quaternary ammonium salt.

  • Preparation: In a fume hood, prepare a Quenching Solution comprising 10% Ethanolamine (or Triethylamine) in Ethanol or Acetone.

  • Application: Dilute the this compound residue with the Quenching Solution (Ratio 1:10).

  • Reaction Time: Allow to stand for 30–60 minutes .

    • Observation: The solution may warm slightly. A precipitate (ammonium salt) may form.

  • Verification: Check pH. It should remain basic.

  • Final Disposal: The deactivated mixture can now be poured into the Halogenated Organic Waste container.

Protocol B: Hydrolysis (Alternative)

Use only if amines are unavailable.

  • Add residue slowly to a 5% Sodium Carbonate (

    
    ) solution.
    
  • Warning: This generates

    
     gas and HBr.[3] Do this in an open vessel inside a fume hood.
    

Waste Segregation & Packaging

Failure to segregate lachrymators is a leading cause of lab evacuations. Follow this logic strictly:

Solid Waste (Contaminated PPE, Dry Silica, Paper)
  • Double Bagging: Place all contaminated solids into a clear polyethylene bag (4 mil thickness).

  • Seal & Label: Twist and tape the neck of the first bag. Place it inside a second bag. Label the outer bag: "TOXIC - LACHRYMATOR - CONTAINS BENZYL BROMIDE DERIVATIVE" .

  • Binning: Place in the solid hazardous waste drum.

Liquid Waste (Mother Liquors, Rinsates)
  • Container: Use a dedicated High-Density Polyethylene (HDPE) or glass carboy. Do not use metal cans due to corrosion risk.

  • Segregation: Must go into Halogenated Organic Waste .

  • Over-packing: If the waste container is not in a dedicated vented cabinet, place the waste bottle inside a secondary container (bucket) with a lid to trap vapors.

Emergency Spill Procedures

Scenario: You drop a vial containing 5g of this compound on the floor.

  • Evacuate & Ventilate: Immediately clear the lab. Close the door. Allow the HVAC system to run for 10-15 minutes to clear aerosols.

  • PPE Up: Re-enter wearing Silver Shield/Laminate gloves (Nitrile is permeable to benzyl bromides over time), safety goggles, and a lab coat. If the smell is strong, a full-face respirator with organic vapor cartridges is required.

  • Contain: Circle the spill with absorbent pads or vermiculite.

  • Neutralize: Gently pour the Quenching Solution (Protocol A) over the spill. Let it sit for 20 minutes.

  • Collect: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill".

  • Clean: Wash the area twice with soap and water.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing waste associated with this compound.

DisposalWorkflow Start Waste Generated (this compound) TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Liquid Liquid Waste (Mother Liquor/Stock) TypeCheck->Liquid Liquid Solid Solid Waste (Gloves, Silica, Paper) TypeCheck->Solid Solid QuenchCheck Is it pure/concentrated? Liquid->QuenchCheck QuenchStep PERFORM QUENCH PROTOCOL (Add 10% Ethanolamine) QuenchCheck->QuenchStep Yes (Concentrated) DiluteStep Is it already dilute (<5%)? QuenchCheck->DiluteStep No HaloWaste Dispose in HALOGENATED ORGANIC WASTE QuenchStep->HaloWaste After 30 mins DiluteStep->QuenchStep No (Unsure) DiluteStep->HaloWaste Yes Bagging DOUBLE BAG (4 mil Polyethylene) Solid->Bagging Labeling Label: 'LACHRYMATOR' Bagging->Labeling SolidBin Dispose in SOLID HAZARDOUS WASTE Labeling->SolidBin

Figure 1: Decision logic for segregating and treating benzyl bromide derivative waste streams to ensure safety and compliance.

References

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Lachrymators. [Link]

  • Organic Syntheses. Handling of Benzyl Bromide and Derivatives (Org. Synth. 2009, 86, 18). [Link][1][4][5][6][7][8][9]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. [Link]

Sources

Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Lachrymator

Attention Researchers: 1-Bromo-3-(bromomethyl)-2-methoxybenzene is not a standard reagent. It belongs to the class of benzyl halides , specifically carrying a highly reactive benzylic bromine adjacent to an electron-donating methoxy group.

Why this matters: This structural combination creates a potent lachrymator (tear gas agent) and a severe alkylating agent . Standard laboratory safety protocols are often insufficient. A single drop outside a fume hood can render a laboratory uninhabitable for hours. Furthermore, standard nitrile gloves offer poor permeation resistance against benzyl bromides, often degrading in minutes without visible changes.

This guide provides the advanced containment and PPE strategies required to handle this compound with scientific integrity and operational safety.

Part 1: Hazard Mechanism & Critical Analysis

To protect yourself, you must understand the chemical mechanism of injury.

FeatureChemical BasisPhysiological Impact
Lachrymatory Effect The benzylic carbon is highly electrophilic (

active). It rapidly alkylates TRPA1 ion channels in the cornea and mucous membranes.
Immediate, debilitating tearing, respiratory distress, and potential corneal clouding.
Delayed Corrosivity Lipophilic aromatic ring facilitates rapid skin absorption; the bromide then hydrolyzes or alkylates tissue proteins.Burns may not be immediately painful. Tissue damage can penetrate deep layers before detection.
Sensitization Reactive alkyl bromide moiety acts as a hapten, binding to proteins to form immunogens.Potential for severe allergic dermatitis or respiratory sensitization upon repeat exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This compound permeates standard barriers.

Hand Protection Strategy

Scientific Rationale: Benzyl bromides are small, non-polar molecules that permeate nitrile rubber rapidly.

  • Primary Recommendation: Silver Shield® / 4H® (Laminate) Gloves .

  • Operational Compromise: Laminate gloves reduce dexterity. For delicate weighing tasks, use the "Double-Glove Sandwich" method:

    • Inner Layer: 4 mil Nitrile (Comfort).

    • Middle Layer: Silver Shield/Laminate (Chemical Barrier).

    • Outer Layer: 5-8 mil Nitrile (Grip & abrasion resistance).

  • Protocol: Change outer nitrile gloves immediately upon any splash. Change the entire setup every 2 hours of active handling.

Eye & Face Protection[1][2][3]
  • Requirement: Unvented or Indirect-Vented Chemical Goggles .

  • Contraindication: Safety glasses are prohibited . Vapors can bypass glasses and react with the moisture in your eyes to form hydrobromic acid (HBr) in situ.

  • High-Volume Handling (>5g): Add a Face Shield over goggles to protect the neck and face from splashes.

Respiratory Protection
  • Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" component is vital because hydrolysis releases HBr.

Body Protection
  • Standard: 100% Cotton Lab coat (Poly-blends can melt if a fire occurs; this compound is combustible).

  • Enhanced: For synthesis scale-up (>10g), wear a Tyvek® apron or sleeve covers to prevent absorption into the lab coat cuffs.

Part 3: Operational Workflow & Logistics

Phase A: Weighing & Transfer

The "Closed Loop" Technique Avoid open-air weighing. The static from powders can disperse micro-particles, causing lachrymatory events.

  • Preparation: Tare a vial containing solvent (e.g., DCM or THF) inside the hood.

  • Transfer: Add the solid this compound directly to the solvent.

  • Measurement: Weigh the solution. It is safer to handle this compound as a solution than as a neat solid.

  • Decontamination: Wipe the exterior of the reagent bottle with a tissue soaked in Decon Solution (see below) before returning it to storage.

Phase B: Reaction Quenching & Waste

Never dispose of active benzyl bromides directly into waste drums. They will off-gas and pressurize the drum, potentially spraying waste on the next user.

The "Quench-First" Rule:

  • Stir waste streams with an amine (e.g., Triethylamine or aqueous Ammonia) or Sodium Thiosulfate for 1 hour.

  • Mechanism: This converts the reactive alkyl bromide into a non-volatile benzyl ammonium salt or thiosulfate adduct.

  • Verify pH is neutral/basic before transferring to the organic waste stream.

Part 4: Emergency Response Protocols

The "Lachrymator Destruct" Mix

Keep a wash bottle of this solution ready whenever handling the compound.

  • Formula: 50% Ethanol / 50% Aqueous Ammonia (conc.) OR 10% Sodium Thiosulfate in water.

  • Usage:

    • Small Spills: Cover with absorbent pads, then soak pads with the Destruct Mix.

    • Glassware Cleaning: Rinse all contaminated glassware with this mix inside the hood before removing for washing.

Exposure Response[3][4][5][6]
  • Eye Contact: Flush for 15 minutes minimum.[1] Force eyelids open. Do not use neutralization chemicals in eyes; use water/saline only.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol/isopropanol) on skin; it enhances the absorption of benzyl bromides into the bloodstream.

Part 5: Visualized Decision Logic

The following diagram illustrates the critical decision-making pathway for safe handling.

SafetyProtocol Start START: Handling Reagent StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution (in Solvent) StateCheck->Solution Lower Volatility PPE_High PPE LEVEL: MAX Double Glove (Laminate) + Goggles + Face Shield Solid->PPE_High PPE_Med PPE LEVEL: STD Nitrile (Double) + Goggles Solution->PPE_Med Weighing Weighing Protocol: Use Closed Transfer or Dissolve Immediately PPE_High->Weighing Transfer Transfer Protocol: Syringe/Cannula Only PPE_Med->Transfer Decon DECON STEP: Rinse with NH3/EtOH or Thiosulfate Weighing->Decon After Use Transfer->Decon After Use Waste Disposal: Segregated Organic Waste Decon->Waste

Caption: Operational logic flow for determining PPE levels and handling protocols based on the physical state of the reagent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(Bromomethyl)-2-methoxybenzene (Isomer Analog). National Library of Medicine. [Link]

  • Princeton University EHS. (n.d.). Lachrymators: Standard Operating Procedures.[Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.